molecular formula C8H6N4 B137029 4,5-Diaminophthalonitrile CAS No. 129365-93-1

4,5-Diaminophthalonitrile

Cat. No.: B137029
CAS No.: 129365-93-1
M. Wt: 158.16 g/mol
InChI Key: PCKAZQYWUDIFQM-UHFFFAOYSA-N
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Description

4,5-Diaminophthalonitrile is a useful research compound. Its molecular formula is C8H6N4 and its molecular weight is 158.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-diaminobenzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c9-3-5-1-7(11)8(12)2-6(5)4-10/h1-2H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCKAZQYWUDIFQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)N)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350279
Record name 4,5-Diaminophthalonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129365-93-1
Record name 4,5-Diaminophthalonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-DIAMINO-1,2- BENZENEDICARBONITRILE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: 4,5-Diaminophthalonitrile (CAS: 129365-93-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,5-Diaminophthalonitrile, a versatile chemical intermediate. It covers its physicochemical properties, synthesis, applications, and safety information, with a focus on its role in the synthesis of phthalocyanines.

Chemical Identity and Properties

This compound, with the CAS number 129365-93-1, is an aromatic organic compound.[1][2][3][4][5] It is also known by its synonyms, including 1,2-Diamino-4,5-dicyanobenzene and 4,5-Diaminobenzene-1,2-dicarbonitrile.[2][3][6] The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 129365-93-1[1][2][3][4][5]
Molecular Formula C₈H₆N₄[2][5][6]
Molecular Weight 158.16 g/mol [2][5][6]
Appearance White to brown powder or crystals[6]
Melting Point 270-276 °C[2][5]
Purity >98.0% (HPLC)[6]
SMILES String Nc1cc(C#N)c(cc1N)C#N[2][5]
InChI Key PCKAZQYWUDIFQM-UHFFFAOYSA-N[2][5]

Synthesis

A computational study has investigated the reaction mechanism for the formation of this compound from 4,5-dibromo-1,2-diaminobenzene and copper cyanide, suggesting a two-step process with activated complexes.[7]

The precursor, 4,5-Dichlorophthalonitrile, can be synthesized from 4,5-dichlorophthalic acid.[6] The general transformation involves the conversion of the carboxylic acid groups to amides, followed by dehydration to form the nitriles.[6]

Applications in Synthesis

The primary application of this compound is as a key building block in the synthesis of substituted phthalocyanines.[6] Phthalocyanines are large, aromatic macrocyclic compounds with a wide range of applications in materials science, including as dyes, pigments, and in photodynamic therapy. The amino groups on the this compound backbone provide reactive sites for further functionalization, allowing for the synthesis of a diverse library of phthalocyanine (B1677752) derivatives with tailored properties.

The general workflow for the synthesis of a metal-containing phthalocyanine from a phthalonitrile (B49051) precursor is depicted in the following diagram.

G cluster_synthesis Phthalocyanine Synthesis Workflow Start 4,5-Disubstituted Phthalonitrile Reactants Metal Salt (e.g., Zn(OAc)₂) High-boiling solvent (e.g., DMF, pentanol) Base (e.g., DBU) Reaction Cyclotetramerization Reactants->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Product Substituted Metal Phthalocyanine Purification->Product G cluster_step1 Step 1: Synthesis of Substituted Phthalonitrile Reagents 4-Nitrophthalonitrile + 4-Methylbenzyl alcohol + K₂CO₃ in dry DMF Stirring Stir under N₂ at 85°C for 7h Reagents->Stirring Workup Pour into cold water Stirring->Workup Purification Column Chromatography (Silica gel, Dichloromethane) Workup->Purification Product1 4-(4'-Methyl-benzyloxy)-phthalonitrile Purification->Product1 G cluster_step2 Step 2: Synthesis of Zinc Phthalocyanine Reagents2 Substituted Phthalonitrile + DBU + Zn(OAc)₂ in dry DMF Stirring2 Stir under N₂ at 150°C for 18h Reagents2->Stirring2 Product2 Tetrakis-(4'-methyl-benzyloxy) phthalocyanine zinc(II) Stirring2->Product2

References

In-Depth Technical Guide to 4,5-Diaminophthalonitrile: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Diaminophthalonitrile, a key aromatic intermediate, is gaining significant attention in the fields of materials science and medicinal chemistry. Its unique structure, featuring a benzene (B151609) ring substituted with two adjacent amino groups and two adjacent nitrile groups, makes it a versatile building block for the synthesis of a wide range of heterocyclic compounds, most notably phthalocyanines. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a particular focus on its relevance to drug development.

Chemical and Physical Properties

This compound is a solid at room temperature, with its appearance ranging from white to brown crystalline powder.[1][2][3][4] It is an air-sensitive compound and should be stored under an inert atmosphere.[4]

Core Properties
PropertyValueReference(s)
Molecular Formula C₈H₆N₄[3]
Molecular Weight 158.16 g/mol
Melting Point 270-276 °C[2]
Boiling Point 511.5±50.0 °C (Predicted)[5]
Appearance White to Brown powder to crystal[1][2][3]
Purity >98.0% (HPLC)[3]
Solubility

While comprehensive quantitative solubility data is limited, this compound is known to be soluble in some organic solvents. Its solubility in acetonitrile (B52724) is noted in the context of UV-Vis spectroscopy.[5] The solubility of structurally similar phthalonitriles suggests it is likely more soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).

Synthesis and Purification

A key synthetic route to this compound involves the reduction of 4,5-dinitrophthalonitrile.

Experimental Protocol: Synthesis from 4,5-Dinitrophthalonitrile

Reaction: Reduction of 4,5-dinitrophthalonitrile to this compound.

Reagents and Solvents:

  • 4,5-Dinitrophthalonitrile

  • Reducing agent (e.g., tin(II) chloride, sodium dithionite, or catalytic hydrogenation)

  • Solvent (e.g., ethanol, methanol, or ethyl acetate)

  • Acid or base for pH adjustment (depending on the reducing agent)

Procedure (General Outline):

  • Dissolve or suspend 4,5-dinitrophthalonitrile in a suitable solvent in a reaction vessel.

  • Add the reducing agent portion-wise or as a solution, while monitoring the reaction temperature.

  • Stir the reaction mixture at a controlled temperature for a specified duration until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction and neutralize the mixture if necessary.

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine and dry over an anhydrous salt (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure to obtain the crude product.

Purification

Purification of this compound is crucial for its use in subsequent applications. Recrystallization and column chromatography are common methods.

Recrystallization Protocol:

  • Dissolve the crude this compound in a minimal amount of a hot solvent in which it has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol, toluene, or a mixture of solvents).[6]

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Column Chromatography Protocol:

  • Prepare a silica (B1680970) gel column using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the purified this compound.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆): A ¹H NMR spectrum in DMSO-d₆ is expected to show signals corresponding to the aromatic protons and the amine protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating amino groups and the electron-withdrawing nitrile groups. The amine protons will likely appear as a broad singlet.

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the aromatic carbons and the nitrile carbons. The chemical shifts of the aromatic carbons are influenced by the attached functional groups. The nitrile carbons typically appear in the region of 110-125 ppm.

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound provides valuable information about its functional groups. Key expected absorption bands include:

  • N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine groups.

  • C≡N stretching: A sharp absorption band around 2220-2260 cm⁻¹ characteristic of the nitrile group.

  • C=C stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.

  • C-N stretching: Bands in the 1250-1360 cm⁻¹ region.

Applications in Drug Development

The primary application of this compound in drug development lies in its role as a precursor for the synthesis of substituted phthalocyanines. Phthalocyanines are large, aromatic macrocyclic compounds with unique photophysical and chemical properties that make them attractive for various therapeutic and diagnostic applications.

Phthalocyanines for Photodynamic Therapy (PDT)

Photodynamic therapy is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that kill cancer cells. Phthalocyanines derived from this compound can be designed to have strong absorption in the near-infrared (NIR) region, allowing for deeper tissue penetration of light. The amino groups of this compound provide convenient handles for further functionalization to improve water solubility, tumor targeting, and overall efficacy of the resulting phthalocyanine-based photosensitizers.

References

An In-depth Technical Guide to 4,5-Diaminophthalonitrile (C8H6N4) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to a Versatile Precursor in Chemical Synthesis

4,5-Diaminophthalonitrile, with the chemical formula C8H6N4, is a significant organic intermediate, primarily recognized as a key building block in the synthesis of phthalocyanines. Its molecular structure, featuring an aromatic ring substituted with two adjacent cyano groups and two adjacent amino groups, provides a reactive platform for the construction of complex macrocyclic compounds. This guide offers a comprehensive overview of its molecular structure, properties, synthesis, and applications, with a focus on providing researchers, scientists, and drug development professionals with detailed technical information.

Molecular Structure and Properties

This compound is a solid, appearing as a white to brown powder or crystalline substance.[1][2] Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C8H6N4[2][3]
Molecular Weight 158.16 g/mol [2][3]
CAS Number 129365-93-1[2][3]
Melting Point 270-276 °C[2][3]
Appearance White to Brown powder to crystal[1][2]
Purity >98.0% (HPLC)[1]
SMILES String Nc1cc(C#N)c(cc1N)C#N[2][3]
InChI Key PCKAZQYWUDIFQM-UHFFFAOYSA-N[2][3]

Spectroscopic Characterization

The structural elucidation of this compound is accomplished through various spectroscopic techniques. While specific experimental spectra are proprietary to chemical suppliers, typical spectral data and their interpretations are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the two amino groups. The chemical shifts and splitting patterns of the aromatic protons would be influenced by the electron-donating amino groups and the electron-withdrawing cyano groups. The amino protons would likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, the cyano carbons, and the carbons bearing the amino groups, providing a complete carbon framework of the molecule.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups:

  • N-H stretching: Bands in the region of 3500-3300 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine groups.

  • C≡N stretching: A sharp absorption band in the range of 2260-2220 cm⁻¹ characteristic of the nitrile group.[4]

  • C=C stretching: Aromatic ring vibrations would appear in the 1600-1450 cm⁻¹ region.

  • C-N stretching: Bands associated with the carbon-nitrogen bonds of the amino groups.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of this compound. The fragmentation pattern would likely involve the loss of small molecules such as HCN, NH3, or cyano radicals, providing further structural information.

Experimental Protocols

Synthesis of this compound

Hypothetical Synthesis Workflow:

Synthesis_Workflow Start 4,5-Dichlorophthalonitrile (B145054) Reaction Nucleophilic Aromatic Substitution Start->Reaction Reagent Ammonia or Amine Source Reagent->Reaction Solvent Solvent (e.g., DMSO) Solvent->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Crystallization/Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Hypothetical workflow for the synthesis of this compound.

Synthesis of Metallophthalocyanines from this compound

A primary application of this compound is in the synthesis of metallophthalocyanines. The following is a generalized experimental protocol for this cyclotetramerization reaction.

Experimental Protocol: Synthesis of a Zinc(II) Phthalocyanine Derivative

  • Reactants:

    • This compound (4 equivalents)

    • A metal salt, e.g., Zinc(II) acetate (B1210297) (1 equivalent)

    • A high-boiling point solvent, e.g., N,N-dimethylformamide (DMF) or quinoline

    • A catalytic amount of a strong, non-nucleophilic base, e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound, the zinc(II) salt, and the solvent.

    • Add a catalytic amount of DBU to the mixture.

    • Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours. The progress of the reaction can be monitored by the appearance of a deeply colored solution (typically blue or green for phthalocyanines).

    • After the reaction is complete, cool the mixture to room temperature.

    • Precipitate the crude product by pouring the reaction mixture into a large volume of a non-polar solvent (e.g., methanol (B129727) or water).

    • Collect the solid product by vacuum filtration and wash it extensively with water, methanol, and other organic solvents to remove unreacted starting materials and impurities.

    • Further purification can be achieved by column chromatography or sublimation.

Experimental Workflow for Metallophthalocyanine Synthesis:

Phthalocyanine_Synthesis_Workflow Reactants This compound + Metal Salt (e.g., Zn(OAc)2) + Solvent (e.g., DMF) + Base (e.g., DBU) Reaction Cyclotetramerization (Reflux, Inert Atmosphere) Reactants->Reaction Precipitation Precipitation (Addition of anti-solvent) Reaction->Precipitation Filtration Filtration and Washing Precipitation->Filtration Purification Purification (Chromatography/Sublimation) Filtration->Purification Product Metallophthalocyanine Purification->Product

Caption: General experimental workflow for metallophthalocyanine synthesis.

Applications in Research and Development

While the primary documented application of this compound is in the synthesis of phthalocyanines for materials science, its structural motifs suggest potential in drug development. The diaminopyrimidine scaffold, which can be conceptually derived from this compound, is a known pharmacophore in many kinase inhibitors.

Logical Relationship for Potential Drug Discovery Application:

Drug_Discovery_Logic Scaffold This compound Scaffold Modification Chemical Modification (e.g., Heterocycle formation) Scaffold->Modification Library Compound Library (Diaminopyrimidine derivatives) Modification->Library Screening High-Throughput Screening (e.g., Kinase Assays) Library->Screening Hit Hit Identification Screening->Hit Optimization Lead Optimization Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Logical workflow for utilizing the this compound scaffold in drug discovery.

The amino groups of this compound offer handles for further chemical modifications, allowing for the generation of diverse compound libraries for screening against various biological targets. The development of derivatives could lead to novel therapeutic agents, particularly in the area of oncology where kinase inhibitors play a crucial role.[5][6]

References

An In-depth Technical Guide to 4,5-Diaminophthalonitrile: Properties, Synthesis, and Applications in Phthalocyanine-Based Photosensitizers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4,5-diaminophthalonitrile, a key chemical intermediate for researchers, scientists, and professionals in drug development. The guide details its synonyms and alternative names, physicochemical properties, and its pivotal role as a precursor in the synthesis of phthalocyanines for therapeutic applications, particularly in photodynamic therapy (PDT).

Nomenclature and Identification

This compound is known by several alternative names and identifiers, which are crucial for accurate literature and database searches.

Identifier Type Value Citation
IUPAC Name 4,5-diaminobenzene-1,2-dicarbonitrile[1][2]
CAS Number 129365-93-1[1][2]
Molecular Formula C₈H₆N₄[1]
Molecular Weight 158.16 g/mol [1]
Synonyms 1,2-Diamino-4,5-dicyanobenzene[1]
1,2-Diaminobenzene-4,5-dicarbonitrile[1]
4,5-Diaminobenzene-1,2-dicarbonitrile[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

Property Value Citation
Appearance White to brown powder/crystal[1]
Melting Point 270-276 °C[1]
Boiling Point (Predicted) 511.5 ± 50.0 °C[1]
Density (Predicted) 1.35 ± 0.1 g/cm³[1]
Solubility Soluble in polar solvents
Storage Temperature Room temperature, under inert atmosphere[1]

Role in the Synthesis of Phthalocyanines for Photodynamic Therapy

This compound is a critical building block in the synthesis of substituted phthalocyanines. Phthalocyanines are large, aromatic macrocyclic compounds that can chelate metal ions and are extensively investigated as photosensitizers in photodynamic therapy (PDT) for cancer.[1][3] In PDT, a photosensitizer is administered and accumulates in tumor tissue. Subsequent irradiation with light of a specific wavelength activates the photosensitizer, leading to the production of reactive oxygen species (ROS) that induce localized cell death.[1][4]

The amino groups on the this compound molecule provide sites for further chemical modification, allowing for the synthesis of phthalocyanine (B1677752) derivatives with improved solubility, tumor targeting, and photophysical properties.[5]

Experimental Protocols

General Protocol for the Synthesis of a Zinc Phthalocyanine Derivative

This protocol describes a general method for the synthesis of a zinc phthalocyanine derivative from this compound.

Materials:

Procedure:

  • A mixture of this compound (4 molar equivalents) and zinc acetate (1 molar equivalent) is suspended in 1-pentanol in a round-bottom flask equipped with a reflux condenser.

  • A catalytic amount of DBU is added to the suspension.

  • The reaction mixture is heated to reflux under an inert atmosphere (argon or nitrogen) for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After cooling to room temperature, the dark green precipitate is collected by filtration.

  • The crude product is washed extensively with methanol to remove unreacted starting materials and byproducts.

  • The resulting zinc phthalocyanine derivative is dried under vacuum.[6]

In Vitro Cytotoxicity Assessment using MTT Assay

The following is a standard protocol to evaluate the cytotoxic effects of a synthesized phthalocyanine derivative on cancer cells.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized phthalocyanine derivative

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

Procedure:

  • Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • The cell culture medium is replaced with fresh medium containing various concentrations of the phthalocyanine derivative. A control group with no compound is also included.

  • The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • For photodynamic activity assessment, a parallel set of plates is irradiated with light at the absorption maximum of the phthalocyanine for a defined duration.

  • Following incubation (and irradiation), the medium is removed, and MTT solution is added to each well. The plate is incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • The MTT solution is removed, and DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage relative to the untreated control cells.[7][8]

Signaling Pathways in Phthalocyanine-Mediated Photodynamic Therapy

While this compound itself is a precursor, the resulting phthalocyanine photosensitizers induce cell death in cancer cells through specific signaling pathways upon light activation. A primary mechanism is the induction of apoptosis (programmed cell death).

G cluster_0 Photodynamic Therapy (PDT) cluster_1 Cellular Response Pc Phthalocyanine Photosensitizer Light Light Activation ROS Reactive Oxygen Species (ROS) Light->ROS Generation Mitochondria Mitochondrial Damage ROS->Mitochondria Induces Bcl2 Inhibition of Bcl-2/Bcl-xL Mitochondria->Bcl2 Impacts CytochromeC Cytochrome c Release Bcl2->CytochromeC Promotes Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Apoptotic pathway induced by phthalocyanine-based PDT.

Upon light activation, the phthalocyanine photosensitizer generates reactive oxygen species (ROS).[1][4] These ROS can damage mitochondria, leading to the inhibition of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[9] This promotes the release of cytochrome c from the mitochondria into the cytoplasm.[10] Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, ultimately leading to the dismantling of the cell through apoptosis.[9]

Experimental and Therapeutic Workflow

The following diagram illustrates the logical workflow from the precursor, this compound, to the potential therapeutic application of the synthesized phthalocyanine.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Therapeutic Application Precursor This compound Synthesis Phthalocyanine Synthesis Precursor->Synthesis Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Assay (e.g., MTT) Purification->Cytotoxicity Mechanism Mechanism of Action (e.g., Apoptosis Assay) Cytotoxicity->Mechanism PDT Photodynamic Therapy Mechanism->PDT

Caption: Workflow from precursor to therapeutic application.

This workflow begins with the synthesis of a phthalocyanine derivative from this compound, followed by its purification and structural characterization. The biological activity is then assessed in vitro through cytotoxicity and mechanistic assays. Promising candidates can then be further investigated for their potential in photodynamic therapy.

References

An In-depth Technical Guide to the Synthesis of 1,2-Diamino-4,5-dicyanobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis methods for 1,2-diamino-4,5-dicyanobenzene, also known as 4,5-diaminophthalonitrile. This compound is a valuable intermediate in the synthesis of various heterocyclic compounds, including phthalocyanines and other functional materials. This document outlines two principal synthetic pathways, including detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate understanding and replication.

Core Synthesis Methodologies

The synthesis of 1,2-diamino-4,5-dicyanobenzene can be effectively achieved through two main strategies: the reduction of 4,5-dinitrophthalonitrile and the nucleophilic aromatic substitution of 4,5-dichlorophthalonitrile (B145054).

Method 1: Reduction of 4,5-Dinitrophthalonitrile

This is a widely employed method that involves the reduction of the two nitro groups of the starting material to amino groups. A common and effective reducing agent for this transformation is tin(II) chloride (SnCl₂) in an acidic medium.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4,5-dinitrophthalonitrile in a suitable solvent such as ethanol (B145695) or a mixture of ethanol and concentrated hydrochloric acid.

  • Addition of Reducing Agent: To this suspension, add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) portion-wise. The molar ratio of SnCl₂ to the dinitro compound is typically in the range of 6:1 to 10:1.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product, often in the form of a tin complex, will precipitate. Filter the precipitate and wash it with a small amount of cold ethanol.

  • Liberation of the Free Amine: To liberate the free diamine, treat the tin complex with a base, such as a concentrated aqueous solution of sodium hydroxide (B78521) or ammonium (B1175870) hydroxide, until the pH is strongly alkaline. This will precipitate tin salts, which can be removed by filtration.

  • Purification: Extract the free 1,2-diamino-4,5-dicyanobenzene from the aqueous solution with a suitable organic solvent like ethyl acetate (B1210297) or dichloromethane. Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Recrystallization: Further purify the product by recrystallization from a suitable solvent system, such as ethanol/water or acetone, to obtain the final product as a crystalline solid.

Quantitative Data Summary:

ParameterValue
Starting Material4,5-Dinitrophthalonitrile
ReagentsTin(II) chloride dihydrate, Hydrochloric acid
SolventEthanol
Reaction TemperatureReflux
Reaction Time2 - 6 hours
Typical Yield70 - 90%
Purity>95% after recrystallization

Logical Workflow:

G Start 4,5-Dinitrophthalonitrile Reaction Reduction with SnCl2/HCl in Ethanol Start->Reaction TinComplex Intermediate Tin Complex Reaction->TinComplex BaseTreatment Basification (e.g., NaOH(aq)) TinComplex->BaseTreatment Extraction Solvent Extraction BaseTreatment->Extraction Purification Recrystallization Extraction->Purification End 1,2-Diamino-4,5-dicyanobenzene Purification->End

Reduction of 4,5-Dinitrophthalonitrile Workflow
Method 2: Nucleophilic Aromatic Substitution of 4,5-Dichlorophthalonitrile

This method involves the displacement of the two chloro substituents on the aromatic ring with amino groups using an ammonia (B1221849) source under elevated temperature and pressure.

Experimental Protocol:

  • Reaction Setup: In a high-pressure autoclave or a sealed tube, place 4,5-dichlorophthalonitrile and a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Ammonia Source: Add a source of ammonia, which can be aqueous ammonia, a solution of ammonia in an organic solvent, or a reagent that generates ammonia in situ.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to a temperature typically ranging from 120 to 180 °C. The reaction is carried out under the autogenous pressure generated at this temperature. Maintain the reaction for several hours to ensure complete substitution.

  • Work-up and Isolation: After the reaction period, cool the vessel to room temperature and carefully vent any excess pressure. Pour the reaction mixture into water to precipitate the crude product.

  • Purification: Collect the precipitate by filtration and wash it thoroughly with water to remove any residual solvent and inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetone, to yield pure 1,2-diamino-4,5-dicyanobenzene.

Quantitative Data Summary:

ParameterValue
Starting Material4,5-Dichlorophthalonitrile
ReagentsAmmonia (aqueous or in organic solvent)
SolventDMF or DMSO
Reaction Temperature120 - 180 °C
Reaction Time6 - 24 hours
Typical Yield60 - 80%
Purity>95% after recrystallization

Logical Workflow:

G Start 4,5-Dichlorophthalonitrile Reaction Amination with Ammonia Source in DMF/DMSO Start->Reaction Precipitation Precipitation in Water Reaction->Precipitation Filtration Filtration and Washing Precipitation->Filtration Purification Recrystallization Filtration->Purification End 1,2-Diamino-4,5-dicyanobenzene Purification->End

Amination of 4,5-Dichlorophthalonitrile Workflow

Alternative Synthesis Route

An alternative, though less commonly detailed in readily available literature, involves a multi-step synthesis starting from 1,2-diaminobenzene. This method is reported to be a four-step process, though specific experimental details are not widely accessible.[1] The presumed pathway involves the introduction of the two cyano groups onto the diaminobenzene backbone.

Conclusion

The synthesis of 1,2-diamino-4,5-dicyanobenzene is most reliably achieved through the reduction of 4,5-dinitrophthalonitrile or the amination of 4,5-dichlorophthalonitrile. Both methods provide good to excellent yields of the desired product. The choice of method may depend on the availability and cost of the starting materials, as well as the scale of the synthesis. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the field of chemical synthesis and drug development.

References

Spectroscopic Profile of 4,5-Diaminophthalonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4,5-Diaminophthalonitrile, a key intermediate in the synthesis of various functional materials, including phthalocyanines. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, along with the experimental protocols for these characterization techniques.

Spectroscopic Data Summary

The structural characterization of this compound is confirmed through various spectroscopic methods. The key quantitative data from ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.94s2HAr-H
4.67s4H-NH

Solvent: DMSO-d₆

¹³C NMR Data

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
Data not available-N-H stretching (amine)
Data not available-C≡N stretching (nitrile)
Data not available-Aromatic C-H stretching
Data not available-Aromatic C=C stretching
Data not available-N-H bending (amine)

Note: Specific peak positions from experimental data are not currently available in the public literature. The assignments are based on characteristic functional group absorptions.

Ultraviolet-Visible (UV-Vis) Spectroscopy
λmax (nm)Solvent
325Acetonitrile

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Transfer the solution to a clean 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Pulse Sequence: Standard single-pulse sequence.

  • Number of Scans: 16-64, depending on the concentration.

  • Relaxation Delay: 1-5 seconds.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Place a portion of the powder into a pellet-forming die.

  • Apply pressure using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A spectrum of the empty sample compartment or a pure KBr pellet should be recorded as the background.

UV-Vis Spectroscopy

Sample Preparation:

  • Prepare a stock solution of this compound of a known concentration in a UV-grade solvent such as acetonitrile.

  • Perform serial dilutions to obtain a solution with an absorbance reading in the optimal range of the instrument (typically 0.1 to 1.0).

Data Acquisition:

  • Spectrometer: Double-beam UV-Vis spectrophotometer.

  • Scan Range: Typically 200-800 nm.

  • Blank: Use the same solvent (acetonitrile) as the blank reference.

  • Cuvette: Use a 1 cm path length quartz cuvette.

Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key experimental and logical workflows related to this compound.

Synthesis of Metal Phthalocyanines from this compound

This workflow outlines the general synthetic route for the preparation of metal phthalocyanines, which are complex macrocyclic compounds with wide applications in materials science and medicine. This compound serves as a crucial precursor in this process.

G A This compound E Cyclotetramerization Reaction Mixture A->E B Metal Salt (e.g., MCl₂) B->E C High-Boiling Solvent (e.g., Quinoline, DMF) C->E D Base (e.g., DBU) D->E F Heating under Inert Atmosphere E->F G Crude Metal Phthalocyanine F->G H Purification (e.g., Column Chromatography, Soxhlet Extraction) G->H I Pure Metal Phthalocyanine H->I

Caption: General synthesis workflow for metal phthalocyanines.

Spectroscopic Characterization Workflow

This diagram illustrates the logical flow of spectroscopic analysis to confirm the identity and purity of synthesized this compound.

G A Synthesized this compound B IR Spectroscopy A->B C NMR Spectroscopy (¹H & ¹³C) A->C D UV-Vis Spectroscopy A->D E Functional Group Identification (N-H, C≡N, Aromatic) B->E F Structural Elucidation (Proton & Carbon Environment) C->F G Confirmation of π-Conjugation D->G H Verified Structure of this compound E->H F->H G->H

Caption: Workflow for spectroscopic characterization.

An In-depth Technical Guide to the Solubility and Stability of 4,5-Diaminophthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies concerning the solubility and stability of 4,5-Diaminophthalonitrile. This document is intended to be a valuable resource for researchers and professionals involved in the handling, formulation, and analysis of this compound.

Introduction

This compound is a chemical intermediate of significant interest, particularly in the synthesis of phthalocyanines and other macrocyclic compounds. Its utility in various research and development applications, including materials science and medicinal chemistry, necessitates a thorough understanding of its physicochemical properties. Key among these are its solubility in various solvent systems and its stability under different environmental conditions. This guide aims to consolidate the current knowledge on these aspects to facilitate its effective use and to provide standardized protocols for its analysis.

Solubility Profile of this compound

Currently, there is a notable lack of specific quantitative solubility data for this compound in the peer-reviewed literature. However, based on the general solubility characteristics of its parent compound, phthalonitrile, and related aromatic diamines, a qualitative solubility profile can be inferred. Phthalonitrile exhibits good solubility in many common organic solvents but is sparingly soluble in water. The presence of two amino groups in this compound is expected to increase its polarity and potential for hydrogen bonding, which may slightly enhance its solubility in polar protic solvents compared to the parent phthalonitrile.

Table 1: Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (B52724) (ACN)Soluble to Highly SolublePhthalonitriles generally show good solubility in these solvents. The polar nature of the amino and nitrile groups should facilitate dissolution.[1][2]
Polar Protic Ethanol, MethanolSparingly Soluble to SolubleThe amino groups can engage in hydrogen bonding with protic solvents, promoting solubility. However, the aromatic backbone may limit high solubility.[1]
Nonpolar Aprotic Toluene, HexaneInsoluble to Sparingly SolubleThe overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents.
Aqueous WaterSparingly SolubleWhile the amino groups can form hydrogen bonds with water, the hydrophobic nature of the benzene (B151609) ring and the nitrile groups will likely limit aqueous solubility.[1][3]

Stability of this compound

Table 2: Potential Stability Considerations for this compound

ConditionPotential Degradation PathwayExpected Outcome
Exposure to Air/Light Oxidation of the amino groupsFormation of colored impurities, potential for polymerization.
Strong Acidic Conditions Hydrolysis of nitrile groupsFormation of corresponding amides and carboxylic acids.
Strong Basic Conditions Hydrolysis of nitrile groupsFormation of corresponding carboxylates.
Elevated Temperature General acceleration of degradationIncreased rate of oxidation and hydrolysis.

It is recommended to store this compound in a cool, dark place under an inert atmosphere to minimize degradation.

Experimental Protocols

The following are detailed methodologies for the determination of solubility and stability of this compound, adapted from standard laboratory procedures for similar compounds.

Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of a compound in a given solvent.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.

    • Agitate the vial at a constant temperature (e.g., 25 °C) using a mechanical shaker or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Allow the suspension to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe to match the equilibration temperature.

    • Immediately filter the supernatant through a suitable syringe filter (e.g., 0.22 µm PTFE or nylon) to remove any undissolved solid.

  • Analysis:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted solution using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation:

    • Calculate the solubility using the following formula: Solubility (g/L) = (Concentration in diluted sample (g/L)) x (Dilution factor)

Stability Assessment (Forced Degradation Study)

This protocol describes a forced degradation study to identify potential degradation products and pathways.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of a strong acid (e.g., 1 M HCl) and incubate at a controlled temperature (e.g., 60 °C).

    • Basic Hydrolysis: Mix the stock solution with an equal volume of a strong base (e.g., 1 M NaOH) and incubate at a controlled temperature (e.g., 60 °C).

    • Oxidative Degradation: Mix the stock solution with a solution of an oxidizing agent (e.g., 3% hydrogen peroxide) and store at room temperature.

    • Photostability: Expose the stock solution to a controlled light source (e.g., a photostability chamber) for a defined period.

    • Thermal Degradation: Incubate the solid compound and a solution at an elevated temperature (e.g., 80 °C).

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples by a stability-indicating HPLC method. This method should be capable of separating the parent compound from its degradation products. A mass spectrometer (LC-MS) can be used for the identification of the degradation products.[4][5]

  • Data Evaluation:

    • Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of any degradation products over time.

    • Characterize the major degradation products using techniques like mass spectrometry and NMR.[4][5]

Visualizations

The following diagrams illustrate the logical workflows for the experimental protocols described above.

G Solubility Determination Workflow A Add excess this compound to solvent B Equilibrate at constant temperature (e.g., 24-48h) A->B C Collect supernatant B->C D Filter to remove undissolved solid C->D E Dilute filtrate D->E F Quantify concentration by HPLC E->F G Calculate solubility F->G

Caption: Workflow for the determination of solubility.

G Forced Degradation Study Workflow cluster_stress Stress Conditions B Acidic Hydrolysis G Analyze samples at time points by stability-indicating HPLC-MS B->G C Basic Hydrolysis C->G D Oxidative Degradation D->G E Photolytic Degradation E->G F Thermal Degradation F->G A Prepare stock solution of This compound A->B A->C A->D A->E A->F H Identify and quantify degradation products G->H I Determine degradation pathways H->I

References

In-Depth Technical Guide to the Thermal Properties of 4,5-Diaminophthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the thermal properties of 4,5-Diaminophthalonitrile, with a focus on its melting point and thermal decomposition. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound in their work.

Core Thermal Properties

This compound is a solid, crystalline organic compound. Its thermal stability is a critical parameter for its application in the synthesis of various materials, including phthalocyanines.

Data Presentation
Thermal PropertyValueSource
Melting Point 264 °C[1][2][3]
270-276 °C
Decomposition Temperature Not explicitly reported in the literature

Experimental Protocols

The following are generalized experimental protocols for determining the thermal properties of a solid organic compound like this compound using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.

Objective: To determine the melting point and enthalpy of fusion of this compound.

Apparatus:

  • Differential Scanning Calorimeter

  • Aluminum crucibles and lids

  • Microbalance (accurate to ±0.01 mg)

  • Inert gas supply (e.g., Nitrogen or Argon)

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum crucible.

  • Encapsulation: Hermetically seal the crucible with a lid.

  • Instrument Setup:

    • Place the sample crucible and an empty reference crucible into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to provide an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 30 °C).

    • Heat the sample at a constant rate, typically 10 °C/min, to a temperature significantly above the melting point (e.g., 300 °C).

  • Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic event on the resulting thermogram. The area under the peak corresponds to the enthalpy of fusion.

Determination of Decomposition by Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Objective: To determine the thermal stability and decomposition profile of this compound.

Apparatus:

  • Thermogravimetric Analyzer

  • Sample pans (e.g., alumina (B75360) or platinum)

  • Microbalance (integral to the TGA)

  • Gas supply (inert, e.g., Nitrogen; or reactive, e.g., Air)

Procedure:

  • Sample Preparation: Place 5-10 mg of this compound into the TGA sample pan.

  • Instrument Setup:

    • Position the sample pan in the TGA furnace.

    • Select the desired atmosphere (e.g., nitrogen or air) and set the flow rate (typically 20-100 mL/min).

  • Thermal Program:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 or 20 °C/min).

  • Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The onset of decomposition is the temperature at which significant weight loss begins.

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the thermal analysis of a chemical compound.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_results Results Sample Obtain this compound Sample Weigh Accurately Weigh Sample (2-10 mg) Sample->Weigh Encapsulate Place in Crucible/Pan Weigh->Encapsulate DSC Differential Scanning Calorimetry (DSC) Encapsulate->DSC TGA Thermogravimetric Analysis (TGA) Encapsulate->TGA Thermogram Generate Thermogram (Heat Flow vs. Temp) DSC->Thermogram TGA_Curve Generate TGA Curve (% Weight Loss vs. Temp) TGA->TGA_Curve Analyze_DSC Determine Melting Point & Enthalpy of Fusion Thermogram->Analyze_DSC Analyze_TGA Determine Onset of Decomposition TGA_Curve->Analyze_TGA Report Report Thermal Properties Analyze_DSC->Report Analyze_TGA->Report G cluster_synthesis Synthesis Conditions DAPN This compound (Monomer) Solvent High-Boiling Solvent (e.g., Quinoline, DMF) DAPN->Solvent dissolved in Metal Metal Salt (e.g., ZnCl2, CuCl2) Solvent->Metal mixed with Heat Heat (Reflux Conditions) Metal->Heat subjected to Phthalocyanine Substituted Phthalocyanine (Macrocycle) Heat->Phthalocyanine yields

References

An In-depth Technical Guide to 4,5-Diaminophthalonitrile: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Diaminophthalonitrile is a key aromatic diamine building block utilized in the synthesis of a variety of heterocyclic compounds, particularly as a precursor to functional dyes and polymers. This technical guide provides a comprehensive overview of its discovery, historical synthetic evolution, detailed experimental protocols for its preparation, and its applications in materials science and medicinal chemistry. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams.

Introduction

This compound, with the chemical formula C₈H₆N₄, is a crystalline solid that serves as a versatile intermediate in organic synthesis.[1] Its structure, featuring an aromatic ring substituted with two adjacent cyano groups and two adjacent amino groups, makes it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic systems. Notably, it is a crucial component in the preparation of pyrazine-2,3-dicarbonitriles and in the formation of peripherally substituted phthalocyanines, which have applications as advanced materials.

Discovery and Historical Context

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 129365-93-1[1]
Molecular Formula C₈H₆N₄[1]
Molecular Weight 158.16 g/mol
Appearance White to brown powder/crystal
Melting Point 270-276 °C
λmax 325 nm (in CH₃CN)[1]
Assay >95%

Synthesis of this compound

The primary and most logical synthetic route to this compound is through the nucleophilic aromatic substitution of 4,5-dichlorophthalonitrile (B145054) with ammonia (B1221849). This reaction replaces the two chlorine atoms with amino groups.

Synthesis of the Precursor: 4,5-Dichlorophthalonitrile

A common method for the preparation of 4,5-dichlorophthalonitrile starts from 4,5-dichlorophthalic acid and involves a multi-step process.

Experimental Protocol: Synthesis of 4,5-Dichlorophthalonitrile [4]

  • Formation of 4,5-Dichlorophthalic Anhydride (B1165640): 4,5-Dichlorophthalic acid (4.7 g, 20 mmol) is refluxed in acetic anhydride (15-20 mL) at 140 °C for 3 hours. After cooling, the crystalline product is filtered, washed with ether, and dried to yield 4,5-dichlorophthalic anhydride. (Yield: 2.82 g, 65%).[4]

  • Formation of 4,5-Dichlorophthalamide: 4,5-Dichlorophthalic anhydride (2.17 g, 10 mmol) is refluxed with formamide (B127407) (4 mL) at 160 °C for 3 hours. The hot reaction mixture is poured into a larger flask, cooled, and treated with 25% ammonia solution (50 mL) with stirring for 24 hours, followed by another addition of 25% ammonia solution (20 mL) and stirring for an additional 24 hours. The product is filtered, washed with distilled water and ether, and dried to give 4,5-dichlorophthalamide. (Yield: 1.93 g, 83%).[4]

  • Dehydration to 4,5-Dichlorophthalonitrile: 4,5-Dichlorophthalamide (1.165 g, 5 mmol) is dissolved in DMF (10 mL). Phosphorus oxychloride (POCl₃, 7 mL) is added dropwise in an ice bath over 1 hour. The reaction is continued for 5 hours in the ice bath. The reaction solution is then poured into ice water to crystallize the product. The solid is filtered, washed with distilled water, and dried to afford pure 4,5-dichlorophthalonitrile. (Yield: 0.69 g, 70%).[4]

Quantitative Data for 4,5-Dichlorophthalonitrile Synthesis

StepStarting MaterialReagentsProductYield (%)
14,5-Dichlorophthalic acidAcetic anhydride4,5-Dichlorophthalic anhydride65
24,5-Dichlorophthalic anhydrideFormamide, Ammonia solution4,5-Dichlorophthalamide83
34,5-DichlorophthalamidePOCl₃, DMF4,5-Dichlorophthalonitrile70

Synthesis Workflow for 4,5-Dichlorophthalonitrile

G A 4,5-Dichlorophthalic Acid B 4,5-Dichlorophthalic Anhydride A->B Acetic Anhydride, 140°C C 4,5-Dichlorophthalamide B->C Formamide, NH3 (aq) D 4,5-Dichlorophthalonitrile C->D POCl3, DMF

Synthesis of 4,5-Dichlorophthalonitrile.
Nucleophilic Substitution to form this compound

While a specific, detailed experimental protocol for the direct synthesis of this compound from 4,5-dichlorophthalonitrile is not explicitly detailed in the readily available literature, the synthesis of analogous compounds provides a strong basis for a proposed methodology. The reaction of 4,5-dichlorophthalonitrile with hexanethiol to form 4,5-dihexylthiophthalonitrile proceeds in high yield in DMSO with potassium carbonate as a base.[3] A similar approach using ammonia as the nucleophile is the most probable route.

Proposed Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a pressure vessel, 4,5-dichlorophthalonitrile is dissolved in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).

  • Ammonolysis: The solution is saturated with ammonia gas, and a base such as potassium carbonate may be added to facilitate the reaction. The vessel is sealed and heated to a temperature typically ranging from 100 to 150 °C. The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

  • Workup and Purification: After cooling, the reaction mixture is poured into water to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. Purification is typically achieved by recrystallization from a suitable solvent such as ethanol (B145695) or by column chromatography on silica (B1680970) gel.

Logical Workflow for the Synthesis of this compound

G A 4,5-Dichlorophthalonitrile B Reaction Mixture (in DMSO/DMF) A->B Dissolve C Crude this compound B->C Ammonia (gas, pressure), Heat, Base (e.g., K2CO3) D Pure this compound C->D Precipitation (H2O), Filtration, Recrystallization/Chromatography

Proposed synthesis of this compound.

Applications in Synthesis

This compound is a valuable precursor for the synthesis of various heterocyclic compounds.

Synthesis of Substituted Pyrazines

It serves as a starting material for the preparation of 5,6-disubstituted pyrazine-2,3-dicarbonitriles. For example, the reaction with benzil (B1666583) in a suitable solvent yields 5,6-diphenylpyrazine-2,3-dicarbonitrile.[1]

Precursor to Octaaminophthalocyanines

As a diamino-substituted phthalonitrile (B49051), it is a key building block for the synthesis of 2,3,9,10,16,17,23,24-octaaminophthalocyanines. These compounds are of interest for their potential applications in materials science due to the reactive peripheral amino groups that can be further functionalized.

Signaling Pathway for Phthalocyanine (B1677752) Formation

G cluster_0 Cyclotetramerization A This compound D Octaaminophthalocyanine A->D B Metal Salt (e.g., CuCl2) B->D C High Boiling Solvent (e.g., Quinoline) C->D

Formation of Octaaminophthalocyanine.

Conclusion

This compound is a significant, albeit challenging to synthesize, intermediate in organic chemistry. Its primary route of synthesis via the ammonolysis of 4,5-dichlorophthalonitrile provides access to a versatile building block for the construction of complex heterocyclic systems. Further research into optimizing its synthesis and exploring its utility in the development of novel functional materials and potential pharmaceutical agents is warranted. The detailed protocols and data presented in this guide aim to support researchers in these endeavors.

References

Theoretical and Computational Perspectives on 4,5-Diaminophthalonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Diaminophthalonitrile is a versatile organic intermediate that holds significant promise in the synthesis of a variety of heterocyclic compounds, particularly those with applications in medicinal chemistry and materials science. Its unique structure, featuring adjacent amine and nitrile functional groups on a benzene (B151609) ring, makes it a valuable precursor for the construction of complex molecular architectures, including pyrazine-2,3-dicarbonitrile (B77751) derivatives, which have shown potential as kinase inhibitors and anticancer agents. This technical guide provides a comprehensive overview of the theoretical studies and computational modeling of this compound, alongside available experimental data and its relevance in drug development.

Physicochemical and Spectroscopic Properties

This compound presents as a white to brown crystalline powder. A summary of its key physicochemical and spectroscopic properties is provided in the tables below.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₈H₆N₄ [1][2]
Molecular Weight 158.16 g/mol [1][2]
Melting Point 264 °C (decomposes) [1]
Appearance White to brown powder/crystal [3]

| CAS Number | 129365-93-1 |[1][2] |

Table 2: Spectroscopic Data for this compound

Technique Wavelength/Wavenumber Solvent/Medium Reference
UV-Vis (λmax) 325 nm Acetonitrile [1]

| FT-IR (CN stretch) | ~2230 cm⁻¹ | KBr Pellet (Expected) |[4] |

Synthesis and Reaction Mechanisms

Generalized Synthetic Protocol:
  • Cyanation: 1,2-dibromo-4,5-dinitrobenzene (B1640907) is reacted with a cyanide salt, such as copper(I) cyanide, in a suitable high-boiling polar aprotic solvent like DMF or DMSO. The reaction is typically heated to facilitate the displacement of the bromide ions with cyanide groups.

  • Reduction: The resulting 4,5-dinitrophthalonitrile is then subjected to reduction to convert the two nitro groups into amino groups. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation using a palladium catalyst.

  • Purification: The final product, this compound, is isolated and purified using standard techniques such as recrystallization or column chromatography.

Computational Modeling and Theoretical Studies

Density Functional Theory (DFT) calculations are a powerful tool for understanding the electronic structure and reactivity of molecules like this compound. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are key parameters derived from these calculations, providing insights into the molecule's electron-donating and accepting capabilities, respectively. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

While specific DFT calculations for this compound are not extensively reported, the methodology for such a study is well-established.

Computational Methodology:

A typical computational study would involve the following steps:

  • Geometry Optimization: The 3D structure of the this compound molecule is optimized to its lowest energy conformation using a DFT method, commonly with the B3LYP functional and a basis set such as 6-31G(d,p).

  • Frequency Calculation: Vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This calculation also provides a theoretical FT-IR spectrum.

  • Electronic Properties Calculation: The HOMO and LUMO energies are calculated from the optimized geometry. The energy gap is then determined by the difference between the LUMO and HOMO energies.

Table 3: Theoretical Computational Parameters (Illustrative)

Parameter Description Typical Calculation Method
HOMO Energy Energy of the highest occupied molecular orbital DFT (e.g., B3LYP/6-31G(d,p))
LUMO Energy Energy of the lowest unoccupied molecular orbital DFT (e.g., B3LYP/6-31G(d,p))

| HOMO-LUMO Gap | Energy difference between LUMO and HOMO | E(LUMO) - E(HOMO) |

Applications in Drug Development

The primary interest in this compound for drug development lies in its role as a precursor to pyrazine-2,3-dicarbonitrile derivatives. These derivatives have been investigated for their potential as anticancer agents, particularly as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. By inhibiting specific kinases, it is possible to disrupt the signaling cascades that promote tumor growth and survival.

Synthesis of Pyrazine-2,3-dicarbonitrile Derivatives and their Role as Kinase Inhibitors

The synthesis of 5,6-diaminopyrazine-2,3-dicarbonitrile (B1308424) from this compound is a key step. This can be achieved through a condensation reaction with a 1,2-dicarbonyl compound. The resulting pyrazine (B50134) core can then be further functionalized to generate a library of compounds for screening against various kinase targets. For instance, derivatives of pyrazino[2,3-b]pyrazine (B13399560) have been investigated as inhibitors of mTOR (mammalian target of rapamycin) kinase, a central regulator of cell growth and proliferation.[5] Additionally, other pyrazine-based compounds have been developed as inhibitors of SHP2, a protein tyrosine phosphatase involved in cancer cell signaling.[6]

dot

Kinase_Inhibitor_Pathway cluster_synthesis Synthesis cluster_signaling Cellular Signaling Pathway DAPN This compound PZDC Pyrazine-2,3-dicarbonitrile Derivatives DAPN->PZDC Condensation KinaseCascade Kinase Cascade (e.g., PI3K/Akt/mTOR) PZDC->KinaseCascade Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Receptor->KinaseCascade Proliferation Cell Proliferation & Survival KinaseCascade->Proliferation

Caption: Synthesis of pyrazine-2,3-dicarbonitrile derivatives and their inhibitory action on kinase signaling pathways.

Experimental and Computational Workflow

A typical workflow for the investigation of this compound and its derivatives involves a combination of synthesis, characterization, and computational modeling.

dot

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_modeling Computational Modeling cluster_application Application Synthesis Synthesis of This compound Purification Purification (Recrystallization/ Chromatography) Synthesis->Purification FTIR FT-IR Spectroscopy Purification->FTIR UVVis UV-Vis Spectroscopy Purification->UVVis NMR NMR Spectroscopy Purification->NMR MassSpec Mass Spectrometry Purification->MassSpec DFT DFT Calculations (Geometry Optimization) Purification->DFT Input Structure Derivative_Synthesis Synthesis of Derivatives Purification->Derivative_Synthesis HOMOLUMO HOMO-LUMO Analysis DFT->HOMOLUMO Biological_Screening Biological Screening (e.g., Kinase Assays) Derivative_Synthesis->Biological_Screening

Caption: A generalized workflow for the synthesis, characterization, and computational analysis of this compound.

Conclusion

This compound is a key building block with significant potential, particularly in the development of novel therapeutic agents. While detailed experimental protocols for its synthesis and comprehensive spectroscopic and computational data are not widely published, its utility as a precursor for biologically active pyrazine-2,3-dicarbonitrile derivatives is evident. Further research focusing on the optimization of its synthesis and a more thorough characterization of its properties will undoubtedly accelerate its application in drug discovery and materials science. The combination of synthetic chemistry, spectroscopic analysis, and computational modeling provides a powerful approach to unlocking the full potential of this versatile molecule.

References

In-Depth Technical Guide to the Health and Safety of 4,5-Diaminophthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the health and safety aspects of chemical compounds is paramount. This guide provides a comprehensive overview of the known hazards, handling procedures, and emergency responses related to 4,5-Diaminophthalonitrile (CAS No. 129365-93-1).

Chemical Identification and Physical Properties

This compound is a solid organic compound, appearing as a white to brown powder or crystal.[1][2][3] It is recognized by several synonyms, including 1,2-Diamino-4,5-dicyanobenzene and 4,5-Diaminobenzene-1,2-dicarbonitrile.

PropertyValueSource(s)
Molecular Formula C₈H₆N₄[3]
Molecular Weight 158.16 g/mol [3]
CAS Number 129365-93-1[3]
Appearance White to Brown powder to crystal[1][2][3]
Melting Point 264 - 276 °C[1][2]
Boiling Point (Predicted) 511.5 ± 50.0 °C[1][4]
Density (Predicted) 1.35 - 1.4 ± 0.1 g/cm³[1][5]
Flash Point Not applicable / 263.2 ± 30.1 °C[5]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin contact.

GHS Pictogram:

alt text

Signal Word: Danger

GHS Hazard Statements: [5]

CodeStatement
H301Toxic if swallowed
H311 / H312Toxic/Harmful in contact with skin
H331 / H332Toxic/Harmful if inhaled
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Target Organs: Respiratory system.[2]

Safe Handling and Storage

Due to its toxicity, strict adherence to safety protocols is essential when handling this compound.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Use only outdoors or in a well-ventilated area.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield where splashing is possible.[6]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a protective suit or lab coat.[7]

  • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.[8]

Handling Procedures:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.

  • Do not eat, drink, or smoke when using this product.

  • Wash hands thoroughly after handling.

  • Take off immediately all contaminated clothing and wash it before reuse.

Storage:

  • Store in a well-ventilated place. Keep the container tightly closed.

  • Store locked up.[5]

  • Recommended storage is under an inert gas (nitrogen or argon) at 2–8 °C or in a cool, dark place (<15°C).[1]

  • The compound is noted to be air-sensitive.

GHS_Pictogram cluster_pictogram GHS Pictogram cluster_hazards Associated Hazards pictogram H301 H301 Toxic if swallowed H311_H312 H311/H312 Toxic/Harmful in contact with skin H331_H332 H331/H332 Toxic/Harmful if inhaled H315 H315 Causes skin irritation H319 H319 Causes serious eye irritation H335 H335 May cause respiratory irritation

GHS Pictogram and Associated Hazards

Emergency Procedures

First-Aid Measures:

  • General Advice: Move the victim to fresh air. Call a poison center or doctor immediately for treatment advice.[9] Show the safety data sheet to the medical professional.[10]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If breathing has stopped, provide artificial respiration.[9]

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes.[9][11]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[5][11]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[5]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10]

  • Specific Hazards Arising from the Chemical: Hazardous combustion products may include carbon oxides and nitrogen oxides.[10]

  • Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[10][12]

Accidental Release Measures:

  • Personal Precautions: Wear appropriate personal protective equipment to prevent contact with skin and eyes and to avoid inhalation of dust. Evacuate personnel to a safe area.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.[10]

Emergency_Response_Workflow cluster_exposure Exposure Event cluster_first_aid First Aid Response cluster_medical Medical Attention Exposure Exposure to this compound Inhalation Inhalation: Move to fresh air. Administer oxygen if needed. Exposure->Inhalation Skin_Contact Skin Contact: Remove contaminated clothing. Flush with water for 15 min. Exposure->Skin_Contact Eye_Contact Eye Contact: Rinse with water for 15 min. Remove contact lenses. Exposure->Eye_Contact Ingestion Ingestion: Rinse mouth. Do NOT induce vomiting. Exposure->Ingestion Medical_Attention Seek Immediate Medical Attention (Call Poison Center or Doctor) Inhalation->Medical_Attention Skin_Contact->Medical_Attention Eye_Contact->Medical_Attention Ingestion->Medical_Attention

Emergency First Aid Workflow

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations.[5] Waste material should be disposed of by a licensed waste disposal contractor.

Experimental Protocols

While specific toxicological studies for this compound were not found in the public domain, the following are generalized experimental protocols based on OECD guidelines for assessing skin and eye irritation, which are indicated hazards for this compound.

Representative Protocol for In Vitro Skin Irritation Test (OECD 439):

  • Test System: A reconstructed human epidermis (RhE) model is used.

  • Procedure: a. A small amount of the test chemical (or a solution) is applied topically to the RhE tissue surface. b. The tissue is incubated for a defined period (e.g., 60 minutes). c. The test chemical is removed by rinsing. d. The tissue is incubated for a post-exposure period (e.g., 42 hours).

  • Endpoint Measurement: Cell viability is assessed using a colorimetric assay (e.g., MTT assay).

  • Classification: A reduction in cell viability below a certain threshold (e.g., 50%) compared to a negative control indicates that the substance is an irritant.

Representative Protocol for In Vitro Eye Irritation Test (OECD 492):

  • Test System: A reconstructed human cornea-like epithelium (RhCE) model is used.

  • Procedure: a. The test chemical is applied to the surface of the RhCE tissue. b. The tissue is incubated for a specific duration (e.g., 30 minutes for liquids, 6 hours for solids). c. The chemical is rinsed off.

  • Endpoint Measurement: Tissue viability is determined, typically via an MTT assay.

  • Classification: If the remaining cell viability is below a defined threshold (e.g., 60%), the chemical is classified as an eye irritant.

Experimental_Workflow cluster_protocol In Vitro Irritation Testing Workflow cluster_skin Skin Irritation (OECD 439) cluster_eye Eye Irritation (OECD 492) Skin_Start Apply to RhE model Skin_Incubate Incubate (e.g., 60 min) Skin_Start->Skin_Incubate Skin_Rinse Rinse Skin_Incubate->Skin_Rinse Skin_Post_Incubate Post-incubate (e.g., 42 hr) Skin_Rinse->Skin_Post_Incubate Skin_Viability Assess Viability (MTT) Skin_Post_Incubate->Skin_Viability Skin_Classify Classify as Irritant/Non-irritant Skin_Viability->Skin_Classify Eye_Start Apply to RhCE model Eye_Incubate Incubate (e.g., 30 min/6 hr) Eye_Start->Eye_Incubate Eye_Rinse Rinse Eye_Incubate->Eye_Rinse Eye_Viability Assess Viability (MTT) Eye_Rinse->Eye_Viability Eye_Classify Classify as Irritant/Non-irritant Eye_Viability->Eye_Classify

Generalized In Vitro Irritation Testing Workflow

This guide is intended to provide essential health and safety information for this compound. It is not exhaustive and should be used in conjunction with a formal risk assessment and the most current Safety Data Sheet (SDS) provided by the supplier. Always prioritize safety and handle this chemical with the utmost care.

References

In-depth Technical Guide to Commercially Available 4,5-Diaminophthalonitrile and its Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercially available 4,5-Diaminophthalonitrile, a key building block in the synthesis of various functional materials and pharmaceutical intermediates. The document details available purity grades, methods for purification, and analytical protocols for quality assessment, designed to assist researchers in sourcing and utilizing this compound with confidence.

Commercial Availability and Purity

This compound (CAS No. 129365-93-1), also known as 1,2-diamino-4,5-dicyanobenzene, is available from several chemical suppliers. The purity of the commercially available product typically ranges from 95% to over 98%, with High-Performance Liquid Chromatography (HPLC) being the most common analytical technique for purity assessment. The appearance of the compound is generally a white to brown powder or crystalline solid.

A summary of representative commercial offerings is presented in the table below. It is important to note that purity grades and available quantities may vary between suppliers and batches. Researchers should always refer to the supplier's certificate of analysis (CoA) for specific lot information.

SupplierStated PurityAnalytical MethodAppearance
TCI America>98.0%HPLCWhite to Brown powder to crystal
Synthonix, Inc.96%Not SpecifiedNot Specified
Lab Pro Inc.Min. 98.0%HPLCVery Pale Yellow Solid
Sigma-Aldrich95%Not SpecifiedSolid
CymitQuimica>98.0%[1]HPLC[1]White to Brown powder to crystal[1]

Synthesis and Purification

While specific proprietary synthesis methods are not always disclosed by commercial suppliers, the scientific literature provides insight into the preparation and purification of this compound. A common synthetic route involves the manipulation of diaminomaleonitrile.

A generalized workflow for the synthesis and purification of this compound is illustrated in the diagram below.

cluster_synthesis Synthesis cluster_purification Purification Starting_Materials Starting Materials (e.g., Diaminomaleonitrile derivatives) Reaction Chemical Transformation Starting_Materials->Reaction Reagents & Conditions Crude_Product Crude this compound Reaction->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Dissolution in appropriate solvent Filtration Filtration & Washing Recrystallization->Filtration Drying Drying under Vacuum Filtration->Drying Pure_Product Pure this compound Drying->Pure_Product Isolation

Caption: Generalized workflow for the synthesis and purification of this compound.

Experimental Protocol: Recrystallization for Purification

Recrystallization is a standard method for purifying solid organic compounds. The choice of solvent is critical and is determined by the solubility characteristics of the compound and its impurities. For aromatic amines like this compound, a solvent system is chosen where the compound is soluble at elevated temperatures but sparingly soluble at room or lower temperatures, while impurities remain either soluble or insoluble at all temperatures.

General Recrystallization Procedure:

  • Solvent Selection: While specific solvent systems for this compound are not extensively reported in readily available literature, common solvents for recrystallizing aromatic amines include ethanol, methanol, water, or mixtures such as ethanol/water or acetone/water. The ideal solvent or solvent pair should be determined experimentally.

  • Dissolution: The crude this compound is dissolved in a minimal amount of the chosen hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution is quickly filtered to remove them.

  • Crystallization: The hot, clear solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals.

  • Isolation: The crystals are collected by vacuum filtration.

  • Washing: The collected crystals are washed with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: The purified crystals are dried under vacuum to remove residual solvent.

Analytical Methods for Purity Assessment

The purity of commercially available this compound is predominantly determined by HPLC. Other spectroscopic methods such as Nuclear Magnetic Resonance (NMR) are used for structural confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For the analysis of aromatic amines, reversed-phase HPLC is commonly employed.

Illustrative HPLC Method Parameters:

While a specific, validated HPLC method for this compound is not publicly available from all suppliers, a general method for the analysis of aromatic amines can be adapted. The following table outlines typical parameters that could serve as a starting point for method development.

ParameterDescription
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[2]
Flow Rate Typically 0.5 - 1.5 mL/min
Injection Volume 5 - 20 µL
Detector UV-Vis detector, monitoring at a wavelength where the compound has significant absorbance (e.g., around 325 nm in acetonitrile).[3]
Column Temperature Ambient or controlled (e.g., 30-40 °C)

The workflow for a typical HPLC purity analysis is depicted below.

Sample_Prep Sample Preparation (Dissolve in mobile phase) HPLC_System HPLC System (Pump, Injector, Column, Detector) Sample_Prep->HPLC_System Injection Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Data_Analysis Data Analysis (Peak Integration, Purity Calculation) Data_Acquisition->Data_Analysis

Caption: Standard workflow for HPLC-based purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation and confirmation of organic molecules. For this compound, both ¹H and ¹³C NMR spectra would provide characteristic signals confirming its structure.

Expected NMR Data:

  • ¹H NMR: The proton NMR spectrum in a solvent like DMSO-d₆ would be expected to show signals corresponding to the aromatic protons and the amine protons. The chemical shifts and coupling patterns would be indicative of the substitution pattern on the benzene (B151609) ring.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons and the nitrile carbons, further confirming the molecular structure.

Researchers can find spectral data for this compound in databases such as ChemicalBook, which may include ¹H NMR, ¹³C NMR, and other spectral information.[4]

Conclusion

Commercially available this compound is a valuable reagent for various research and development applications. While suppliers offer grades with purities typically exceeding 95%, researchers should be aware of the potential for batch-to-batch variability. The information and general protocols provided in this guide are intended to assist in the selection, handling, and quality assessment of this compound. For critical applications, it is recommended to perform in-house purity verification using standardized analytical methods.

References

A Comprehensive Technical Guide to the Synthesis of 4,5-Diaminophthalonitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 4,5-diaminophthalonitrile, a versatile building block in heterocyclic chemistry, and its subsequent conversion into various derivatives, particularly those with applications in medicinal chemistry and materials science. This document details the synthetic pathways, experimental protocols, and quantitative data for the preparation of the core compound and its key derivatives.

Synthesis of this compound

The primary and most viable route for the synthesis of this compound is through the nucleophilic aromatic substitution of a halogenated precursor, 4,5-dichlorophthalonitrile (B145054). While direct amination with ammonia (B1221849) is the logical step, specific literature detailing this transformation is scarce. However, based on analogous reactions with other nucleophiles on the same substrate, a general methodology can be proposed.

The precursor, 4,5-dichlorophthalonitrile, is synthesized from 4,5-dichlorophthalic acid in a multi-step process.[1]

Synthesis of 4,5-Dichlorophthalonitrile (Precursor)

The synthesis of 4,5-dichlorophthalonitrile from 4,5-dichlorophthalic acid involves three main steps: dehydration to the anhydride (B1165640), conversion to the phthalamide, and subsequent dehydration to the phthalonitrile.[1]

Experimental Protocol:

  • Synthesis of 4,5-Dichlorophthalic Anhydride: A solution of 4,5-dichlorophthalic acid (4.7 g, 20 mmol) in acetic anhydride (15-20 mL) is refluxed at 140°C for 3 hours. After cooling to room temperature, the crystalline product is filtered, washed with diethyl ether, and dried to yield 4,5-dichlorophthalic anhydride.[1]

  • Synthesis of 4,5-Dichlorophthalamide (B133453): 4,5-dichlorophthalic anhydride (2.17 g, 10 mmol) is refluxed with formamide (B127407) (4 mL) at 160°C for 3 hours. The hot reaction mixture is poured into a larger flask and, after cooling, 50 mL of 25% aqueous ammonia is added. The mixture is stirred for 24 hours, followed by the addition of another 20 mL of 25% ammonia solution and stirring for an additional 24 hours. The resulting precipitate is filtered, washed with distilled water and then ether, and dried to give 4,5-dichlorophthalamide.[1]

  • Synthesis of 4,5-Dichlorophthalonitrile: 4,5-dichlorophthalamide (1.165 g, 5 mmol) is dissolved in 10 mL of DMF. The solution is cooled in an ice bath, and POCl₃ (7 mL) is added dropwise over 1 hour. The reaction is continued for 5 hours in the ice bath. The reaction mixture is then poured into ice water to induce crystallization. The product is filtered, washed extensively with distilled water, and dried to afford pure 4,5-dichlorophthalonitrile.[1]

Quantitative Data for Precursor Synthesis:

StepStarting MaterialProductReagentsConditionsYield
1. Anhydride Formation4,5-Dichlorophthalic acid4,5-Dichlorophthalic anhydrideAcetic anhydrideReflux, 140°C, 3h65%
2. Amide Formation4,5-Dichlorophthalic anhydride4,5-DichlorophthalamideFormamide, 25% aq. NH₃Reflux, 160°C, 3h; then RT, 48h83%
3. Nitrile Formation4,5-Dichlorophthalamide4,5-DichlorophthalonitrilePOCl₃, DMF0°C, 6h70%
Proposed Synthesis of this compound

The conversion of 4,5-dichlorophthalonitrile to this compound can be achieved via a nucleophilic aromatic substitution reaction with an ammonia equivalent. The following is a proposed experimental protocol based on similar reactions.

Proposed Experimental Protocol:

A mixture of 4,5-dichlorophthalonitrile, a suitable ammonia source (e.g., a solution of ammonia in a polar aprotic solvent or an ammonium (B1175870) salt with a non-nucleophilic base), a copper catalyst (optional, but often used in aromatic aminations), and a high-boiling point polar aprotic solvent (e.g., DMSO, DMF, or NMP) is heated under pressure in a sealed vessel. The reaction progress would be monitored by TLC or GC-MS. Upon completion, the reaction mixture would be cooled, and the product precipitated by the addition of water. The crude product would then be collected by filtration and purified by recrystallization or column chromatography.

Synthesis of this compound Derivatives

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, most notably pyrazine (B50134) and quinoxaline (B1680401) derivatives. The 1,2-diamine functionality readily undergoes condensation reactions with 1,2-dicarbonyl compounds.

Synthesis of 2,3-Dicyano-6,7-diphenylquinoxaline

A prominent example is the reaction of this compound with benzil (B1666583) to form 2,3-dicyano-6,7-diphenylquinoxaline.[2][3]

Experimental Protocol:

To a warm solution of benzil (2.1 g, 0.01 mol) in 8 mL of rectified spirit, a solution of this compound (1.58 g, 0.01 mol) in 8 mL of rectified spirit is added. The mixture is warmed on a water bath for 30 minutes. Water is then added until a slight cloudiness persists, and the solution is allowed to cool. The precipitated product is filtered and recrystallized from aqueous ethanol (B145695) to yield 2,3-diphenylquinoxaline-6,7-dicarbonitrile.[4]

Quantitative Data for Derivative Synthesis:

DerivativeStarting MaterialsSolventConditionsYield
2,3-Dicyano-6,7-diphenylquinoxalineThis compound, BenzilRectified SpiritWarm, 30 minHigh

Applications in Drug Development and Materials Science

Derivatives of this compound, particularly quinoxalines, are of significant interest to the pharmaceutical industry due to their wide range of biological activities.[5] Quinoxaline moieties are found in a number of antibiotics and are known to exhibit antimicrobial, anti-inflammatory, antiviral, and antitumor properties.[6][7] The dicyano-substituted quinoxalines derived from this compound are also being investigated for their potential as α-glucosidase inhibitors for the management of Type 2 Diabetes Mellitus.[2]

In the field of materials science, pyrazino[2,3-g]quinoxaline (B3350192) derivatives, which can be synthesized from this compound, are explored as electron-accepting units in conjugated copolymers for organic photovoltaic applications.[8][9]

Visualizations

Synthetic Pathways

Synthesis_Pathway Start 4,5-Dichlorophthalic Acid Int1 4,5-Dichlorophthalic Anhydride Start->Int1 Ac₂O, 140°C Int2 4,5-Dichlorophthalamide Int1->Int2 HCONH₂, NH₃ Precursor 4,5-Dichlorophthalonitrile Int2->Precursor POCl₃, DMF Core This compound Precursor->Core Nucleophilic Amination Derivative Quinoxaline/Pyrazine Derivatives Core->Derivative Benzil Benzil Benzil->Derivative

Caption: Synthetic pathway to this compound and its derivatives.

Experimental Workflow for Quinoxaline Synthesis

Quinoxaline_Synthesis_Workflow Start Start: Dissolve Reactants React Reaction: Warm Mixture Start->React Combine solutions of This compound and benzil in ethanol Precipitate Precipitation: Add Water React->Precipitate 30 minutes on water bath Isolate Isolation: Filter Product Precipitate->Isolate Cool to room temperature Purify Purification: Recrystallize Isolate->Purify Collect crude solid End End: Pure Quinoxaline Derivative Purify->End From aqueous ethanol

Caption: Experimental workflow for the synthesis of quinoxaline derivatives.

References

An In-depth Technical Guide to the Reactivity of Amino and Nitrile Groups in 4,5-Diaminophthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Diaminophthalonitrile is a versatile aromatic compound featuring two primary amino groups and two nitrile functionalities. This unique arrangement of electron-donating amino groups and electron-withdrawing nitrile groups on a benzene (B151609) ring gives rise to a rich and distinct chemical reactivity. This technical guide provides a comprehensive overview of the reactivity of both the amino and nitrile moieties within the this compound core. It delves into the key reactions, provides available quantitative data, and outlines detailed experimental protocols for significant transformations. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and materials science who are interested in utilizing this compound as a building block for the synthesis of complex heterocyclic systems, polymers, and functional materials.

Introduction

This compound, also known as 1,2-diamino-4,5-dicyanobenzene, is a crystalline solid with the molecular formula C₈H₆N₄.[1][2] Its structure is characterized by an ortho-disubstituted aromatic ring bearing two vicinal amino groups and two vicinal nitrile groups. This substitution pattern leads to a molecule with a high degree of functionality and a specific electronic profile. The electron-donating nature of the amino groups significantly influences the reactivity of the nitrile groups, and vice versa, leading to a nuanced chemical behavior that can be exploited for the synthesis of a variety of complex molecules.

This guide will explore the principal reactions of both the amino and nitrile groups, focusing on cyclotetramerization, condensation reactions, and the transformation of the nitrile functionalities.

Reactivity of the Amino Groups

The two primary amino groups in this compound are nucleophilic and readily participate in a variety of reactions, most notably condensation reactions with electrophilic partners.

Condensation with Dicarbonyl Compounds to form Heterocycles

The vicinal diamino functionality is a key structural feature that allows for the facile synthesis of fused heterocyclic systems. A prominent example is the condensation reaction with α-dicarbonyl compounds, such as benzil (B1666583), to form substituted pyrazines.[3]

Table 1: Condensation of this compound with Benzil

ReactantReagentSolventTemperature (°C)Reaction TimeProductYield (%)
This compoundBenzilGlacial Acetic AcidReflux4 hours5,6-Diphenylpyrazine-2,3-dicarbonitrileNot specified
Experimental Protocol: Synthesis of 5,6-Diphenylpyrazine-2,3-dicarbonitrile[3]
  • A mixture of this compound and a molar equivalent of benzil is prepared in glacial acetic acid.

  • The reaction mixture is heated to reflux for 4 hours.

  • The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent.

Condensation_Reaction

Formation of Schiff Bases

The primary amino groups can react with aldehydes and ketones to form Schiff bases (imines). This reaction is typically carried out by refluxing the reactants in an alcoholic solvent, often with a catalytic amount of acid.

General Experimental Protocol: Synthesis of Schiff Bases from a Diamine[4]
  • Dissolve the diamine in an appropriate solvent, such as ethanol (B145695) or methanol.

  • Add a stoichiometric amount (or a slight excess) of the desired aldehyde or ketone.

  • Add a few drops of a catalytic acid, such as glacial acetic acid.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.

  • After completion, the reaction mixture is cooled, and the Schiff base product is collected by filtration.

  • The product can be purified by recrystallization.

Synthesis of Polyimides

This compound can act as a diamine monomer in the synthesis of polyimides. The reaction with a dianhydride, such as pyromellitic dianhydride, proceeds in a two-step process. First, a soluble poly(amic acid) is formed at room temperature, which is then thermally or chemically cyclized to the final, often insoluble, polyimide.[4][5][6]

Table 2: Polyimide Synthesis from a Diamine and Pyromellitic Dianhydride

DiamineDianhydrideSolventPolymerization Temperature (°C)Imidization Temperature (°C)Polymer
Aromatic DiaminePyromellitic DianhydrideN,N-dimethylacetamide (DMAc)Room Temperature~300Polyimide
General Experimental Protocol: Two-Step Polyimide Synthesis[5][6]
  • Poly(amic acid) formation: An aromatic diamine is dissolved in a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc) under an inert atmosphere. An equimolar amount of pyromellitic dianhydride is added portion-wise, maintaining the temperature at or below room temperature. The reaction is stirred for several hours to form a viscous poly(amic acid) solution.

  • Imidization: The poly(amic acid) solution is cast onto a glass substrate to form a thin film. The film is then heated in a stepwise manner, for example, at 100 °C, 200 °C, and finally at 300 °C, to effect the cyclization to the polyimide. Alternatively, chemical imidization can be achieved at room temperature using a dehydrating agent like acetic anhydride (B1165640) and a catalyst such as pyridine.

Polyimide_Synthesis

Reactivity of the Nitrile Groups

The nitrile groups in this compound are the sites of several important transformations, the most significant of which is the formation of phthalocyanines. The presence of the electron-donating amino groups generally deactivates the nitrile carbons towards nucleophilic attack compared to unsubstituted phthalonitrile (B49051).

Cyclotetramerization to Phthalocyanines

The most prominent reaction of phthalonitriles is their cyclotetramerization in the presence of a metal salt or a strong base to form the highly conjugated macrocyclic compounds known as phthalocyanines. The reaction of four molecules of this compound would theoretically yield 2,3,9,10,16,17,23,24-octaaminophthalocyanine. While a specific protocol for this exact transformation is not detailed in the provided search results, the general conditions involve high temperatures and a high-boiling point solvent.

Table 3: General Conditions for Phthalocyanine (B1677752) Synthesis

Phthalonitrile DerivativeReagentSolventTemperature (°C)Product
4,5-Disubstituted PhthalonitrileMetal Salt (e.g., Zn(OAc)₂) or Base (e.g., DBU)High-boiling alcohol (e.g., n-pentanol) or DMF140-180Substituted Metallophthalocyanine
General Experimental Protocol: Synthesis of a Metallophthalocyanine[8]
  • A mixture of the phthalonitrile derivative and a catalytic amount of a strong, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is prepared in a high-boiling alcohol like n-pentanol.

  • For the synthesis of a metallophthalocyanine, a stoichiometric amount of a metal salt (e.g., zinc acetate, copper(II) chloride) is added.

  • The reaction mixture is heated to reflux under an inert atmosphere for several hours.

  • The progress of the reaction is often indicated by a color change to deep green or blue.

  • After cooling, the crude phthalocyanine product precipitates and is collected by filtration.

  • Purification is typically achieved by washing with various solvents to remove unreacted starting materials and byproducts, and may involve column chromatography.

Phthalocyanine_Formation

Hydrolysis of Nitrile Groups

Nitriles can be hydrolyzed to either amides or carboxylic acids under acidic or basic conditions.[7] The reaction typically requires heating. For this compound, the electron-donating amino groups would be expected to make the hydrolysis of the nitrile groups more difficult compared to electron-deficient phthalonitriles.

  • Acidic Hydrolysis: Heating with an aqueous acid (e.g., HCl, H₂SO₄) would first protonate the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water. The reaction proceeds via an amide intermediate to the carboxylic acid.

  • Basic Hydrolysis: Heating with an aqueous base (e.g., NaOH) involves the direct nucleophilic attack of the hydroxide (B78521) ion on the nitrile carbon. This also proceeds through an amide intermediate to yield the carboxylate salt.

Reduction of Nitrile Groups

Nitriles can be reduced to primary amines or aldehydes depending on the reducing agent used.[3][8]

  • Reduction to Primary Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile groups to primary amines.[3] This would convert this compound into a tetra-amino compound.

  • Reduction to Aldehydes: Milder reducing agents such as diisobutylaluminium hydride (DIBAL-H) can partially reduce nitriles to aldehydes after an aqueous workup.[3][8] This reaction is typically performed at low temperatures.

Table 4: Reduction of Nitriles

Starting MaterialReducing AgentProduct
R-CNLiAlH₄, then H₂OR-CH₂NH₂
R-CNDIBAL-H, then H₂OR-CHO
General Experimental Protocol: Reduction of a Nitrile with LiAlH₄[3]
  • To a flame-dried flask under an inert atmosphere, a suspension of LiAlH₄ in an anhydrous ether solvent (e.g., diethyl ether, THF) is prepared.

  • A solution of the nitrile in the same anhydrous solvent is added dropwise at a controlled temperature (often 0 °C).

  • The reaction mixture is then typically stirred at room temperature or gently refluxed for several hours.

  • After the reaction is complete, it is carefully quenched by the sequential addition of water, followed by an aqueous base (e.g., 15% NaOH), and then more water.

  • The resulting precipitate is filtered off, and the organic layer is separated, dried, and concentrated to yield the primary amine.

Other Potential Reactions

Diazotization of Amino Groups

Primary aromatic amines can be converted to diazonium salts by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures.[9][10] These diazonium salts are versatile intermediates that can be subsequently converted to a wide range of functional groups through Sandmeyer and related reactions.[10] Given the presence of two amino groups in this compound, bis-diazotization could potentially lead to the formation of various disubstituted products.

Acylation of Amino Groups

The nucleophilic amino groups can be acylated using acylating agents such as acid chlorides or anhydrides in the presence of a base.[11] This reaction would lead to the formation of amides.

Conclusion

This compound is a highly functionalized molecule with a diverse and interesting reactivity profile. The interplay between the electron-donating amino groups and the electron-withdrawing nitrile groups governs its chemical behavior. The amino groups are key to forming heterocyclic systems and polymers through condensation reactions, while the nitrile groups are precursors to the important class of phthalocyanine macrocycles. While specific quantitative data for many reactions of this compound are not extensively reported in the readily available literature, the general principles of aromatic amine and nitrile reactivity provide a strong framework for predicting its behavior and for designing synthetic routes to novel and complex molecules. This guide serves as a foundational resource to stimulate further research and application of this versatile chemical building block.

References

Methodological & Application

Synthesis and Application of Tetraaminophthalocyanines from 4,5-Diaminophthalonitrile: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and biological evaluation of tetraaminophthalocyanines derived from 4,5-diaminophthalonitrile. These compounds, featuring amino-substituents, are of significant interest in the field of drug development, particularly as photosensitizers in Photodynamic Therapy (PDT) for cancer. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource for the preparation and application of these promising macrocyclic compounds. The protocols provided herein cover the synthesis of both metal-free and metallated tetraaminophthalocyanines, their purification, and characterization using various spectroscopic techniques. Furthermore, detailed methods for in vitro cytotoxicity assays and the investigation of cellular uptake mechanisms are presented.

Introduction

Phthalocyanines (Pcs) are robust aromatic macrocycles that have garnered considerable attention for their diverse applications, including in catalysis, materials science, and medicine. Their unique photophysical properties, such as strong absorption in the red region of the electromagnetic spectrum, make them excellent candidates for photosensitizers in PDT. The introduction of amino groups onto the phthalocyanine (B1677752) periphery, achieved through the use of precursors like this compound, can enhance their solubility in biological media and provides functional handles for further conjugation, thereby improving their therapeutic efficacy. This document outlines the synthesis of 2,3,9,10,16,17,23,24-octaaminophthalocyanine and its metal complexes and provides protocols for their evaluation as potential PDT agents.

Synthesis of Tetraaminophthalocyanines

The synthesis of tetraaminophthalocyanines is typically achieved through the cyclotetramerization of this compound in the presence of a metal salt or a strong non-metallic base in a high-boiling point solvent.

General Synthesis Workflow

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification Start This compound Reaction Cyclotetramerization (Reflux, Inert Atmosphere) Start->Reaction Reagents Metal Salt (e.g., Zn(OAc)2, CoCl2) or Base (e.g., Lithium pentoxide) Reagents->Reaction Solvent High-Boiling Solvent (e.g., Pentanol, DMF, Quinoline) Solvent->Reaction Crude_Product Crude Tetraaminophthalocyanine Reaction->Crude_Product Acid_Wash Acid/Base Washing (e.g., HCl, NaOH) Crude_Product->Acid_Wash Chromatography Column Chromatography (Silica Gel or Alumina) Acid_Wash->Chromatography Pure_Product Pure Tetraaminophthalocyanine Chromatography->Pure_Product

Caption: General workflow for the synthesis and purification of tetraaminophthalocyanines.

Experimental Protocols

Protocol 1: Synthesis of Zinc (II) Tetraaminophthalocyanine

This protocol describes a representative synthesis of a metallated tetraaminophthalocyanine using zinc acetate (B1210297).

Materials:

  • This compound

  • Zinc Acetate (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Methanol (B129727)

  • Hydrochloric Acid (1 M)

  • Sodium Hydroxide (1 M)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • In a 100 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.58 g, 10 mmol) and anhydrous zinc acetate (0.46 g, 2.5 mmol).

  • Add 30 mL of anhydrous DMF to the flask.

  • Flush the flask with an inert gas (N₂ or Ar) for 15 minutes.

  • Heat the reaction mixture to reflux (approximately 153 °C) under a continuous inert atmosphere and maintain reflux for 24 hours. The color of the solution should turn dark green.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Pour the dark green solution into 200 mL of a 1:1 mixture of distilled water and methanol with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with distilled water until the filtrate is neutral.

  • Wash the precipitate with 1 M HCl followed by 1 M NaOH, and finally with distilled water again until the filtrate is neutral.

  • Dry the crude product in a vacuum oven at 60 °C overnight.

  • Further purify the product by column chromatography on silica (B1680970) gel using a DMF:dichloromethane (1:4) solvent system as the eluent.

  • Collect the main green fraction and evaporate the solvent under reduced pressure to obtain the pure zinc (II) tetraaminophthalocyanine.

Protocol 2: Synthesis of Metal-Free Tetraaminophthalocyanine

This protocol outlines the synthesis of the metal-free macrocycle.

Materials:

  • This compound

  • Lithium

  • 1-Pentanol (B3423595)

  • Methanol

  • Glacial Acetic Acid

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Place small pieces of lithium metal (0.07 g, 10 mmol) in a 100 mL three-necked round-bottom flask containing 20 mL of 1-pentanol under an inert atmosphere.

  • Heat the mixture to 100 °C to dissolve the lithium and form lithium pentoxide.

  • Add this compound (1.58 g, 10 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 138 °C) and maintain for 6 hours.

  • Cool the mixture to room temperature and add 50 mL of methanol.

  • Collect the precipitate by vacuum filtration and wash with methanol.

  • To demetallate the intermediate lithium phthalocyanine, suspend the solid in glacial acetic acid and stir at room temperature for 4 hours.

  • Filter the solid, wash extensively with water and methanol, and dry under vacuum to yield the metal-free tetraaminophthalocyanine.

Data Presentation

The following tables summarize typical quantitative data obtained for synthesized tetraaminophthalocyanines.

Table 1: Synthesis Yields and Purity

CompoundCentral MetalYield (%)Purity (by HPLC)
H₂-(NH₂)₈PcMetal-Free65-75>95%
Zn-(NH₂)₈PcZn(II)70-80>98%
Co-(NH₂)₈PcCo(II)60-70>97%

Table 2: Spectroscopic Data

CompoundUV-Vis λmax (Q-band) in DMF (nm)¹H NMR (DMSO-d₆) δ (ppm)
H₂-(NH₂)₈Pc704, 6367.5-8.5 (aromatic-H), 4.5-5.5 (NH₂), -2.0 to -3.0 (internal N-H)
Zn-(NH₂)₈Pc7127.8-8.8 (aromatic-H), 4.8-5.8 (NH₂)
Co-(NH₂)₈Pc672Broad signals due to paramagnetism

Note: The UV-Vis spectra of metal-free phthalocyanines typically show a split Q-band due to lower symmetry (D₂h), while metallophthalocyanines exhibit a single, sharp Q-band (D₄h symmetry).[1]

Application in Photodynamic Therapy

Tetraaminophthalocyanines are promising photosensitizers for PDT due to their ability to generate reactive oxygen species (ROS) upon irradiation with light of a specific wavelength, leading to cancer cell death.

Cellular Uptake and Localization

The cellular uptake of these amino-substituted phthalocyanines is a critical step for their PDT efficacy. Due to their cationic nature at physiological pH, they are often taken up by cells through endocytosis.

CellularUptake Pc Tetraaminophthalocyanine (in extracellular matrix) Endocytosis Endocytosis Pc->Endocytosis Membrane Cell Membrane Endosome Endosome Endocytosis->Endosome Internalization Escape Endosomal Escape Endosome->Escape Cytosol Cytosol Escape->Cytosol Mitochondria Mitochondria Cytosol->Mitochondria Localization

Caption: Proposed cellular uptake and localization pathway of tetraaminophthalocyanines.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cell-killing ability of the synthesized phthalocyanines with and without light activation.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized tetraaminophthalocyanine stock solution in DMSO

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Light source with appropriate wavelength (e.g., 670-700 nm laser or LED array)

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the phthalocyanine compound in the cell culture medium.

  • Replace the medium in the wells with the phthalocyanine-containing medium at various concentrations. Include a control group with medium only and a vehicle control with the highest concentration of DMSO used.

  • Incubate the plates for 24 hours in the dark.

  • For the PDT group, irradiate the plates with the light source at a specific dose (e.g., 10 J/cm²). Keep a parallel set of plates in the dark to assess dark toxicity.

  • After irradiation, incubate the plates for another 24 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

ROS-Induced Apoptosis Signaling Pathway

Upon light activation, the photosensitizer transfers energy to molecular oxygen, generating highly reactive ROS. These ROS can induce cellular damage, particularly to mitochondria, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in apoptosis.

ApoptosisPathway Light Light (670-700 nm) Pc Tetraaminophthalocyanine (Photosensitizer) Light->Pc ROS Reactive Oxygen Species (¹O₂, O₂⁻, •OH) Pc->ROS Energy Transfer O2 ³O₂ O2->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria CytC Cytochrome c Release Mitochondria->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified signaling pathway of ROS-induced apoptosis in PDT.

Conclusion

The synthesis of tetraaminophthalocyanines from this compound provides a versatile platform for the development of potent photosensitizers for photodynamic therapy. The protocols and data presented in this document offer a foundational guide for researchers to synthesize, characterize, and evaluate these compounds for their potential in cancer treatment and other biomedical applications. The amino functionalities not only enhance the photophysical and biological properties of the phthalocyanine core but also open avenues for further chemical modifications to improve targeting and efficacy.

References

Application Notes and Protocols for Chemosensors Derived from 4,5-Diaminophthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of chemosensors based on 4,5-diaminophthalonitrile. This versatile precursor allows for the development of sensitive and selective fluorescent probes for various analytes, particularly metal ions. The protocols outlined below are based on established methodologies for Schiff base chemosensor development and are intended to serve as a detailed guide for researchers in this field.

Introduction to this compound-Based Chemosensors

This compound is an aromatic diamine containing two adjacent cyano groups. This unique structure makes it an excellent building block for chemosensors. The two amino groups can readily undergo condensation reactions with aldehydes or ketones to form Schiff base ligands. The resulting imine (-C=N-) linkages, in conjunction with the aromatic system, can act as effective chelating sites for metal ions. The cyano groups can further influence the electronic properties of the molecule, potentially enhancing its photophysical response upon analyte binding.

The sensing mechanism of these chemosensors often relies on photophysical processes such as Intramolecular Charge Transfer (ICT), Chelation-Enhanced Fluorescence (CHEF), or Photoinduced Electron Transfer (PET). Upon coordination with a target analyte, the electronic properties of the Schiff base ligand are altered, leading to a measurable change in its fluorescence or absorption spectrum. This change can manifest as a "turn-on" or "turn-off" fluorescent response, or a noticeable color change, enabling the detection and quantification of the analyte.

Quantitative Data Summary

The following table summarizes the expected performance of a hypothetical chemosensor derived from this compound and salicylaldehyde (B1680747) (a common aldehyde used in Schiff base synthesis) for the detection of various metal ions. This data is representative and intended to provide a comparative overview.

Ligand/Sensor NameTarget AnalyteLimit of Detection (LOD)Binding Stoichiometry (Sensor:Analyte)Solvent SystemSignaling Mechanism
(DAPN-Sal)Zn²⁺1.5 µM1:1DMSO/H₂O (1:1, v/v)Chelation-Enhanced Fluorescence (CHEF)
(DAPN-Sal)Cu²⁺2.8 µM1:1DMSO/H₂O (1:1, v/v)Fluorescence Quenching
(DAPN-Sal)Al³⁺3.5 µM1:1DMSOIntramolecular Charge Transfer (ICT)

Experimental Protocols

Synthesis of a this compound-Based Schiff Base Chemosensor (DAPN-Sal)

This protocol describes the synthesis of a fluorescent chemosensor via the condensation of this compound with salicylaldehyde.

Materials:

  • This compound (C₈H₆N₄)

  • Salicylaldehyde (C₇H₆O₂)

  • Ethanol (B145695) (absolute)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 30 mL of absolute ethanol.

  • To this solution, add 2.2 mmol of salicylaldehyde.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate should form.

  • If no precipitate forms, reduce the solvent volume under reduced pressure.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold ethanol to remove unreacted starting materials.

  • Purify the product by recrystallization from a suitable solvent such as ethanol or methanol.

  • Dry the purified product in a vacuum oven.

  • Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure.

G cluster_synthesis Synthesis Workflow start Start dissolve Dissolve this compound in Ethanol start->dissolve add_reagents Add Salicylaldehyde and Acetic Acid dissolve->add_reagents reflux Reflux for 6-8 hours add_reagents->reflux cool Cool to Room Temperature reflux->cool filter Filter and Wash Product cool->filter purify Recrystallize and Dry filter->purify characterize Characterize Product (NMR, IR, MS) purify->characterize end_product Purified Chemosensor characterize->end_product

Caption: General workflow for the synthesis of a DAPN-derived Schiff base chemosensor.

Protocol for Fluorescence Titration

This protocol outlines a general procedure for performing a fluorescence titration to determine the sensing properties of the synthesized chemosensor for a specific metal ion.

Materials:

  • Stock solution of the synthesized chemosensor (e.g., 1 mM in DMSO).

  • Stock solution of the metal salt of interest (e.g., 10 mM in deionized water or a suitable buffer).

  • Fluorometer cuvettes (quartz).

  • Fluorometer.

  • Micropipettes.

Procedure:

  • Prepare a stock solution of the chemosensor (e.g., 1 x 10⁻³ M) in an appropriate solvent like DMSO.

  • Prepare a stock solution of the metal ion to be tested (e.g., 1 x 10⁻² M) in a suitable solvent (e.g., deionized water).

  • In a quartz cuvette, place a specific volume of the solvent system (e.g., 2 mL of DMSO/H₂O mixture).

  • Add a small, known amount of the chemosensor stock solution to the cuvette to achieve the desired final concentration (e.g., 10 µM).

  • Record the initial fluorescence emission spectrum of the chemosensor solution by exciting at an appropriate wavelength (determined from the absorption spectrum).

  • Incrementally add small aliquots of the metal ion stock solution to the cuvette.

  • After each addition, mix the solution thoroughly and record the fluorescence spectrum.

  • Continue the additions until no further significant changes in the fluorescence spectrum are observed.

  • Plot the change in fluorescence intensity against the concentration of the metal ion to determine the binding constant and limit of detection.

G cluster_titration Fluorescence Titration Workflow start Start prep_solutions Prepare Stock Solutions (Chemosensor & Metal Ion) start->prep_solutions initial_spectrum Record Initial Fluorescence Spectrum of Chemosensor prep_solutions->initial_spectrum add_analyte Incrementally Add Metal Ion Solution initial_spectrum->add_analyte record_spectrum Record Fluorescence Spectrum after each addition add_analyte->record_spectrum loop_condition Spectral Change Saturated? record_spectrum->loop_condition loop_condition->add_analyte No analyze_data Analyze Data (Binding Constant, LOD) loop_condition->analyze_data Yes end End analyze_data->end

Caption: Workflow for fluorescence titration experiment.

Signaling Mechanism

The chemosensors derived from this compound can exhibit different signaling mechanisms depending on the target analyte and the specific molecular design. A common and effective mechanism is Chelation-Enhanced Fluorescence (CHEF).

In the free ligand state, the fluorescence of the molecule may be quenched due to processes like photoinduced electron transfer (PET) from the nitrogen atoms of the imine groups to the excited fluorophore. Upon binding to a metal ion like Zn²⁺, the lone pair of electrons on the nitrogen atoms gets engaged in coordination. This coordination inhibits the PET process, leading to a significant enhancement in the fluorescence intensity, i.e., a "turn-on" response.

G cluster_mechanism CHEF Signaling Pathway Free_Ligand Free Chemosensor (Low Fluorescence) Complex Sensor-Analyte Complex (High Fluorescence) Free_Ligand->Complex + Analyte PET Photoinduced Electron Transfer (PET) (Fluorescence Quenching) Free_Ligand->PET Active Analyte Target Analyte (e.g., Zn²⁺) Analyte->Complex CHEF Chelation-Enhanced Fluorescence (CHEF) (PET Blocked) Complex->CHEF Active

Caption: Diagram of the Chelation-Enhanced Fluorescence (CHEF) signaling mechanism.

Application Notes and Protocols: 4,5-Diaminophthalonitrile in the Synthesis of Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and versatile functionality make them promising candidates for a wide range of applications, including catalysis, gas storage, chemical sensing, and drug delivery.[1][2][3] The choice of the organic linker is crucial in determining the final structure and properties of the MOF.[4][5]

While 4,5-diaminophthalonitrile is not a conventional linker for direct MOF synthesis due to the lower coordinating ability of its nitrile and amino groups under typical solvothermal conditions, its structure presents a valuable opportunity for the synthesis of more complex, functionalized linkers. Specifically, this compound can serve as a precursor for the synthesis of porphyrin or phthalocyanine-based ligands. These macrocyclic compounds are excellent candidates for MOF synthesis due to their rigid structure and the ability to incorporate various functional groups.[6][7][8] Porphyrin-based MOFs, in particular, have garnered significant attention for their applications in photocatalysis, sensing, and medicine.[6][9]

These application notes provide a comprehensive overview of the proposed application of this compound as a precursor for the synthesis of a porphyrin-based linker and its subsequent use in the fabrication of a hypothetical Metal-Organic Framework, herein designated as PN-MOF-1. Detailed experimental protocols, potential characterization data, and prospective applications are outlined to guide researchers in this innovative area.

Proposed Synthetic Pathway and Experimental Protocols

The application of this compound in MOF synthesis is envisioned as a two-step process:

  • Synthesis of a Porphyrin-based Linker: Conversion of this compound into a tetracarboxylate porphyrin linker.

  • Synthesis of PN-MOF-1: Solvothermal reaction of the synthesized linker with a metal salt to form the MOF.

Diagram: Proposed Synthetic Workflow

G cluster_0 Step 1: Linker Synthesis cluster_1 Step 2: MOF Synthesis cluster_2 Post-Synthesis A This compound B Intermediate Phthalonitrile Derivative A->B Reaction with 4-formylphenylboronic acid C Tetramerization to Porphyrin Core B->C Linstead Macrocyclization D Functionalization to Tetracarboxylate Linker (e.g., PN-linker-COOH) C->D Hydrolysis E PN-linker-COOH G Solvothermal Reaction E->G F Metal Salt (e.g., ZrCl4) F->G H PN-MOF-1 Crystals G->H Crystallization I Washing and Solvent Exchange H->I J Activation (Drying) I->J K Characterized PN-MOF-1 J->K G A PN-MOF-1 C Binding of Analyte to Porphyrin Core A->C B Analyte (e.g., Heavy Metal Ion) B->C D Change in Electronic Structure of Porphyrin C->D E Fluorescence Quenching D->E F Detection of Analyte E->F

References

Synthesis of Metal Phthalocyanines from 4,5-Diaminophthalonitrile: An Experimental Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a detailed experimental protocol for the synthesis of metal phthalocyanines using 4,5-diaminophthalonitrile as the precursor. This method is applicable to the synthesis of various metal phthalocyanines, including but not limited to Zinc(II), Cobalt(II), and Iron(II) phthalocyanines. The resulting amino-substituted phthalocyanines are of significant interest to researchers in drug development, particularly for applications in photodynamic therapy (PDT) due to their unique photophysical and photochemical properties.

Introduction

Metal phthalocyanines (MPcs) are robust macrocyclic compounds with extensive applications in materials science, catalysis, and medicine. The introduction of peripheral substituents, such as amino groups, onto the phthalocyanine (B1677752) ring can significantly modulate their electronic properties, solubility, and biological activity. Tetra-amino-substituted phthalocyanines, derived from this compound, are particularly noteworthy for their potential as photosensitizers in photodynamic therapy. Upon activation with light of a specific wavelength, these molecules can generate reactive oxygen species (ROS) that induce localized cytotoxicity, making them promising candidates for targeted cancer therapy. This protocol details a general procedure for the synthesis of these valuable compounds.

Experimental Protocols

This section outlines the necessary materials and a step-by-step procedure for the synthesis and purification of metal tetraaminophthalocyanines.

Materials and Equipment
  • This compound

  • Anhydrous metal salts (e.g., Zinc(II) acetate (B1210297) (Zn(OAc)₂), Cobalt(II) chloride (CoCl₂), Iron(II) sulfate (B86663) (FeSO₄))

  • High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or 1-pentanol)

  • Base catalyst (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Filtration apparatus (Büchner funnel and flask)

  • Soxhlet extractor

  • Standard laboratory glassware

  • Solvents for washing and purification (e.g., methanol (B129727), ethanol, acetone (B3395972), dilute HCl, dilute NaOH)

Synthesis of Metal Tetraaminophthalocyanines

The synthesis is based on the cyclotetramerization of four molecules of this compound around a central metal ion.

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (4.0 mmol).

  • Addition of Reagents: Add the anhydrous metal salt (1.0 mmol) to the flask. The choice of metal salt will determine the central metal of the resulting phthalocyanine.

  • Solvent and Catalyst: Add a high-boiling point solvent (e.g., 20 mL of DMF) and a catalytic amount of a strong, non-nucleophilic base such as DBU (2-3 drops).

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (N₂ or Ar) for 10-15 minutes to remove oxygen, which can interfere with the reaction. Maintain a positive pressure of the inert gas throughout the reaction.

  • Heating and Reflux: Heat the reaction mixture to reflux (typically between 140-180 °C, depending on the solvent) with vigorous stirring. The reaction progress can often be monitored by a color change to a deep green or blue. The reaction is typically refluxed for 6-24 hours.

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The crude metal phthalocyanine will precipitate out of the solution.

  • Isolation of Crude Product: Collect the precipitate by vacuum filtration using a Büchner funnel.

Purification of Metal Tetraaminophthalocyanines

Purification is critical to remove unreacted starting materials, byproducts, and the metal-free phthalocyanine. For amino-substituted phthalocyanines, an acid-base washing procedure is particularly effective.

Procedure:

  • Solvent Washing: Wash the crude product on the filter with copious amounts of water, followed by methanol and then acetone to remove residual solvent and soluble impurities.

  • Acid Treatment: Suspend the crude solid in a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl) and stir for several hours. This step protonates the amino groups, rendering the desired product soluble while many impurities remain insoluble.

  • Filtration: Filter the acidic solution to remove any insoluble materials.

  • Reprecipitation: Slowly add a dilute aqueous solution of a base (e.g., 1 M NaOH) to the filtrate with stirring until the solution is basic. The purified metal tetraaminophthalocyanine will precipitate out.

  • Final Washing and Drying: Collect the purified precipitate by vacuum filtration, wash thoroughly with deionized water until the filtrate is neutral, and then with methanol. Dry the final product in a vacuum oven.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the synthesis of various metal tetraaminophthalocyanines from this compound. Please note that these values are representative and may vary depending on the specific experimental setup and scale.

Metal IonMetal SaltSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Zinc(II)Zn(OAc)₂DMF1531260-75
Cobalt(II)CoCl₂1-Pentanol1381855-70
Iron(II)FeSO₄DMSO1892440-60

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of metal tetraaminophthalocyanines.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start: this compound + Metal Salt react Add Solvent (e.g., DMF) + Catalyst (DBU) start->react reflux Heat to Reflux under Inert Atmosphere react->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitation of Crude Product cool->precipitate filter_crude Filter Crude Product precipitate->filter_crude wash_solvent Wash with H₂O, MeOH, Acetone filter_crude->wash_solvent acid_wash Dissolve in Dilute HCl wash_solvent->acid_wash filter_impurities Filter Insoluble Impurities acid_wash->filter_impurities reprecipitate_base Reprecipitate with Dilute NaOH filter_impurities->reprecipitate_base filter_pure Filter Purified Product reprecipitate_base->filter_pure wash_final Wash with H₂O and MeOH filter_pure->wash_final dry Dry under Vacuum wash_final->dry end end dry->end Final Product: Metal Tetraaminophthalocyanine

Caption: Workflow for the synthesis and purification of metal tetraaminophthalocyanines.

Signaling Pathway in Photodynamic Therapy

This diagram illustrates the simplified mechanism of action for a phthalocyanine-based photosensitizer in photodynamic therapy (PDT).

pdt_pathway PS_ground Photosensitizer (Pc) (Ground State, S₀) PS_excited_singlet Excited Singlet State (S₁) PS_ground->PS_excited_singlet Excitation Light Light (hν) Light->PS_ground Absorption PS_excited_triplet Excited Triplet State (T₁) PS_excited_singlet->PS_excited_triplet Intersystem Crossing PS_excited_triplet->PS_ground Energy Transfer Oxygen Molecular Oxygen (³O₂) PS_excited_triplet->Oxygen ROS Reactive Oxygen Species (¹O₂) Oxygen->ROS Type II Reaction CellDamage Cellular Damage (Apoptosis/Necrosis) ROS->CellDamage

Caption: Simplified Jablonski diagram for Type II photodynamic therapy mechanism.

Application Notes and Protocols for the Characterization of 4,5-Diaminophthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of 4,5-Diaminophthalonitrile (C₈H₆N₄, MW: 158.16 g/mol , CAS: 129365-93-1). Detailed protocols for spectroscopic, chromatographic, and thermal analysis methods are presented to ensure accurate identification, purity assessment, and stability evaluation of this important chemical intermediate.

Overview of Analytical Techniques

A multi-faceted analytical approach is essential for the comprehensive characterization of this compound. This typically involves a combination of spectroscopic techniques to elucidate the molecular structure, chromatographic methods to determine purity, and thermal analysis to assess its stability.

Analytical Workflow for this compound

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Specific Methods cluster_3 Data Analysis & Reporting Sample This compound (Solid Powder) Spectroscopy Spectroscopic Analysis (Structure Elucidation) Sample->Spectroscopy Chromatography Chromatographic Analysis (Purity Assessment) Sample->Chromatography Thermal_Analysis Thermal Analysis (Stability Assessment) Sample->Thermal_Analysis NMR NMR (1H, 13C) Spectroscopy->NMR FTIR FTIR Spectroscopy->FTIR MS Mass Spectrometry Spectroscopy->MS UV_Vis UV-Vis Spectroscopy->UV_Vis HPLC HPLC Chromatography->HPLC TGA TGA Thermal_Analysis->TGA DSC DSC Thermal_Analysis->DSC Data_Analysis Data Interpretation and Analysis NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis UV_Vis->Data_Analysis HPLC->Data_Analysis TGA->Data_Analysis DSC->Data_Analysis Reporting Reporting (Application Notes, Protocols) Data_Analysis->Reporting

Caption: Overall workflow for the analytical characterization of this compound.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters for ¹H NMR:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64, depending on the concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • Parameters for ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0 to 200 ppm.

Data Presentation:

¹H NMR (DMSO-d₆)
Chemical Shift (ppm) Assignment
~7.0Aromatic Protons
~5.0Amine Protons (-NH₂)
¹³C NMR (DMSO-d₆)
Chemical Shift (ppm) Assignment
~150Aromatic Carbons attached to -NH₂
~120Aromatic Carbons
~115Nitrile Carbons (-CN)
~100Aromatic Carbons

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of this compound (approx. 1-2 mg) with finely ground KBr (approx. 100-200 mg). Press the mixture into a transparent pellet.

  • Instrument: A standard FTIR spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Data Presentation:

FTIR (KBr Pellet)
Wavenumber (cm⁻¹) Assignment
3400-3200N-H stretching (primary amine)
2220-2200C≡N stretching (nitrile)
1650-1550N-H bending (primary amine)
1600-1450C=C stretching (aromatic ring)
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent like methanol (B129727) or acetonitrile (B52724).

  • Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Parameters:

    • Ionization Mode: Positive ion mode is typically used.

    • Mass Range: m/z 50-500.

Data Presentation:

Mass Spectrometry (ESI+)
m/z Assignment
159.07[M+H]⁺ (protonated molecule)
181.05[M+Na]⁺ (sodium adduct)
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-grade solvent (e.g., acetonitrile). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

  • Instrument: A double-beam UV-Vis spectrophotometer.

  • Parameters:

    • Wavelength Range: 200-800 nm.

    • Blank: Use the same solvent as used for the sample.

Data Presentation:

UV-Vis Spectroscopy
Solvent λmax (nm) [1]
Acetonitrile325

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound.

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve a known amount of this compound in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Instrument: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). Isocratic elution is often sufficient.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV at 325 nm.

Data Presentation:

HPLC Analysis
Parameter Value
Purity >98.0% (as specified by suppliers)[2]
Typical Retention Time Varies depending on exact conditions

Logical Relationship of HPLC Components

HPLC_Components Solvent_Reservoir Mobile Phase (Acetonitrile/Water) Pump HPLC Pump Solvent_Reservoir->Pump Injector Autosampler/Injector Pump->Injector Column C18 Column Injector->Column Detector UV Detector (325 nm) Column->Detector Data_System Data Acquisition System Detector->Data_System

Caption: Key components and flow in an HPLC system for the analysis of this compound.

Thermal Analysis

Thermal analysis techniques are used to evaluate the thermal stability and decomposition profile of this compound.

Experimental Protocol:

  • Sample Preparation: Place a small amount of the sample (5-10 mg) in an appropriate TGA or DSC pan (e.g., aluminum or platinum).

  • Instrument: A thermogravimetric analyzer (TGA) and a differential scanning calorimeter (DSC).

  • TGA Parameters:

    • Atmosphere: Nitrogen, with a purge rate of 20-50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Range: 30 °C to 800 °C.

  • DSC Parameters:

    • Atmosphere: Nitrogen, with a purge rate of 20-50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Range: 30 °C to 300 °C.

Data Presentation:

Thermal Analysis
Parameter Typical Value
Melting Point (DSC) ~264-276 °C[3][4]
Decomposition Temperature (TGA) Expected to be above the melting point

TGA Experimental Workflow

TGA_Workflow Start Start Weigh_Sample Weigh 5-10 mg of Sample Start->Weigh_Sample Place_in_Pan Place in TGA Pan Weigh_Sample->Place_in_Pan Load_into_TGA Load into TGA Instrument Place_in_Pan->Load_into_TGA Set_Parameters Set Parameters: - N2 atmosphere - 10 °C/min ramp - 30-800 °C range Load_into_TGA->Set_Parameters Run_Analysis Run TGA Analysis Set_Parameters->Run_Analysis Analyze_Data Analyze Thermogram (Weight Loss vs. Temp) Run_Analysis->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step workflow for performing Thermogravimetric Analysis (TGA).

References

Application Note: High-Performance Liquid Chromatography Method for the Analysis of 4,5-Diaminophthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 4,5-Diaminophthalonitrile. The compound, a key intermediate in the synthesis of phthalocyanines and other functional materials, can be effectively analyzed using a reverse-phase C18 column with a gradient elution of water and acetonitrile (B52724), both containing 0.1% formic acid. This method provides excellent peak shape and resolution, making it suitable for purity assessments and quantitative analysis in research and quality control environments.

Introduction

This compound is a chemical intermediate with the molecular formula C₈H₆N₄.[1][2][3][4][5][6] Its purity is crucial for the successful synthesis of downstream products. This document provides a comprehensive protocol for the determination of this compound using a standard reverse-phase HPLC method with UV detection. The described methodology is designed to be a starting point for method development and validation in a laboratory setting.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile and water.

  • Reagent: Formic acid (analytical grade).

  • Standard: this compound reference standard (>98.0% purity).[1][2][4][5][6]

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B in 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm and 325 nm

Note: The maximum absorption wavelength for this compound in acetonitrile has been reported as 325 nm.[5] Monitoring at 254 nm is also a common practice for aromatic compounds.

Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC grade water. Degas before use.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile. Degas before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (95% A: 5% B) to achieve concentrations in the desired range (e.g., 1-100 µg/mL).

Sample Preparation

Accurately weigh the sample containing this compound and dissolve it in a known volume of acetonitrile to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Presentation

System Suitability

System suitability tests are essential to ensure the performance of the chromatographic system. The following parameters should be monitored using a working standard solution.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area < 2.0% (for n=6 injections)
Linearity

The linearity of the method should be established by analyzing a series of at least five concentrations of the this compound standard.

Concentration (µg/mL)Peak Area (arbitrary units)
1[Example Value: 15000]
5[Example Value: 75000]
10[Example Value: 150000]
25[Example Value: 375000]
50[Example Value: 750000]
100[Example Value: 1500000]
Correlation Coefficient (r²) ≥ 0.999

Experimental Workflow and Diagrams

The logical workflow for the HPLC analysis of this compound is depicted below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation (Aqueous & Organic) HPLCSys HPLC System (Pump, Autosampler, Column, Detector) MobilePhase->HPLCSys StandardPrep Standard Solution Preparation Injection Sample Injection StandardPrep->Injection SamplePrep Sample Solution Preparation SamplePrep->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Generation Quantification->Report

Caption: HPLC Analysis Workflow for this compound.

Safety Precautions

This compound is toxic if swallowed, in contact with skin, or if inhaled.[4][5] It is essential to handle this compound in a well-ventilated area, such as a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[4][5] Avoid breathing dust, fume, gas, mist, vapors, or spray.[4][5] In case of accidental exposure, follow the safety data sheet (SDS) recommendations. Store the compound under an inert gas in a cool, dark place.[4][5]

References

Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy of 4,5-Diaminophthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique essential for the structural elucidation and purity assessment of 4,5-diaminophthalonitrile. This compound, with its unique electronic and structural features, presents a distinct NMR profile that is critical for its identification and characterization in various research and development applications, including its use as a precursor in the synthesis of phthalocyanines and other functional materials.

The aromatic nature of the benzene (B151609) ring, combined with the electron-donating amino (-NH₂) groups and electron-withdrawing nitrile (-CN) groups, results in a characteristic pattern of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra. The symmetrical nature of the molecule simplifies the spectra, with chemically equivalent protons and carbons giving rise to single resonances.

In a typical ¹H NMR spectrum, the aromatic protons will appear as a singlet due to their chemical equivalence. The protons of the two amino groups will also likely appear as a single, often broad, resonance. The chemical shift of these amine protons can be sensitive to the solvent, concentration, and temperature. In ¹³C NMR, distinct signals will be observed for the aromatic carbons and the nitrile carbons. The chemical shifts of the carbons are influenced by the nature of the attached functional groups.

Predicted NMR Spectral Data for this compound

Due to the limited availability of fully assigned public spectral data, the following table summarizes the predicted chemical shifts for this compound based on general principles of NMR spectroscopy and data for analogous compounds. These values are intended to be illustrative and may vary depending on the experimental conditions.

Nucleus Atom Predicted Chemical Shift (δ) in ppm Multiplicity Notes
¹HAromatic (H-3, H-6)~6.5 - 7.5SingletThe two aromatic protons are chemically equivalent.
¹HAmine (-NH₂)~4.0 - 6.0Broad SingletChemical shift is highly dependent on solvent and concentration.
¹³CAromatic (C-1, C-2)~100 - 110SingletCarbons bearing the nitrile groups.
¹³CAromatic (C-4, C-5)~140 - 150SingletCarbons bearing the amino groups.
¹³CAromatic (C-3, C-6)~115 - 125SingletCarbons bearing the aromatic protons.
¹³CNitrile (-CN)~115 - 120SingletThe two nitrile carbons are chemically equivalent.

Experimental Protocols

Sample Preparation for NMR Spectroscopy

A well-prepared sample is crucial for obtaining a high-quality NMR spectrum.

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

  • Filter (optional)

Procedure:

  • Weigh the appropriate amount of this compound and transfer it to a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a suitable choice for aromatic amines due to its good solubilizing power.

  • Vortex the mixture until the sample is completely dissolved. Gentle warming may be applied if necessary, but care should be taken to avoid degradation.

  • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Carefully place the NMR tube into the spinner turbine, ensuring it is positioned correctly.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz or higher

  • Pulse Program: Standard single-pulse experiment

  • Number of Scans: 8-16

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Spectral Width: 0-12 ppm

  • Referencing: The residual solvent peak (e.g., DMSO-d₅ at ~2.50 ppm) can be used as an internal reference.

¹³C NMR Spectroscopy:

  • Spectrometer: 100 MHz or higher

  • Pulse Program: Standard proton-decoupled experiment

  • Number of Scans: 1024 or more, depending on concentration

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Spectral Width: 0-200 ppm

  • Referencing: The solvent peak (e.g., DMSO-d₆ at ~39.52 ppm) can be used as an internal reference.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to the final structural confirmation of this compound using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire ¹H NMR Spectrum transfer->h1_nmr c13_nmr Acquire ¹³C NMR Spectrum transfer->c13_nmr phase Phasing and Baseline Correction h1_nmr->phase c13_nmr->phase reference Chemical Shift Referencing phase->reference integrate Integration (¹H NMR) assign_h1 Assign ¹H Signals reference->assign_h1 assign_c13 Assign ¹³C Signals reference->assign_c13 integrate->assign_h1 structure Confirm Structure of This compound assign_h1->structure assign_c13->structure

NMR analysis workflow for this compound.

This comprehensive approach, combining meticulous sample preparation, optimized data acquisition, and careful spectral analysis, ensures the accurate and reliable characterization of this compound, a crucial step in its application in research and development.

Application Notes and Protocols for the Use of 4,5-Diaminophthalonitrile in the Preparation of Nonlinear Optical Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organic materials with extensive π-conjugated systems are at the forefront of research for nonlinear optical (NLO) applications due to their large third-order optical nonlinearities and ultrafast response times. Among these, tetraazaporphyrin derivatives, particularly tetrapyrazinoporphyrazines, exhibit significant potential for applications in optical limiting, optical switching, and all-optical signal processing. 4,5-Diaminophthalonitrile serves as a key precursor for the synthesis of these advanced NLO materials. Through a condensation reaction with α-diketones followed by cyclotetramerization, it forms peripherally substituted tetrapyrazinoporphyrazines, whose NLO properties can be tuned by the choice of substituents and the central metal atom.

This document provides detailed application notes and experimental protocols for the synthesis of a representative nonlinear optical material, Octakis(decylthio)tetrapyrazinoporphyrazine, starting from this compound, and the subsequent characterization of its third-order NLO properties using the Z-scan technique.

Logical Workflow for Material Preparation and Characterization

The overall process involves a two-step synthesis of the target NLO material followed by its characterization. The workflow begins with the synthesis of the dicyanopyrazine intermediate from this compound, which is then used to form the final tetrapyrazinoporphyrazine macrocycle. The nonlinear optical properties of the synthesized compound are then determined using the Z-scan method.

Workflow cluster_synthesis Synthesis cluster_characterization NLO Characterization A This compound C Condensation Reaction A->C B α-Diketone B->C D 2,3-Dicyanopyrazine Intermediate C->D E Cyclotetramerization D->E F Tetrapyrazinoporphyrazine (NLO Material) E->F G Z-scan Measurement F->G H Data Analysis G->H I NLO Properties (β, n₂, χ⁽³⁾) H->I

Caption: Workflow for NLO material synthesis and characterization.

Experimental Protocols

Protocol 1: Synthesis of Metal-Free Octakis(decylthio)tetrapyrazinoporphyrazine (H₂[TPyzPz(SDec)₈])

This protocol describes a two-step synthesis of a metal-free tetrapyrazinoporphyrazine peripherally substituted with eight decylthio groups.

Step 1: Synthesis of the Intermediate 2,3-Dicyano-5,6-bis(decylthio)pyrazine

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.58 g, 10 mmol) in 100 mL of glacial acetic acid.

  • Addition of Reagents: To this solution, add 1,2-bis(decylthio)ethane-1,2-dione (an α-diketone, 11 mmol).

  • Reaction: Heat the mixture to reflux and maintain for 24 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 500 mL of ice-water.

  • Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by column chromatography on silica (B1680970) gel using a toluene/hexane mixture as the eluent to yield the pure 2,3-dicyano-5,6-bis(decylthio)pyrazine.

Step 2: Synthesis of Metal-Free Octakis(decylthio)tetrapyrazinoporphyrazine

  • Reaction Setup: In a 100 mL Schlenk flask under an inert atmosphere (e.g., argon), add the 2,3-dicyano-5,6-bis(decylthio)pyrazine intermediate (4 mmol) to 20 mL of dry 1-pentanol.

  • Reagent Addition: Add a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Cyclotetramerization: Heat the mixture to reflux for 8 hours. The solution will typically turn a deep green or blue color, indicating the formation of the porphyrazine macrocycle.

  • Isolation: Cool the reaction mixture to room temperature and precipitate the product by adding methanol (B129727).

  • Purification: Collect the solid by filtration and wash with methanol until the filtrate is colorless. Further purification can be achieved by column chromatography on silica gel using a dichloromethane/hexane mixture as the eluent.

Protocol 2: Third-Order Nonlinear Optical Characterization using the Z-scan Technique

This protocol outlines the procedure for measuring the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of the synthesized tetrapyrazinoporphyrazine using the single-beam Z-scan technique.

Experimental Setup:

  • Laser Source: A Q-switched Nd:YAG laser operating at 532 nm with a pulse duration of 5-10 ns is a suitable excitation source.

  • Beam Profile: The laser output should be a Gaussian beam (TEM₀₀ mode).

  • Focusing Optics: A lens with a focal length of 15-25 cm is used to focus the beam.

  • Sample Holder: A quartz cuvette with a path length of 1-2 mm.

  • Translation Stage: A computer-controlled motorized translation stage to move the sample along the z-axis (beam propagation direction).

  • Detectors: Two photodetectors are used. One to monitor the transmitted power through an aperture in the far field (closed-aperture Z-scan) and another to measure the total transmitted power (open-aperture Z-scan). A beam splitter is used to direct a portion of the incident beam to a reference detector to account for laser power fluctuations.

Procedure:

  • Sample Preparation: Prepare solutions of the synthesized H₂[TPyzPz(SDec)₈] in a suitable solvent (e.g., chloroform (B151607) or THF) at various concentrations (e.g., 10⁻⁵ to 10⁻⁴ M).

  • Open-Aperture Z-scan:

    • Remove the aperture before the detector to collect the entire transmitted beam.

    • Translate the sample along the z-axis through the focal point of the lens.

    • Record the normalized transmittance as a function of the sample position (z). The resulting curve will show a valley for two-photon absorption (TPA) or reverse saturable absorption (RSA), or a peak for saturable absorption (SA).

    • The nonlinear absorption coefficient (β) can be calculated from the open-aperture Z-scan data.

  • Closed-Aperture Z-scan:

    • Place a finite aperture in the far field before the detector. The linear transmittance of the aperture (S) should be between 0.1 and 0.5.

    • Repeat the translation of the sample along the z-axis.

    • Record the normalized transmittance as a function of z. The resulting curve will exhibit a pre-focal peak followed by a post-focal valley for a negative nonlinearity (self-defocusing), or a valley followed by a peak for a positive nonlinearity (self-focusing).

  • Data Analysis:

    • To obtain the pure nonlinear refractive component, divide the closed-aperture data by the open-aperture data.

    • The nonlinear refractive index (n₂) can be determined from the difference between the peak and valley transmittance (ΔTₚ-ᵥ) of the divided Z-scan curve.

    • The real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾) can then be calculated from the obtained values of β and n₂.

Visualization of the Z-scan Experimental Setup

Z_Scan_Setup cluster_setup Z-scan Experimental Setup Laser Laser Source (e.g., Nd:YAG, 532 nm) BS Beam Splitter Laser->BS Lens Focusing Lens BS->Lens Transmitted Beam RefDetector Reference Detector BS->RefDetector Reflected Beam Sample Sample on Translation Stage Lens->Sample Aperture Aperture Sample->Aperture Detector2 Detector 2 (Open Aperture) Sample->Detector2 (No Aperture) Detector1 Detector 1 (Closed Aperture) Aperture->Detector1

Caption: Schematic of a typical Z-scan experimental setup.

Quantitative Data Summary

The following table summarizes hypothetical but representative third-order nonlinear optical properties for tetrapyrazinoporphyrazines derived from this compound, as would be determined by the Z-scan technique. The values are influenced by the central metal ion and the peripheral substituents.

CompoundSolventNonlinear Absorption Coefficient (β) (cm/GW)Nonlinear Refractive Index (n₂) (x 10⁻¹³ esu)Third-Order Susceptibility (Re χ⁽³⁾) (x 10⁻¹² esu)Third-Order Susceptibility (Im χ⁽³⁾) (x 10⁻¹² esu)
H₂[TPyzPz(SR)₈]THF5.2-3.8-2.50.9
Zn[TPyzPz(SR)₈]THF8.9-6.5-4.31.5
Cu[TPyzPz(SR)₈]THF7.5-5.1-3.41.3
Ni[TPyzPz(SR)₈]THF6.8-4.7-3.11.2

Note: R represents an alkyl or aryl group. The values presented are illustrative and can vary based on the specific molecular structure and experimental conditions.

Conclusion

This compound is a versatile building block for the synthesis of tetrapyrazinoporphyrazines, a class of materials exhibiting promising third-order nonlinear optical properties. The synthetic protocols provided herein offer a clear pathway to these materials, and the Z-scan technique allows for a comprehensive characterization of their NLO response. The ability to tune the electronic properties of the macrocycle through peripheral substitution and insertion of different metal ions makes these compounds highly attractive for the development of next-generation photonic and optoelectronic devices. Further research into structure-property relationships will continue to advance the design of novel NLO materials based on the this compound framework.

Application Notes and Protocols for the Synthesis of Soluble Ph-thalocyanine Derivatives from 4,5-Diaminophthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of soluble tetra-amino phthalocyanine (B1677752) derivatives, starting from 4,5-diaminophthalonitrile. The enhanced solubility of these derivatives is crucial for their application in various fields, particularly in drug development as photosensitizers for Photodynamic Therapy (PDT).

Introduction

Phthalocyanines are robust macrocyclic compounds with extensive applications in materials science and medicine. However, their poor solubility in common solvents often limits their practical use. The introduction of functional groups, such as amino groups, onto the phthalocyanine periphery can significantly improve their solubility and provide sites for further chemical modification. This document outlines the synthesis of metallated tetra-amino phthalocyanines (M-TAPc) from this compound, a key precursor for obtaining soluble and functionalized phthalocyanine derivatives.

Synthesis of Metallated Tetra-Amino Phthalocyanines (M-TAPc)

The synthesis of M-TAPc from this compound typically proceeds via a cyclotetramerization reaction in the presence of a metal salt and a high-boiling point solvent. A common strategy involves the in-situ formation of the phthalocyanine macrocycle around a central metal ion. While direct tetramerization of this compound is possible, a more established route involves the synthesis of a tetranitro phthalocyanine precursor followed by reduction to the tetra-amino derivative. For the purpose of this protocol, we will focus on a direct synthesis approach adapted from general phthalocyanine synthesis methods.

Experimental Protocol: Synthesis of Zinc(II) Tetra-amino Phthalocyanine (ZnTAPc)

This protocol describes the synthesis of ZnTAPc, a representative soluble phthalocyanine derivative.

Materials:

  • This compound

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Dimethylformamide (DMF)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Methanol (B129727)

  • Hydrochloric Acid (HCl), 1N

  • Glacial Acetic Acid

  • Distilled Water

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Soxhlet extractor

  • Filtration apparatus (Büchner funnel and flask)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (4.0 mmol, 0.63 g), anhydrous zinc chloride (1.0 mmol, 0.14 g), and 20 mL of DMF.

  • Cyclotetramerization: Add a catalytic amount of DBU (2-3 drops) to the mixture. Heat the reaction mixture to reflux (approximately 153 °C) with constant stirring under a nitrogen atmosphere for 24 hours. The color of the solution should turn dark green, indicating the formation of the phthalocyanine.

  • Isolation of Crude Product: After cooling to room temperature, pour the reaction mixture into 100 mL of 1N HCl. The crude product will precipitate. Filter the precipitate using a Büchner funnel and wash thoroughly with distilled water until the filtrate is neutral. Subsequently, wash the solid with methanol (2 x 20 mL).

  • Purification: The crude product is purified using a Soxhlet extractor. Place the solid in a thimble and extract with glacial acetic acid until the extracting solvent runs colorless. This step removes unreacted starting materials and other impurities.

  • Final Product: Dry the purified solid in a vacuum oven at 60 °C overnight to obtain the final product, Zinc(II) tetra-amino phthalocyanine (ZnTAPc), as a dark green powder.

Characterization Data

The synthesized M-TAPc derivatives can be characterized by various spectroscopic and analytical techniques. The following tables summarize typical quantitative data obtained for different metallated tetra-amino phthalocyanines.

CompoundMetalYield (%)[1]
Cobalt(II) Tetra-amino PcCo50
Zinc(II) Tetra-amino PcZn45
Nickel(II) Tetra-amino PcNi58
Manganese(II) Tetra-amino PcMn40

Table 1: Synthesis yields of various metallated tetra-amino phthalocyanines.

CompoundSolventQ-band λmax (nm)[1]log ε[1]B-band λmax (nm)log ε
Cobalt(II) Tetra-amino PcDMF7125.216384.82
Zinc(II) Tetra-amino PcDMF7285.096614.70
Nickel(II) Tetra-amino PcDMF7045.076364.56
Manganese(II) Tetra-amino PcDMF7884.867285.09

Table 2: UV-Vis spectroscopic data for metallated tetra-amino phthalocyanines in DMF.

CompoundIR (ATR, cm⁻¹) ν(N-H)[1]δ(N-H)[1]ν(C-N)[1]
Cobalt(II) Tetra-amino Pc319816041477
Zinc(II) Tetra-amino Pc321016021471
Nickel(II) Tetra-amino Pc320616051482
Manganese(II) Tetra-amino Pc319516031475

Table 3: Key IR absorption bands for metallated tetra-amino phthalocyanines.

Application in Photodynamic Therapy (PDT)

Soluble phthalocyanine derivatives are excellent photosensitizers for PDT, a non-invasive cancer treatment. Upon activation with light of a specific wavelength, these molecules generate reactive oxygen species (ROS) that induce cell death in cancerous tissues.

Signaling Pathway in Phthalocyanine-Mediated PDT

The cellular response to PDT is complex and involves multiple signaling pathways. A simplified representation of the key events leading to apoptosis is depicted below.

PDT_Signaling_Pathway cluster_0 Light Activation cluster_1 ROS Generation cluster_2 Cellular Damage & Signaling Phthalocyanine (Pc) Phthalocyanine (Pc) Excited Pc (Pc) Excited Pc (Pc) Phthalocyanine (Pc)->Excited Pc (Pc) Light Light Light->Phthalocyanine (Pc) hv O2 O2 Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) O2->Reactive Oxygen Species (ROS) Cellular Damage Cellular Damage Reactive Oxygen Species (ROS)->Cellular Damage Excited Pc (Pc*) Excited Pc (Pc*) Excited Pc (Pc*)->Reactive Oxygen Species (ROS) Energy Transfer Stress Kinases (SAPK/JNK, p38) Stress Kinases (SAPK/JNK, p38) Cellular Damage->Stress Kinases (SAPK/JNK, p38) Apoptosis Induction Apoptosis Induction Stress Kinases (SAPK/JNK, p38)->Apoptosis Induction Caspase-3 Activation Caspase-3 Activation Apoptosis Induction->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Phthalocyanine-mediated PDT signaling pathway leading to apoptosis.

Experimental Workflow for Drug Delivery System Development

The development of effective phthalocyanine-based drug delivery systems for PDT involves a multi-step process from synthesis to in vivo evaluation.

Drug_Development_Workflow cluster_synthesis Synthesis & Characterization cluster_formulation Formulation & In Vitro Studies cluster_invivo In Vivo Evaluation S1 Synthesis of Soluble Phthalocyanine Derivative S2 Purification & Characterization (Spectroscopy, Elemental Analysis) S1->S2 F1 Formulation into Drug Delivery System (e.g., Liposomes, Nanoparticles) S2->F1 F2 In Vitro Characterization (Size, Stability, Drug Load) F1->F2 F3 Cellular Uptake & Phototoxicity Assays F2->F3 I1 Animal Model Studies (Tumor Xenografts) F3->I1 I2 Biodistribution & Pharmacokinetics I1->I2 I3 PDT Efficacy & Toxicity Assessment I2->I3

Caption: Workflow for developing phthalocyanine-based drug delivery systems.

References

Application Notes and Protocols: 4,5-Diaminophthalonitrile as a Versatile Building Block for Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and functional properties of materials derived from 4,5-diaminophthalonitrile. This versatile building block, with its reactive amino and nitrile functionalities, serves as a key precursor for a range of high-performance materials, including phthalocyanines for photodynamic therapy and catalysis, and high-performance polymers for electronics and separation technologies.

I. Phthalocyanines Derived from this compound

Phthalocyanines (Pcs) are robust macrocyclic compounds with extensive applications in catalysis, sensing, and medicine, particularly as photosensitizers in photodynamic therapy (PDT). The amino groups on the this compound precursor allow for further functionalization and tuning of the resulting phthalocyanine's properties.

A. Applications and Performance Data

The introduction of amino groups onto the phthalocyanine (B1677752) periphery can enhance solubility, facilitate conjugation to biomolecules, and modulate the photophysical and photochemical properties critical for PDT.

Table 1: Photophysical and Photochemical Properties of Zinc(II) Phthalocyanines

CompoundSolventQ-band λmax (nm)Fluorescence Quantum Yield (ΦF)Singlet Oxygen Quantum Yield (ΦΔ)Triplet State Lifetime (τT) (μs)Reference
Unsubstituted ZnPcDMSO6700.200.563.8[1]
Tetra-amino substituted ZnPcDMSO6850.150.654.2Hypothetical data based on literature trends
ZnPc(COOH)4DMSO/H2O702-0.561.6, 12.3[2]

Note: Data for tetra-amino substituted ZnPc is illustrative and based on expected trends from the literature. Specific experimental values for phthalocyanines derived directly from this compound may vary.

B. Experimental Protocol: Synthesis of Tetra-amino Zinc(II) Phthalocyanine

This protocol describes a general method for the synthesis of a tetra-amino substituted zinc phthalocyanine from this compound.

Materials:

  • This compound

  • Anhydrous Zinc(II) acetate (B1210297) (Zn(OAc)₂)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • n-Pentanol

  • Methanol (B129727)

  • N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis (reflux condenser, round-bottom flask, etc.)

  • Magnetic stirrer with heating plate

Procedure:

  • In a 50 mL two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 g, 6.32 mmol), anhydrous zinc(II) acetate (0.29 g, 1.58 mmol), and n-pentanol (10 mL).[3]

  • Flush the flask with argon or nitrogen for 15 minutes to create an inert atmosphere.

  • Add a catalytic amount of DBU (2-3 drops, approx. 32 mg, 0.21 mmol) to the reaction mixture.[3]

  • Heat the mixture to reflux (approximately 138 °C) with constant stirring for 6-8 hours. The color of the solution should turn deep green, indicating the formation of the phthalocyanine.

  • After cooling to room temperature, precipitate the crude product by adding methanol (20 mL).

  • Collect the green precipitate by filtration and wash it sequentially with hot water, methanol, and acetone (B3395972) to remove unreacted starting materials and impurities.

  • Purify the product by column chromatography on silica (B1680970) gel using a DMF/methanol mixture as the eluent.

  • Characterize the final product by UV-Vis, FT-IR, and Mass spectrometry.

Workflow for Phthalocyanine Synthesis and Application:

G cluster_synthesis Synthesis cluster_application Application This compound This compound Cyclotetramerization Cyclotetramerization This compound->Cyclotetramerization Metal Salt (e.g., Zn(OAc)2) Metal Salt (e.g., Zn(OAc)2) Metal Salt (e.g., Zn(OAc)2)->Cyclotetramerization Crude Phthalocyanine Crude Phthalocyanine Cyclotetramerization->Crude Phthalocyanine Purification Purification Crude Phthalocyanine->Purification Pure Phthalocyanine Pure Phthalocyanine Purification->Pure Phthalocyanine Photosensitizer Photosensitizer Pure Phthalocyanine->Photosensitizer Light Activation Light Activation Photosensitizer->Light Activation Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Light Activation->Reactive Oxygen Species (ROS) Cell Death (PDT) Cell Death (PDT) Reactive Oxygen Species (ROS)->Cell Death (PDT)

Caption: Workflow for the synthesis of a metal phthalocyanine and its application in photodynamic therapy (PDT).

II. High-Performance Polymers from this compound

The diamino functionality of this compound makes it an excellent monomer for the synthesis of high-performance polymers such as polyimides and polybenzimidazoles. These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance.

A. Applications and Performance Data

Polyimides and polybenzimidazoles derived from aromatic diamines are sought after for applications in aerospace, electronics, and as membranes for gas separation.[4][5]

Table 2: Thermal and Mechanical Properties of Aromatic Polymers

Polymer TypeMonomersGlass Transition Temperature (Tg) (°C)10% Weight Loss Temperature (T10%) (°C)Tensile Strength (MPa)Reference
Polyimide (Kapton®)PMDA / ODA360-410>500172Commercial Data
Polybenzimidazole (PBI)Isophthalic Acid / 3,3'-Diaminobenzidine≥200≥460up to 129.3[4]
Polyimide (from this compound)PMDA / this compound>350>500High (expected)Hypothetical data based on structure

Note: Data for the polyimide from this compound is an educated estimation based on the properties of similar aromatic polyimides.

B. Experimental Protocol: Synthesis of a Polyimide from this compound

This protocol outlines the two-step synthesis of a polyimide via a soluble poly(amic acid) precursor.[5]

Materials:

  • This compound

  • Pyromellitic dianhydride (PMDA)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Acetic anhydride (B1165640)

  • Pyridine (B92270)

  • Methanol

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis

  • Magnetic stirrer

Procedure:

Step 1: Synthesis of Poly(amic acid)

  • In a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1.58 g, 10 mmol) in anhydrous DMAc (20 mL) under a nitrogen atmosphere.

  • Once the diamine has completely dissolved, slowly add an equimolar amount of pyromellitic dianhydride (2.18 g, 10 mmol) in small portions to the stirred solution.

  • Continue stirring at room temperature for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.

Step 2: Chemical Imidization

  • To the poly(amic acid) solution, add acetic anhydride (3.06 g, 30 mmol) and pyridine (2.37 g, 30 mmol) as the dehydrating agent and catalyst, respectively.

  • Heat the reaction mixture to 120 °C and maintain for 4 hours.

  • After cooling, precipitate the polyimide by pouring the solution into a large volume of methanol.

  • Collect the fibrous polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 150 °C for 12 hours.

  • Characterize the resulting polyimide by FT-IR, TGA, and DSC.

Logical Relationship for Polymer Synthesis and Application:

G cluster_applications Potential Applications This compound This compound Polycondensation Polycondensation This compound->Polycondensation Dianhydride (e.g., PMDA) Dianhydride (e.g., PMDA) Dianhydride (e.g., PMDA)->Polycondensation Poly(amic acid) Poly(amic acid) Polycondensation->Poly(amic acid) Thermal/Chemical Imidization Thermal/Chemical Imidization Poly(amic acid)->Thermal/Chemical Imidization Polyimide Polyimide Thermal/Chemical Imidization->Polyimide High-Temperature Films High-Temperature Films Polyimide->High-Temperature Films Gas Separation Membranes Gas Separation Membranes Polyimide->Gas Separation Membranes Electronic Substrates Electronic Substrates Polyimide->Electronic Substrates

Caption: Synthesis pathway and potential applications of polyimides derived from this compound.

III. Functional Materials for Sensing Applications

The unique electronic properties and the presence of chelating nitrogen atoms in materials derived from this compound make them promising candidates for chemical sensors. The nitrile groups can also be hydrolyzed to carboxylic acids, providing sites for immobilization on sensor surfaces.

A. Application in Electrochemical Sensing

Phthalocyanine-based materials can be used to modify electrodes for the sensitive and selective detection of various analytes, including nitric oxide and nitrites.[6] The central metal ion in the phthalocyanine plays a crucial role in the catalytic and sensing mechanism.

Workflow for Electrochemical Sensor Fabrication and Use:

G cluster_fabrication Sensor Fabrication cluster_sensing Sensing Mechanism Electrode Bare Electrode (e.g., Glassy Carbon) Modification Modification Electrode->Modification Modified Electrode Modified Electrode Phthalocyanine-coated Modification->Modified Electrode Phthalocyanine Phthalocyanine (from this compound) Phthalocyanine->Modification Electrochemical Reaction Electrochemical Reaction Modified Electrode->Electrochemical Reaction Analyte Analyte Analyte->Electrochemical Reaction Signal Generation Signal Generation Electrochemical Reaction->Signal Generation Detection Detection Signal Generation->Detection

Caption: Workflow for the fabrication and operation of an electrochemical sensor based on a phthalocyanine-modified electrode.

References

Application Notes and Protocols for the Electropolymerization of 4,5-Diaminophthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the electropolymerization of 4,5-diaminophthalonitrile, a process that yields a conductive polymer film with potential applications in sensor technology, electrocatalysis, and as a platform for drug development studies. Due to the limited availability of direct studies on the electropolymerization of this compound, the following protocols and data are based on established procedures for analogous aromatic diamine and phthalonitrile-containing compounds.

Introduction

Electropolymerization is a versatile technique for the synthesis of conductive polymer films directly onto an electrode surface. The resulting polymer, poly(this compound), is expected to possess interesting electrochemical and optical properties arising from the conjugated aromatic structure, the redox-active amine groups, and the metal-chelating nitrile functionalities. These characteristics make it a promising material for the development of electrochemical sensors, biosensors, and for studying electrochemical interactions of drug molecules.

Proposed Electropolymerization Mechanism

The electropolymerization of aromatic diamines typically proceeds via an oxidative coupling mechanism. In the case of this compound, the proposed mechanism involves the initial oxidation of the amine groups to form radical cations. These radical cations can then couple to form dimers, which are further oxidized and coupled to propagate the polymer chain. The presence of nitrile groups may influence the electronic properties and planarity of the resulting polymer.

Electropolymerization_Mechanism Monomer This compound Monomer RadicalCation Oxidation to Radical Cation Monomer->RadicalCation -e⁻ Dimerization Radical Coupling (Dimerization) RadicalCation->Dimerization Polymerization Further Oxidation & Polymerization Dimerization->Polymerization -2H⁺, -2e⁻ Polymer Poly(this compound) Film Polymerization->Polymer

Caption: Proposed mechanism for the electropolymerization of this compound.

Experimental Protocols

The following protocols are adapted from procedures for the electropolymerization of similar aromatic diamines, such as 1,5-diaminonaphthalene and 2,7-diaminofluorene.[1][2] Researchers should optimize these conditions for their specific experimental setup.

3.1. Materials and Reagents

  • Monomer: this compound (>98% purity)

  • Solvent: Acetonitrile (B52724) (anhydrous, HPLC grade)

  • Electrolyte: Lithium perchlorate (B79767) (LiClO₄, battery grade)

  • Working Electrode: Glassy carbon electrode (GCE), platinum (Pt) disk electrode, or gold (Au) disk electrode

  • Reference Electrode: Ag/AgCl (in 3 M KCl) or Ag/Ag⁺ (in 0.01 M AgNO₃ in acetonitrile)

  • Counter Electrode: Platinum wire or mesh

  • Polishing materials: Alumina (B75360) slurries (0.3 and 0.05 µm) and polishing pads

3.2. Electrode Preparation

  • Polish the working electrode with 0.3 µm alumina slurry on a polishing pad for 5 minutes.

  • Rinse the electrode thoroughly with deionized water and then sonicate in deionized water for 2 minutes.

  • Repeat the polishing step with 0.05 µm alumina slurry for 5 minutes.

  • Rinse thoroughly with deionized water and sonicate in a 1:1 mixture of deionized water and ethanol (B145695) for 2 minutes.

  • Finally, rinse with acetonitrile and dry under a stream of nitrogen.

3.3. Electropolymerization Procedure (Cyclic Voltammetry)

This potentiodynamic method allows for controlled film growth.

CV_Workflow cluster_prep Preparation cluster_electro Electropolymerization cluster_post Post-Polymerization Prepare_Solution Prepare Electrolyte Solution: 5 mM this compound 0.1 M LiClO₄ in Acetonitrile Setup_Cell Assemble 3-Electrode Cell Prepare_Solution->Setup_Cell Prepare_Electrode Prepare Working Electrode (Polishing & Cleaning) Prepare_Electrode->Setup_Cell CV_Scan Perform Cyclic Voltammetry Potential Range: -0.2 V to +1.0 V Scan Rate: 50 mV/s Cycles: 10-20 Setup_Cell->CV_Scan Rinse_Electrode Rinse Modified Electrode with Acetonitrile CV_Scan->Rinse_Electrode Characterization Characterize Polymer Film Rinse_Electrode->Characterization

Caption: Experimental workflow for electropolymerization via cyclic voltammetry.

  • Prepare an electrolyte solution containing 5 mM this compound and 0.1 M LiClO₄ in acetonitrile.

  • Assemble a three-electrode electrochemical cell with the prepared working, reference, and counter electrodes.

  • Immerse the electrodes in the electrolyte solution and purge with nitrogen gas for 10-15 minutes to remove dissolved oxygen.

  • Perform cyclic voltammetry by scanning the potential from an initial potential of -0.2 V to a final potential of +1.0 V at a scan rate of 50 mV/s.

  • Repeat the potential cycling for 10-20 cycles. An increase in the peak currents with each cycle indicates the deposition and growth of the polymer film.

  • After polymerization, gently rinse the modified electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.

3.4. Electropolymerization Procedure (Potentiostatic Method)

This method involves applying a constant potential to achieve film growth.

  • Follow steps 1-3 from the cyclic voltammetry procedure.

  • Apply a constant potential of +0.8 V (vs. Ag/Ag⁺) for a duration of 10-30 minutes. The total charge passed can be monitored to control the film thickness.

  • After the desired time, turn off the potential and gently rinse the modified electrode with fresh acetonitrile.

Characterization of the Polymer Film

The resulting poly(this compound) film can be characterized using various techniques:

  • Electrochemical Characterization: Cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) in a monomer-free electrolyte solution (e.g., 0.1 M LiClO₄ in acetonitrile or an aqueous buffer) to assess the film's redox activity, stability, and charge transfer properties.

  • Spectroscopic Characterization: UV-Vis and FT-IR spectroscopy to investigate the electronic transitions and chemical structure of the polymer.

  • Microscopic Characterization: Scanning electron microscopy (SEM) and atomic force microscopy (AFM) to study the morphology and topography of the polymer film.

Quantitative Data (Based on Analogous Aromatic Diamine Polymers)

The following table summarizes typical electrochemical and physical properties reported for polymers derived from analogous aromatic diamines, which can serve as a reference for what to expect from poly(this compound).

PropertyPoly(1,5-diaminonaphthalene)Poly(2,7-diaminofluorene)Reference
Conductivity (S/cm) ~1 x 10⁻⁵1.5 x 10⁻⁵[1][3]
Formal Redox Potential (V vs. Ag/AgCl) Not ReportedNot Reported
Electropolymerization Potential (V vs. Ag/Ag⁺) Not specified, but film growth observedOxidation peak ~0.8 V[1]
Monomer Concentration (mM) Not specified, but film growth observed5[1][2]
Electrolyte Not specified0.1 M LiClO₄ in Acetonitrile[1][2]
Scan Rate (mV/s) Not specified50[1][2]
Number of Cycles Not specified10[1][2]

Potential Applications

Based on the properties of similar conductive polymers, poly(this compound) is anticipated to have applications in the following areas:

  • Electrochemical Sensors: The redox-active amine groups and the potential for the nitrile groups to coordinate with metal ions make the polymer a candidate for sensing various analytes, including metal ions, pH, and organic molecules.[4][5] The polymer film can enhance the sensitivity and selectivity of the electrode.

  • Biosensors: The polymer can serve as a matrix for the immobilization of biomolecules such as enzymes and DNA. The conductive nature of the polymer can facilitate electron transfer between the biomolecule and the electrode, enabling the development of biosensors for various diagnostic and drug discovery applications.

  • Electrocatalysis: The polymer-modified electrode may exhibit catalytic activity towards the oxidation or reduction of certain molecules, which is relevant in drug metabolism studies and the development of fuel cells.

  • Drug-Polymer Interaction Studies: The polymer-coated electrode can be used as a platform to study the electrochemical interaction of drug candidates with a functionalized surface, providing insights into their redox properties and potential mechanisms of action.

Logical Relationships in Sensor Development

The development of an electrochemical sensor based on poly(this compound) involves a series of interconnected steps, from material synthesis to final application.

Sensor_Development_Logic Monomer This compound Monomer Electropolymerization Electropolymerization Monomer->Electropolymerization Polymer_Film Polymer-Modified Electrode Electropolymerization->Polymer_Film Characterization Physicochemical Characterization (CV, SEM, FT-IR) Polymer_Film->Characterization Optimization Optimization of Sensing Parameters (pH, accumulation time) Polymer_Film->Optimization Analyte_Detection Analyte Detection (e.g., Metal Ions, Biomolecules) Optimization->Analyte_Detection Validation Validation in Real Samples Analyte_Detection->Validation

Caption: Logical workflow for the development of a sensor using the electropolymerized film.

References

Application Notes: 4,5-Diaminophthalonitrile in the Synthesis of Near-Infrared Absorbing Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Near-infrared (NIR) absorbing dyes are of significant interest for a variety of applications in biomedical research and drug development, including photodynamic therapy (PDT), bioimaging, and as components of biosensors. Their ability to absorb and emit light in the NIR region (700-2500 nm) allows for deeper tissue penetration and reduced background fluorescence from endogenous biomolecules. Phthalocyanines are a class of robust and versatile macrocyclic compounds that can be tailored to exhibit strong absorption in the NIR region through peripheral substitution. 4,5-Diaminophthalonitrile is a key precursor for the synthesis of amino-substituted phthalocyanines, which are known to exhibit red-shifted absorption spectra. The electron-donating nature of the amino groups enhances the energy of the highest occupied molecular orbital (HOMO) of the phthalocyanine (B1677752) macrocycle, leading to a smaller HOMO-LUMO gap and, consequently, absorption at longer wavelengths.

This document provides detailed application notes and experimental protocols for the synthesis of NIR-absorbing phthalocyanine dyes using this compound as a starting material or through the in-situ generation of amino functionalities from a dinitro precursor.

Synthetic Strategies

The direct cyclotetramerization of this compound can be challenging due to the high reactivity of the amino groups, which may lead to side reactions and polymerization. A more common and controlled approach involves the synthesis of a dinitro-substituted phthalocyanine precursor, followed by the chemical reduction of the nitro groups to amino groups. This two-step strategy allows for the robust formation of the phthalocyanine macrocycle first, followed by the introduction of the desired amino functionalities.

An alternative approach involves the use of 4,5-dichlorophthalonitrile, which can undergo nucleophilic substitution with a suitable amine-containing nucleophile to generate the desired amino-functionalized phthalonitrile (B49051) precursor prior to cyclotetramerization.

Below, we outline a representative protocol for the synthesis of a NIR-absorbing, amino-substituted zinc phthalocyanine via the dinitro-precursor route.

Experimental Protocols

Protocol 1: Synthesis of Zinc(II) 2,3,9,10,16,17,23,24-octanitrophthalocyanine

This protocol describes the synthesis of the dinitro-substituted phthalocyanine precursor.

Materials:

  • 4,5-Dinitrophthalonitrile

  • Anhydrous Zinc Chloride (ZnCl₂)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol

  • Hydrochloric acid (1 M)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, add 4,5-dinitrophthalonitrile (4 molar equivalents) and anhydrous zinc chloride (1 molar equivalent).

  • Add anhydrous DMF to dissolve the reactants.

  • Add a catalytic amount of DBU (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux (approximately 150-155 °C) and maintain for 12-24 hours. The reaction progress can be monitored by the appearance of a deep green color.

  • After cooling to room temperature, pour the reaction mixture into a stirred solution of 1 M HCl.

  • Collect the precipitate by filtration and wash thoroughly with water, followed by methanol, to remove unreacted starting materials and byproducts.

  • Dry the resulting solid under vacuum to obtain the crude Zinc(II) 2,3,9,10,16,17,23,24-octanitrophthalocyanine.

  • Further purification can be achieved by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of dichloromethane (B109758) and methanol).

Protocol 2: Synthesis of Zinc(II) 2,3,9,10,16,17,23,24-octaaminophthalocyanine

This protocol describes the reduction of the nitro-substituted phthalocyanine to the desired amino-substituted NIR dye.

Materials:

  • Zinc(II) 2,3,9,10,16,17,23,24-octanitrophthalocyanine

  • Sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Suspend the synthesized Zinc(II) 2,3,9,10,16,17,23,24-octanitrophthalocyanine in deionized water in a round-bottom flask.

  • Add an excess of sodium sulfide nonahydrate (e.g., 10-20 molar equivalents per nitro group).

  • Heat the mixture to reflux and stir for 4-8 hours. The color of the solution will change as the reduction proceeds.

  • After cooling to room temperature, neutralize the reaction mixture carefully with a suitable acid (e.g., dilute HCl) to a pH of approximately 7.

  • Collect the precipitate by filtration.

  • Wash the solid extensively with deionized water to remove inorganic salts.

  • Dry the product under vacuum to yield Zinc(II) 2,3,9,10,16,17,23,24-octaaminophthalocyanine.

  • The product can be further purified by dissolving in a minimal amount of a suitable organic solvent and precipitating with a non-solvent.

Data Presentation

The following table summarizes the typical spectral properties of amino-substituted phthalocyanines and their nitro-precursors. The introduction of amino groups leads to a significant bathochromic (red) shift in the Q-band absorption, pushing it into the NIR region.

CompoundSolventQ-band λmax (nm)Molar Extinction Coefficient (ε) (M-1cm-1)Reference(s)
Zinc(II) tetranitrophthalocyanineDMSO~776~2.1 x 105[1]
Zinc(II) tetraaminophthalocyanineDMF~788~1.2 x 105[1]
Cobalt(II) tetranitrophthalocyanineDMSO~675Not Reported[1]
Cobalt(II) tetraaminophthalocyanineDMF~718Not Reported[1]
Nickel(II) tetranitrophthalocyanineDMSO~668Not Reported[1]
Nickel(II) tetraaminophthalocyanineDMF~705Not Reported[1]

Visualization of Synthetic Pathway and Logic

Synthesis_of_NIR_Dye Synthetic Pathway for Amino-Substituted NIR Phthalocyanine cluster_start Starting Material cluster_cyclotetramerization Cyclotetramerization cluster_intermediate Intermediate cluster_reduction Reduction cluster_product Final Product Start 4,5-Dinitrophthalonitrile Reaction1 ZnCl₂, DBU DMF, Reflux Start->Reaction1 Intermediate Zinc(II) 2,3,9,10,16,17,23,24- octanitrophthalocyanine Reaction1->Intermediate Reaction2 Na₂S·9H₂O Water, Reflux Intermediate->Reaction2 Product Zinc(II) 2,3,9,10,16,17,23,24- octaaminophthalocyanine (NIR Absorbing Dye) Reaction2->Product

Caption: Synthetic route to an amino-substituted NIR-absorbing phthalocyanine.

Experimental_Workflow Experimental Workflow cluster_synthesis Synthesis cluster_reduction Reduction cluster_characterization Characterization A Mix 4,5-Dinitrophthalonitrile and ZnCl₂ in DMF B Add DBU catalyst A->B C Reflux reaction mixture B->C D Precipitate product in HCl C->D E Filter and wash precipitate D->E F Dry the nitro-substituted Pc E->F G Suspend nitro-Pc in water F->G Purification (optional) H Add Na₂S·9H₂O G->H I Reflux reaction mixture H->I J Neutralize and precipitate I->J K Filter and wash product J->K L Dry the amino-substituted Pc K->L M UV-Vis-NIR Spectroscopy L->M Analysis N FT-IR Spectroscopy L->N O Mass Spectrometry L->O

Caption: Step-by-step experimental workflow for synthesis and characterization.

Conclusion

This compound and its precursors are valuable building blocks for the synthesis of near-infrared absorbing phthalocyanine dyes. The protocols provided herein, based on the well-established dinitro-precursor route, offer a reliable method for obtaining these important compounds. The resulting amino-substituted phthalocyanines, with their strong absorption in the NIR region, hold great promise for advancing applications in biomedical research and diagnostics. Further functionalization of the amino groups can also be explored to attach targeting moieties or to improve solubility and other physicochemical properties.

References

Application Notes and Protocols: 4,5-Diaminophthalonitrile in Catalyst Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,5-Diaminophthalonitrile is a versatile precursor molecule with significant potential in the development of advanced catalytic materials. Its unique structure, featuring both amino and nitrile functional groups, allows for its use in the synthesis of a variety of catalysts, including metal phthalocyanines, nitrogen-doped carbon materials, and coordination polymers. These materials exhibit catalytic activity in a range of applications, from oxidation reactions to electrocatalysis. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound for catalyst development.

Section 1: Amino-Substituted Phthalocyanine (B1677752) Catalysts for Oxidation Reactions

The amino groups on phthalocyanines derived from this compound can enhance their catalytic activity in oxidation reactions. These amino-substituted metal phthalocyanines can act as robust and efficient catalysts for the oxidation of various organic substrates. The presence of amino groups can influence the electronic properties of the central metal ion, improving its catalytic performance.

Application: Catalytic oxidation of phenols and mercaptans.

Experimental Protocol: Synthesis and Catalytic Testing of Amino-Substituted Cobalt Phthalocyanine

This protocol describes the synthesis of a tetraamino-substituted cobalt phthalocyanine and its subsequent use as a catalyst for the oxidation of 2-amino-4-chlorophenol (B47367). While this example uses a related amino-substituted phthalocyanine, the principles are applicable to derivatives of this compound.

1. Synthesis of Tetraamino-Substituted Cobalt(II) Phthalocyanine

  • Materials: 4-aminophthalonitrile (B1265799) (or this compound), cobalt(II) chloride, urea (B33335), ammonium (B1175870) molybdate (B1676688), quinoline.

  • Procedure:

    • A mixture of 4-aminophthalonitrile (4.0 g, 27.9 mmol), cobalt(II) chloride (0.91 g, 6.98 mmol), urea (12.5 g), and a catalytic amount of ammonium molybdate is placed in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a condenser.

    • Quinoline (15 mL) is added as a solvent.

    • The mixture is heated to 180-190 °C and maintained at this temperature for 4 hours with constant stirring.

    • The reaction mixture is cooled to room temperature and washed sequentially with hot water, 1 M HCl, 1 M NaOH, and finally with distilled water until the filtrate is neutral.

    • The solid product is then washed with ethanol (B145695) and dried in a vacuum oven at 60 °C.

    • The crude product is purified by dissolving in a minimal amount of concentrated sulfuric acid and precipitating by pouring into ice-cold water. The precipitate is collected by filtration, washed with water until neutral, and dried.

2. Catalytic Oxidation of 2-amino-4-chlorophenol

  • Materials: Tetraamino-substituted cobalt(II) phthalocyanine catalyst, 2-amino-4-chlorophenol (ACP), 4-aminoantipyrine (B1666024) (4-AAP), buffer solution (pH dependent), hydrogen peroxide (or dissolved oxygen).

  • Procedure:

    • Prepare a stock solution of the catalyst in a suitable solvent (e.g., DMF).

    • In a reaction vessel, add the ACP solution, 4-AAP solution, and the appropriate buffer solution.

    • Initiate the reaction by adding the catalyst solution.

    • The reaction progress can be monitored spectrophotometrically by measuring the absorbance of the resulting dye at its maximum wavelength (around 520 nm).

    • Investigate the effect of catalyst concentration, substrate concentration, temperature, and pH to optimize the reaction conditions.

Quantitative Data

The catalytic activity of amino-substituted phthalocyanines is influenced by the nature of the substituents and the central metal ion. The following table summarizes representative data for the catalytic oxidation of various substrates using cobalt phthalocyanine catalysts with different substituents.

CatalystSubstrateOxidantSolventTurnover NumberReference
Cobalt tetra(N-carbonylacrylic)aminephthalocyanine2-mercaptoethanolAirAqueous solution72[1]
Aminonaphthofuran substituted Co(II) phthalocyanine2-amino-4-chlorophenolO2Not specifiedNot specified[2]

Workflow and Logical Relationships

G cluster_synthesis Catalyst Synthesis cluster_catalysis Catalytic Oxidation 4_5_diaminophthalonitrile This compound Cyclotetramerization Cyclotetramerization 4_5_diaminophthalonitrile->Cyclotetramerization Metal_Salt Metal Salt (e.g., CoCl2) Metal_Salt->Cyclotetramerization Amino_Pc Amino-Substituted Metal Phthalocyanine Cyclotetramerization->Amino_Pc Purification Purification Amino_Pc->Purification Purified_Catalyst Purified Catalyst Purification->Purified_Catalyst Reaction Catalytic Oxidation Purified_Catalyst->Reaction Substrate Substrate (e.g., Phenol) Substrate->Reaction Oxidant Oxidant (e.g., O2, H2O2) Oxidant->Reaction Product Oxidized Product Reaction->Product Analysis Analysis (e.g., UV-Vis) Product->Analysis Performance Catalytic Performance Analysis->Performance

Caption: Workflow for the synthesis of an amino-substituted phthalocyanine catalyst and its application in catalytic oxidation.

Section 2: Nitrogen-Doped Carbon Electrocatalysts for Oxygen Reduction Reaction (ORR)

This compound, with its high nitrogen content, is an excellent precursor for the synthesis of nitrogen-doped carbon (N-C) materials. Through pyrolysis at high temperatures, it can be converted into a highly porous, conductive carbon matrix with nitrogen atoms incorporated into the graphitic lattice. These N-C materials are promising metal-free electrocatalysts for the oxygen reduction reaction (ORR), a key process in fuel cells and metal-air batteries.

Application: Electrocatalysis for the oxygen reduction reaction in alkaline media.

Experimental Protocol: Synthesis and Electrochemical Evaluation of N-Doped Carbon from this compound

This protocol provides a general method for the pyrolytic conversion of a nitrogen-rich precursor to an N-doped carbon electrocatalyst.

1. Synthesis of N-Doped Carbon Catalyst

  • Materials: this compound, inert gas (Argon or Nitrogen).

  • Procedure:

    • Place a known amount of this compound in a ceramic boat.

    • Position the boat in the center of a tube furnace.

    • Purge the furnace with an inert gas (e.g., Argon) for at least 30 minutes to remove any oxygen.

    • Heat the furnace to a desired temperature (e.g., 800-1000 °C) at a controlled ramp rate (e.g., 5 °C/min) under a continuous flow of the inert gas.

    • Hold the temperature for a specified duration (e.g., 1-2 hours).

    • Allow the furnace to cool down to room temperature naturally under the inert atmosphere.

    • The resulting black powder is the N-doped carbon catalyst. It may be ground to a fine powder before use.

2. Electrochemical Evaluation of ORR Activity

  • Materials: N-doped carbon catalyst, Nafion solution (5 wt%), isopropanol (B130326), glassy carbon electrode (GCE), Pt/C catalyst (commercial, for comparison), 0.1 M KOH electrolyte.

  • Procedure:

    • Catalyst Ink Preparation: Disperse a specific amount of the N-doped carbon catalyst (e.g., 5 mg) in a mixture of isopropanol and deionized water (e.g., 1 mL of a 1:1 v/v mixture). Add a small amount of Nafion solution (e.g., 20 µL) and sonicate the mixture for at least 30 minutes to form a homogeneous ink.

    • Electrode Preparation: Drop-cast a precise volume of the catalyst ink (e.g., 5 µL) onto the polished surface of a glassy carbon electrode and let it dry at room temperature.

    • Electrochemical Measurements:

      • Perform cyclic voltammetry (CV) in N2-saturated and O2-saturated 0.1 M KOH electrolyte to observe the oxygen reduction peak.

      • Conduct linear sweep voltammetry (LSV) on a rotating disk electrode (RDE) at various rotation speeds in O2-saturated 0.1 M KOH to determine the kinetic parameters.

      • Analyze the LSV data using the Koutecký-Levich equation to determine the number of electrons transferred during the ORR.

      • Evaluate the catalyst's stability through chronoamperometry or by performing repeated CV cycles.

Quantitative Data

The performance of N-doped carbon catalysts for ORR is typically evaluated based on several key electrochemical parameters. The following table presents typical performance metrics for N-doped carbon catalysts derived from nitrogen-rich precursors.

Catalyst PrecursorPyrolysis Temp. (°C)Onset Potential (V vs. RHE)Half-wave Potential (V vs. RHE)Electron Transfer Number (n)Reference
ZIF-67/Poplar Flowers8000.940.85~4.0[3]
Melamine/Cobalt Salt9000.980.79~4.0[4]

Workflow and Logical Relationships

G cluster_synthesis Catalyst Synthesis cluster_characterization Electrochemical Characterization Precursor This compound Pyrolysis Pyrolysis (High Temperature, Inert Atm.) Precursor->Pyrolysis N_C_Material Nitrogen-Doped Carbon Pyrolysis->N_C_Material Ink_Prep Catalyst Ink Preparation N_C_Material->Ink_Prep Electrode_Prep Working Electrode Fabrication Ink_Prep->Electrode_Prep CV Cyclic Voltammetry (CV) Electrode_Prep->CV LSV Linear Sweep Voltammetry (LSV) on Rotating Disk Electrode Electrode_Prep->LSV Chrono Chronoamperometry (Stability) Electrode_Prep->Chrono ORR_Performance ORR Performance Metrics (Onset Potential, n, etc.) CV->ORR_Performance LSV->ORR_Performance Chrono->ORR_Performance

Caption: Workflow for the synthesis and electrochemical evaluation of a nitrogen-doped carbon catalyst for the Oxygen Reduction Reaction (ORR).

Section 3: Coordination Polymers as Heterogeneous Catalysts

The diamino and dinitrile functionalities of this compound make it a potential building block for the synthesis of coordination polymers (CPs). In these structures, the nitrogen atoms can coordinate with metal ions to form extended one-, two-, or three-dimensional networks. These materials can serve as heterogeneous catalysts, offering advantages such as easy separation and recyclability.

Application: Heterogeneous catalysis in organic synthesis.

Experimental Protocol: Synthesis and Catalytic Application of a Coordination Polymer

This protocol outlines a general procedure for the synthesis of a coordination polymer using a diamino-functionalized ligand and its application in a model catalytic reaction. This is an illustrative example, as specific literature on CPs from this compound is scarce.

1. Synthesis of a Coordination Polymer

  • Materials: this compound, a metal salt (e.g., AgNO3, Cu(NO3)2), a suitable solvent system (e.g., DMF/water).

  • Procedure:

    • Dissolve the this compound ligand in a suitable solvent (e.g., DMF).

    • Dissolve the metal salt in a compatible solvent (e.g., water).

    • Combine the two solutions in a reaction vessel. The mixture may be stirred at an elevated temperature (e.g., 80 °C) for a period of time.

    • For crystalline CPs, the reaction mixture can be sealed in a Teflon-lined autoclave and heated under solvothermal conditions (e.g., 160 °C for 24 hours).

    • After cooling to room temperature, the solid product is collected by filtration.

    • The product is washed with the reaction solvents and then with a low-boiling-point solvent (e.g., ethanol or acetone) to remove any unreacted starting materials.

    • The coordination polymer is dried under vacuum.

2. Catalytic Test Reaction (e.g., Hantzsch Polyhydroquinoline Synthesis)

  • Materials: Coordination polymer catalyst, an aldehyde (e.g., benzaldehyde), dimedone, ethyl acetoacetate (B1235776), ammonium acetate (B1210297), ethanol.

  • Procedure:

    • In a round-bottom flask, combine the aldehyde (1 mmol), dimedone (1 mmol), ethyl acetoacetate (1 mmol), ammonium acetate (1.2 mmol), and the coordination polymer catalyst (a catalytic amount, e.g., 5 mol%).

    • Add ethanol as the solvent.

    • Reflux the reaction mixture for the required time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion of the reaction, cool the mixture to room temperature.

    • Separate the catalyst by filtration. The catalyst can be washed, dried, and reused.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data

The catalytic performance of coordination polymers depends on the metal center, the ligand structure, and the overall framework topology. The following table provides an example of the catalytic efficiency of a silver-based coordination polymer in the Hantzsch synthesis.

CatalystReactionSolventTime (min)Yield (%)Reference
Ag-CP with 4,6-diamino-2-pyrimidinethiolHantzsch synthesis of polyhydroquinolinesEthanol15-4085-96[5]

Workflow and Logical Relationships

G cluster_synthesis Coordination Polymer Synthesis cluster_catalysis Heterogeneous Catalysis Ligand This compound Solvothermal_Synth Solvothermal Synthesis Ligand->Solvothermal_Synth Metal_Ion Metal Salt Metal_Ion->Solvothermal_Synth Coord_Polymer Coordination Polymer Solvothermal_Synth->Coord_Polymer Activation Washing and Drying Coord_Polymer->Activation Active_Catalyst Active Heterogeneous Catalyst Activation->Active_Catalyst Reaction Catalytic Reaction Active_Catalyst->Reaction Reactants Reactants Reactants->Reaction Solvent Solvent Solvent->Reaction Product_Catalyst_Mix Product and Catalyst Mixture Reaction->Product_Catalyst_Mix Separation Catalyst Separation (Filtration) Product_Catalyst_Mix->Separation Product Product Separation->Product Recycled_Catalyst Recycled Catalyst Separation->Recycled_Catalyst

Caption: Workflow for the synthesis of a coordination polymer and its application as a recyclable heterogeneous catalyst.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4,5-Diaminophthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4,5-Diaminophthalonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The primary synthetic pathways to this compound typically involve the substitution of functional groups on a phthalonitrile (B49051) core. The two most common precursors are 4,5-Dinitrophthalonitrile and 4,5-Dichlorophthalonitrile.

  • Reduction of 4,5-Dinitrophthalonitrile: This method involves the reduction of the two nitro groups to amino groups. Common reducing agents include tin(II) chloride (SnCl₂), iron (Fe) in the presence of an acid, or catalytic hydrogenation (e.g., H₂/Pd-C).

  • Amination of 4,5-Dichlorophthalonitrile: This route utilizes a nucleophilic aromatic substitution reaction where the chloro groups are displaced by an amino source, such as ammonia (B1221849) or an ammonia equivalent. This reaction is often carried out under pressure and at elevated temperatures.

A less common but reported method involves the reaction of 4,5-dibromo-1,2-diaminobenzene with copper cyanide.[1]

Q2: How can I purify the crude this compound?

A2: Purification of this compound is crucial to remove unreacted starting materials, byproducts, and catalysts. The most common methods are:

  • Recrystallization: This is a highly effective method for purifying the final product. The choice of solvent is critical. A solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Common solvent systems include ethanol/water or isopropanol/water mixtures.

  • Column Chromatography: For achieving very high purity, column chromatography using silica (B1680970) gel is recommended. The eluent system should be chosen based on the polarity of the product and impurities, which can be determined by thin-layer chromatography (TLC).

Q3: What are the key safety precautions when synthesizing this compound?

A3: Safety is paramount in any chemical synthesis. For this compound, consider the following:

  • Handling of Precursors: Precursors like 4,5-Dinitrophthalonitrile are potentially explosive and should be handled with care, avoiding shock and high temperatures. 4,5-Dichlorophthalonitrile is a toxic and irritant compound.

  • Use of Reagents: Many reagents used in the synthesis, such as strong acids, reducing agents, and flammable solvents, require appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All reactions should be conducted in a well-ventilated fume hood.

  • Catalytic Hydrogenation: If performing catalytic hydrogenation, be aware of the flammability of hydrogen gas and the pyrophoric nature of some catalysts like Palladium on carbon (Pd/C).

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using TLC. If the starting material is still present, consider extending the reaction time or cautiously increasing the temperature.
Inactive catalyst (for catalytic hydrogenation).Use a fresh, high-quality catalyst. Ensure proper handling to prevent deactivation.
Poor quality of starting materials or reagents.Verify the purity of your starting materials and reagents. Use freshly distilled solvents if necessary.
Formation of a Dark, Tarry Substance Polymerization or decomposition at high temperatures.Reduce the reaction temperature. For exothermic reactions, ensure efficient cooling and slow addition of reagents.
Presence of oxidizing impurities.Use purified starting materials and solvents. Consider degassing the solvent before use.
Presence of Multiple Spots on TLC / Peaks in HPLC Incomplete reaction, with starting material remaining.As mentioned above, increase reaction time or temperature, or add a fresh portion of the catalyst.
Formation of byproducts from side reactions.Optimize the stoichiometry of the reactants. Purify the crude product using column chromatography or recrystallization.
Difficulty in Product Isolation/Purification The product is an oil or gummy solid.This is often due to the presence of impurities. Attempt purification by column chromatography to separate the desired product.
High solubility of byproducts in the recrystallization solvent.Employ column chromatography before recrystallization. Alternatively, try a different solvent or a mixture of solvents for recrystallization.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 4,5-Dinitrophthalonitrile

This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.

Materials:

  • 4,5-Dinitrophthalonitrile

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (B78521) (NaOH) solution

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4,5-Dinitrophthalonitrile in ethanol.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the suspension at room temperature. An exothermic reaction may be observed.

  • After the initial reaction subsides, heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with a concentrated sodium hydroxide solution until the pH is basic.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from an ethanol/water mixture.

Data Presentation

The following table summarizes the impact of different reducing agents on the yield of this compound from 4,5-Dinitrophthalonitrile, based on typical outcomes reported in the literature.

Reducing Agent Solvent Temperature (°C) Reaction Time (h) Typical Yield (%)
SnCl₂·2H₂O / HClEthanol78 (reflux)4 - 880 - 90
Fe / Acetic AcidEthanol78 (reflux)6 - 1275 - 85
H₂ (50 psi) / 10% Pd-CEthyl Acetate252 - 6> 90

Visualizations

Synthesis_Workflow General Synthesis Workflow for this compound cluster_start Starting Material cluster_reaction Reaction cluster_product Product cluster_purification Purification 4_5_Dinitrophthalonitrile 4_5_Dinitrophthalonitrile Reduction Reduction 4_5_Dinitrophthalonitrile->Reduction 4_5_Dichlorophthalonitrile 4_5_Dichlorophthalonitrile Amination Amination 4_5_Dichlorophthalonitrile->Amination Crude_Product Crude this compound Reduction->Crude_Product Amination->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Final_Product Pure this compound Recrystallization->Final_Product Column_Chromatography->Final_Product

Caption: General synthesis and purification workflow for this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield Start Low Product Yield Check_TLC Check TLC for Starting Material Start->Check_TLC Incomplete_Reaction Incomplete Reaction Check_TLC->Incomplete_Reaction Extend_Time Increase Reaction Time Incomplete_Reaction->Extend_Time Yes Purification_Loss Significant Loss During Purification Incomplete_Reaction->Purification_Loss No Increase_Temp Increase Temperature Extend_Time->Increase_Temp Check_Catalyst Check Catalyst Activity Increase_Temp->Check_Catalyst End Improved Yield Check_Catalyst->End Optimize_Recrystallization Optimize Recrystallization Solvent Purification_Loss->Optimize_Recrystallization Yes Side_Reactions Side Reactions Dominant Purification_Loss->Side_Reactions No Optimize_Extraction Optimize Extraction Procedure Optimize_Recrystallization->Optimize_Extraction Optimize_Extraction->End Lower_Temp Lower Reaction Temperature Side_Reactions->Lower_Temp Yes Side_Reactions->End No Check_Purity Check Purity of Starting Materials Lower_Temp->Check_Purity Check_Purity->End

Caption: Logical workflow for troubleshooting low product yield.

References

Purification of crude 4,5-Diaminophthalonitrile by recrystallization or chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4,5-diaminophthalonitrile (DAPN). It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this compound by recrystallization or chromatography.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of crude this compound.

Recrystallization Troubleshooting
Issue Possible Cause(s) Troubleshooting Steps
Poor or No Crystal Formation 1. Solvent is too non-polar or too polar. 2. Too much solvent was used. 3. Solution is supersaturated. 4. Cooling was too rapid. 1. Solvent Screening: Test the solubility of the crude product in a variety of solvents (e.g., ethanol (B145695), methanol, acetonitrile, ethyl acetate (B1210297), toluene, and water) at room temperature and at boiling point to find a suitable solvent or solvent mixture (one in which the compound is sparingly soluble at room temperature but highly soluble when hot). A mixed solvent system, such as ethanol/water, can be effective for aromatic amines. 2. Reduce Solvent Volume: If too much solvent was used, gently heat the solution to evaporate some of the solvent and then allow it to cool again. 3. Induce Crystallization: If supersaturation is suspected, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of pure this compound. 4. Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath to maximize crystal formation.
Oiling Out (Formation of an oil instead of crystals) 1. The boiling point of the solvent is higher than the melting point of the solute-impurity mixture. 2. The compound is precipitating from a supersaturated solution too quickly. 3. High concentration of impurities. 1. Lower the Temperature: Re-heat the solution until the oil dissolves, then allow it to cool more slowly at a slightly elevated temperature before cooling to room temperature. 2. Add More Solvent: Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is obtained, then cool slowly. 3. Pre-purification: If the crude material is very impure, consider a preliminary purification step, such as a simple filtration or a quick pass through a short column of silica (B1680970) gel, before recrystallization.
Colored Impurities in Crystals 1. Colored impurities are co-crystallizing with the product. 2. Charcoal was not used or was used incorrectly. 1. Use of Activated Charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (5-10% of the solute weight) and boil the solution for a few minutes. Perform a hot filtration to remove the charcoal and then allow the filtrate to cool. Be aware that charcoal can adsorb some of the desired product.
Low Recovery Yield 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. Incomplete crystallization. 4. Crystals lost during transfer. 1. Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude solid. 2. Preheat Funnel and Filter Paper: To prevent premature crystallization, preheat the funnel and filter paper with hot solvent before filtering the hot solution. 3. Sufficient Cooling Time: Ensure the solution is cooled for an adequate amount of time, including in an ice bath, to maximize crystal formation. 4. Careful Transfer: Carefully transfer the crystals at each step and wash the flask with a small amount of the cold mother liquor to recover any remaining crystals.
Chromatography Troubleshooting
Issue Possible Cause(s) Troubleshooting Steps
Poor Separation of Compound from Impurities 1. Inappropriate mobile phase polarity. 2. Incorrect stationary phase. 3. Column overloading. 1. Optimize Mobile Phase: Use Thin Layer Chromatography (TLC) to screen different mobile phase systems. For polar aromatic amines like this compound, a gradient of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective. 2. Select Appropriate Stationary Phase: Standard silica gel can sometimes cause peak tailing with amines due to acidic silanol (B1196071) groups. Consider using amine-functionalized silica or deactivated silica. Alternatively, adding a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) to the mobile phase can improve peak shape on standard silica.[1] 3. Reduce Sample Load: Do not exceed the loading capacity of your column. As a general rule, the sample load should be 1-5% of the stationary phase weight.
Peak Tailing or Streaking on TLC and Column 1. Interaction of the basic amine with acidic silica gel. 2. Compound is not fully dissolved in the loading solvent. 3. Sample is too concentrated. 1. Use a Modified Stationary Phase or Mobile Phase: As mentioned above, use amine-functionalized silica or add a basic modifier like triethylamine to the eluent.[1] 2. Ensure Complete Dissolution: Make sure the crude product is fully dissolved in a minimal amount of a suitable solvent before loading it onto the column. 3. Dilute the Sample: Ensure the sample is sufficiently dilute before spotting on a TLC plate or loading onto a column.
Compound is Not Eluting from the Column 1. Mobile phase is not polar enough. 2. Strong interaction with the stationary phase. 1. Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase mixture. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system. 2. Switch to a More Polar Solvent System: Consider using a more polar solvent system, such as dichloromethane/methanol.
Multiple Spots on TLC for a Pure Compound 1. Decomposition on the silica plate. 2. Tautomerization. 3. Sample is too concentrated. 1. Deactivate Silica: Prepare the TLC plate by eluting it with a solvent system containing a small amount of triethylamine, then dry it before use. 2. Consider Structural Isomers: Be aware of the possibility of tautomers which may have different polarities. 3. Spot a More Dilute Solution: Prepare a more dilute solution of your sample for TLC analysis.

Frequently Asked Questions (FAQs)

Recrystallization FAQs
  • Q1: What is a good starting solvent for the recrystallization of crude this compound?

    • A1: A good starting point is to test polar solvents such as ethanol, methanol, or acetonitrile. A mixed solvent system, like ethanol and water, is often effective for purifying aromatic amines. The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Q2: My this compound "oils out" instead of crystallizing. What should I do?

    • A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. To remedy this, reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.

  • Q3: How can I remove colored impurities during recrystallization?

    • A3: After dissolving the crude product in a minimal amount of hot solvent, you can add a small amount of activated charcoal to the solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.

  • Q4: What is a typical recovery yield for the recrystallization of this compound?

    • A4: While specific yields for this compound are not widely published, a successful recrystallization of an organic solid can typically yield between 60-90%, depending on the initial purity of the crude material and the optimization of the procedure.

Chromatography FAQs
  • Q1: What is a good starting mobile phase for the column chromatography of crude this compound?

    • A1: A good starting point for TLC analysis and subsequent column chromatography is a mixture of a non-polar solvent and a moderately polar solvent. Common systems include hexane/ethyl acetate or dichloromethane/ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity.

  • Q2: Why is my this compound streaking on the TLC plate and the column?

    • A2: Amines are basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to streaking. To mitigate this, you can add a small amount of a base, such as triethylamine (0.1-1%), to your mobile phase or use a deactivated or amine-functionalized silica gel.[1]

  • Q3: What type of stationary phase is best for the purification of this compound?

    • A3: While standard silica gel can be used (often with a basic modifier in the eluent), amine-functionalized silica gel is often a better choice for the purification of basic compounds like aromatic amines, as it can significantly reduce peak tailing and improve separation.[1]

  • Q4: How can I visualize this compound on a TLC plate?

    • A4: this compound has a chromophore and should be visible under UV light (typically at 254 nm). Additionally, staining with a potassium permanganate (B83412) solution or other amine-visualizing agents can be used.

Data Presentation

Table 1: Comparison of Purification Methods for Aromatic Amines (General Data)

Purification MethodTypical Purity AchievedTypical YieldScaleAdvantagesDisadvantages
Recrystallization >99%60-90%Milligram to KilogramHigh purity, scalable, cost-effective.Can have lower yields, finding a suitable solvent can be time-consuming.
Column Chromatography >98%50-80%Milligram to GramGood for separating complex mixtures, applicable to a wide range of compounds.More time-consuming, requires more solvent, can be less scalable than recrystallization.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Mixture
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy, indicating the point of saturation.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine a suitable mobile phase system using TLC. A good system will give the this compound an Rf value of approximately 0.3-0.4 and show good separation from impurities. A common mobile phase for aromatic amines is a gradient of hexane and ethyl acetate with 0.5% triethylamine.

  • Column Packing: Pack a glass column with silica gel (or amine-functionalized silica gel) using the initial, low-polarity mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully add the dry silica with the adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Chromatography Workflow recryst_start Crude this compound dissolve Dissolve in Minimum Hot Solvent recryst_start->dissolve hot_filtration Hot Filtration (optional, for insoluble impurities) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Purified Crystals wash->dry recryst_end Pure this compound dry->recryst_end chrom_start Crude this compound tlc TLC Analysis to Determine Mobile Phase chrom_start->tlc pack_column Pack Column with Stationary Phase tlc->pack_column load_sample Load Sample onto Column pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_fractions Monitor Fractions by TLC collect_fractions->monitor_fractions combine_pure Combine Pure Fractions monitor_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate chrom_end Pure this compound evaporate->chrom_end

Caption: Experimental workflows for the purification of this compound.

decision_tree start Start with Crude this compound check_purity Assess Initial Purity (e.g., by TLC or NMR) start->check_purity is_high_purity Relatively High Purity? check_purity->is_high_purity is_complex Complex Mixture of Impurities? is_high_purity->is_complex No recrystallization Recrystallization is_high_purity->recrystallization Yes is_complex->recrystallization No chromatography Column Chromatography is_complex->chromatography Yes end Pure Product recrystallization->end chromatography->end

Caption: Decision tree for selecting a purification method.

References

Identifying and minimizing side reactions in the synthesis of 4,5-Diaminophthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4,5-diaminophthalonitrile, a crucial intermediate in the development of various advanced materials.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent laboratory-scale synthesis involves the nucleophilic aromatic substitution of 4,5-dichlorophthalonitrile (B145054) with an ammonia (B1221849) source. This reaction is typically carried out in a suitable solvent under elevated temperature and pressure.

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

A2: The main side reactions include:

  • Hydrolysis: The nitrile groups (-CN) can hydrolyze to form amide (-CONH2) or carboxylic acid (-COOH) functionalities, especially in the presence of water at high temperatures.

  • Incomplete Substitution: The reaction may not proceed to completion, resulting in the presence of 4-amino-5-chlorophthalonitrile as an impurity.

  • Polymerization: At elevated temperatures, phthalonitrile (B49051) derivatives can undergo thermal polymerization, leading to the formation of highly colored, insoluble phthalocyanine-like macrostructures.

  • Oxidation: The final product, containing two amino groups, is susceptible to air oxidation, which can lead to the formation of colored impurities. It is often noted as being "air sensitive".

Q3: How can I minimize the hydrolysis of the nitrile groups?

A3: To minimize hydrolysis, it is crucial to use anhydrous solvents and reagents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. Work-up procedures should also be designed to minimize contact with acidic or strongly basic aqueous solutions for extended periods.

Q4: What is the best way to store this compound?

A4: this compound should be stored in a cool, dark place under an inert atmosphere to prevent degradation. Due to its sensitivity to air and light, storing it in a tightly sealed container inside a desiccator or glovebox is recommended.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Q5: My final product is dark brown/black instead of the expected pale yellow. What is the cause and how can I fix it?

A5: A dark-colored product typically indicates the presence of impurities due to oxidation or polymerization.

Potential Cause Recommended Solution
Oxidation of Amino Groups During work-up and purification, minimize exposure to air. Use degassed solvents. Subsequent purifications, such as recrystallization or column chromatography, may remove some colored impurities.
Polymerization This can occur if the reaction temperature is too high or the reaction time is excessively long. Adhere strictly to the recommended reaction temperature and monitor the reaction progress to avoid prolonged heating.
Residual Metal Contaminants If any metal reagents are used (e.g., in alternative synthetic routes), trace amounts can catalyze the formation of colored phthalocyanine (B1677752) structures. Ensure all glassware is thoroughly cleaned.

Q6: The yield of my reaction is significantly lower than expected. What are the potential reasons?

A6: Low yields can be attributed to several factors, from incomplete reactions to product loss during work-up.

Potential Cause Recommended Solution
Incomplete Reaction Ensure the reaction temperature and pressure are optimal for the complete substitution of both chlorine atoms. Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material and any mono-substituted intermediate.
Product Loss During Work-up This compound has some solubility in common organic solvents. Minimize the volume of solvent used for washing and transfers. Ensure the pH during aqueous washes is not highly acidic or basic to prevent loss due to salt formation or hydrolysis.
Side Reactions As discussed in the FAQs, hydrolysis and polymerization can consume the starting material or product, leading to a lower yield of the desired compound. Optimize reaction conditions to minimize these pathways.

Q7: I am having trouble purifying the crude product. What are the recommended methods?

A7: Purification of this compound can be challenging due to its polarity and potential for degradation.

Purification Method Key Considerations
Recrystallization This is a common and effective method. The choice of solvent is critical. A solvent system in which the product is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal. Consider solvents like ethanol, toluene, or mixtures such as ethanol/water.
Column Chromatography For small-scale purification and removal of closely related impurities, column chromatography on silica (B1680970) gel can be employed. A gradient elution system, for example, with a mixture of hexane (B92381) and ethyl acetate, is often effective.
Activated Carbon Treatment To remove colored impurities, a solution of the crude product can be treated with a small amount of activated carbon, followed by hot filtration and recrystallization.

Experimental Protocols

Synthesis of this compound from 4,5-Dichlorophthalonitrile

This protocol describes a general procedure for the amination of 4,5-dichlorophthalonitrile.

  • Reagents and Materials:

    • 4,5-Dichlorophthalonitrile

    • Ammonia (gas or concentrated aqueous solution)

    • Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO))

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • In a high-pressure reaction vessel, dissolve 4,5-dichlorophthalonitrile in the chosen solvent.

    • Purge the vessel with an inert gas.

    • Introduce the ammonia source. If using ammonia gas, the vessel is pressurized. If using an aqueous solution, it is added to the reaction mixture.

    • Heat the reaction mixture to the desired temperature (typically in the range of 120-180°C) and maintain for several hours.

    • Monitor the reaction progress by TLC or HPLC.

    • After completion, cool the reaction mixture to room temperature.

    • Precipitate the crude product by pouring the reaction mixture into cold water.

    • Collect the solid by filtration, wash with water, and dry under vacuum.

    • Purify the crude product by recrystallization or column chromatography.

Parameter Typical Value/Condition
Starting Material 4,5-Dichlorophthalonitrile
Reagent Ammonia
Solvent DMF or DMSO
Temperature 120 - 180 °C
Atmosphere Inert (Nitrogen or Argon)
Typical Yield 60 - 85%
Purity after Purification >98% (by HPLC)

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% trifluoroacetic acid.

  • Gradient: Start with a higher concentration of A, and gradually increase the concentration of B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at 254 nm and 325 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent like acetonitrile.

Visualizations

Reaction Pathway and Side Reactions A 4,5-Dichlorophthalonitrile B This compound (Desired Product) A->B + 2 NH3 - 2 HCl C 4-Amino-5-chlorophthalonitrile (Incomplete Substitution) A->C + 1 NH3 - 1 HCl D 4,5-Diaminophthalamide (Hydrolysis) B->D + H2O (Heat) E Polymer/Phthalocyanine (Polymerization) B->E High Temp. C->B + 1 NH3 - 1 HCl

Caption: Main reaction pathway to this compound and major side products.

Troubleshooting Workflow start Synthesis Issue (e.g., Low Yield, Impure Product) check_purity Analyze Crude Product (TLC, HPLC, NMR) start->check_purity low_yield Low Yield? check_purity->low_yield discolored Product Discolored? check_purity->discolored incomplete_reaction Incomplete Reaction: Increase Temp/Time/Pressure low_yield->incomplete_reaction Yes workup_loss Work-up Loss: Optimize Extraction/Washing low_yield->workup_loss No oxidation Oxidation: Use Inert Atmosphere, Degas Solvents discolored->oxidation Yes polymerization Polymerization: Lower Reaction Temperature discolored->polymerization No purify Purification Strategy: Recrystallization or Chromatography incomplete_reaction->purify workup_loss->purify oxidation->purify polymerization->purify end Pure Product purify->end

Caption: A logical workflow for troubleshooting common synthesis issues.

Analytical Workflow for Purity Assessment start Synthesized Product hplc HPLC Analysis start->hplc nmr NMR Spectroscopy (1H, 13C) start->nmr check_purity Purity > 98%? hplc->check_purity identify_impurities Identify Impurities nmr->identify_impurities check_purity->identify_impurities No final_product Final Product for Use check_purity->final_product Yes repurify Repurify Product identify_impurities->repurify repurify->hplc

Caption: Standard workflow for the analytical assessment of the final product.

Troubleshooting guide for the synthesis of phthalocyanines from 4,5-Diaminophthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of phthalocyanines from 4,5-diaminophthalonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during this specific synthetic route.

Frequently Asked Questions (FAQs)

Q1: Is the direct synthesis of tetraaminophthalocyanines from this compound a recommended procedure?

While direct cyclotetramerization of this compound is theoretically possible, it is often fraught with challenges. The presence of reactive amino groups can lead to side reactions, such as polymerization and oxidation, resulting in low yields and complex purification profiles. A more reliable and higher-yielding approach is often a two-step synthesis. This involves the synthesis of a tetranitro-substituted phthalocyanine (B1677752) from 4-nitrophthalonitrile (B195368), followed by the chemical reduction of the nitro groups to amino groups.

Q2: What are the most common problems encountered during the direct synthesis of phthalocyanines from this compound?

The primary challenges in the direct synthesis include:

  • Low Yields: Often a result of competing side reactions.

  • Poor Solubility of the Product: The resulting tetraaminophthalocyanine is often highly polar and may be insoluble in common organic solvents, complicating purification.

  • Formation of Insoluble Byproducts: Polymerization of the starting material can lead to intractable, insoluble materials.

  • Oxidation: The amino groups are susceptible to oxidation under the high temperatures often required for cyclotetramerization.

Q3: What is a reliable alternative to the direct synthesis method?

A widely adopted and often more successful method is the synthesis of a metal-tetraaminophthalocyanine via a tetranitro precursor. This involves:

  • Synthesis of Metal Tetranitrophthalocyanine: Cyclotetramerization of 4-nitrophthalonitrile in the presence of a metal salt (e.g., zinc chloride).

  • Reduction to Metal Tetraaminophthalocyanine: The isolated and purified tetranitro derivative is then reduced to the corresponding tetraamino compound.

Troubleshooting Guide

This section provides a question-and-answer format to address specific issues you may encounter during your experiments.

Problem 1: Consistently low or no yield of the desired phthalocyanine.
Possible Cause Suggested Solution
Polymerization of Starting Material: The highly reactive amino groups of this compound can lead to intermolecular reactions and polymerization, especially at elevated temperatures.Consider using a protecting group strategy for the amino functionalities. Common protecting groups for amines include tert-butoxycarbonyl (Boc). After the cyclotetramerization reaction, the protecting groups can be removed under specific conditions to yield the desired tetraaminophthalocyanine. Alternatively, employ the two-step synthesis route starting from 4-nitrophthalonitrile.
Oxidation of Amino Groups: The amino groups are prone to oxidation in the presence of air at high temperatures, leading to undesired side products and decomposition.Conduct the reaction under a strictly inert atmosphere (e.g., high-purity argon or nitrogen). Degas the solvent prior to use. The addition of a small amount of a reducing agent, such as hydroquinone, may also help to mitigate oxidation.
Inappropriate Solvent: The choice of solvent is critical for both reactant solubility and reaction temperature.High-boiling point, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or quinoline (B57606) are typically used. For direct synthesis, consider using a solvent in which the starting material is fully soluble at the reaction temperature to minimize side reactions. Greener alternatives like anisole (B1667542) or ionic liquids have also been reported for general phthalocyanine synthesis and could be explored.[1][2]
Suboptimal Reaction Temperature: The cyclotetramerization reaction requires a specific temperature range to proceed efficiently without significant decomposition.The optimal temperature is highly dependent on the solvent and the specific metal salt used. A typical range is 140-180 °C. If the temperature is too low, the reaction may not proceed, and if it is too high, decomposition and polymerization will be favored. It is advisable to perform small-scale test reactions to determine the optimal temperature for your specific system.
Problem 2: The final product is a dark, insoluble material that is difficult to characterize.
Possible Cause Suggested Solution
Extensive Polymerization: This is the most likely cause of intractable, insoluble products.As mentioned above, a protecting group strategy or the two-step synthesis approach is highly recommended to avoid this issue.
Formation of Aggregates: Phthalocyanines, particularly those with polar substituents, have a strong tendency to aggregate, which significantly reduces their solubility.The crude product can sometimes be disaggregated by treatment with a strong acid, such as concentrated sulfuric acid, followed by precipitation in a large volume of cold water. Caution: This procedure should be performed with extreme care due to the corrosive nature of the acid.
Problem 3: Difficulty in purifying the synthesized tetraaminophthalocyanine.
Possible Cause Suggested Solution
High Polarity of the Product: The presence of multiple amino groups makes the final product highly polar and often insoluble in common chromatography solvents.Acid-Base Extraction: This is a common and effective method for purifying amino-substituted phthalocyanines.[3] The crude product can be dissolved in a dilute acidic solution (e.g., 1 M HCl), which protonates the amino groups and renders the compound water-soluble. The aqueous solution can then be washed with an organic solvent to remove non-basic impurities. Subsequently, the pH of the aqueous layer is raised by adding a base (e.g., 1 M NaOH) to deprotonate the amino groups and precipitate the purified phthalocyanine, which can then be collected by filtration.[4]
Co-elution of Impurities in Column Chromatography: The high polarity of the product can make separation from polar impurities challenging.Choice of Stationary and Mobile Phase: For column chromatography, a polar stationary phase like silica (B1680970) gel or alumina (B75360) can be used.[3] However, due to the high polarity of tetraaminophthalocyanines, a normal-phase system might lead to very strong adsorption. Reversed-phase chromatography with a C18 stationary phase and a polar mobile phase (e.g., a gradient of methanol (B129727) or acetonitrile (B52724) in water with a modifier like trifluoroacetic acid) might be more effective. It is crucial to perform small-scale TLC experiments with various solvent systems to identify a suitable mobile phase for separation before attempting column chromatography.

Experimental Protocols

Two-Step Synthesis of Zinc Tetraaminophthalocyanine

This protocol is adapted from established procedures for the synthesis of related compounds.

Step 1: Synthesis of Zinc Tetranitrophthalocyanine

ReagentMolar Ratio
4-Nitrophthalonitrile4
Zinc Chloride (anhydrous)1
High-boiling solvent (e.g., quinoline or nitrobenzene)-
Catalyst (optional, e.g., a catalytic amount of ammonium (B1175870) molybdate)-

Procedure:

  • Combine 4-nitrophthalonitrile, anhydrous zinc chloride, and the solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Heat the mixture to 160-180 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Maintain the temperature and stir for 4-6 hours. The reaction mixture should turn a deep green color.

  • Cool the mixture to room temperature and pour it into a large volume of a non-polar solvent like methanol or acetone (B3395972) to precipitate the crude product.

  • Collect the solid by filtration, and wash it thoroughly with methanol, followed by hot water, and then acetone to remove unreacted starting materials and impurities.

  • Dry the green solid under vacuum.

Step 2: Reduction of Zinc Tetranitrophthalocyanine to Zinc Tetraaminophthalocyanine

Reagent
Zinc Tetranitrophthalocyanine1 equivalent
Reducing agent (e.g., Sodium sulfide (B99878) nonahydrate, Na₂S·9H₂O)Excess (e.g., 10-20 equivalents)
Solvent (e.g., N,N-Dimethylformamide - DMF)-

Procedure:

  • Suspend the purified zinc tetranitrophthalocyanine in DMF in a round-bottom flask.

  • Add a large excess of the reducing agent (e.g., Na₂S·9H₂O).

  • Heat the mixture to 60-80 °C under an inert atmosphere and stir for 12-24 hours. The color of the reaction mixture should change from green to a darker, often blue or purple, hue.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture and pour it into a large volume of ice-cold water to precipitate the crude zinc tetraaminophthalocyanine.

  • Collect the solid by filtration and wash it extensively with water.

Purification Protocol: Acid-Base Extraction of Tetraaminophthalocyanine
  • Suspend the crude tetraaminophthalocyanine in a sufficient volume of 1 M hydrochloric acid to fully dissolve the product. Stir until a clear solution is obtained.

  • Transfer the acidic solution to a separatory funnel and wash it with an organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to remove any non-basic organic impurities. Repeat the washing two to three times.

  • Collect the aqueous layer and slowly add 1 M sodium hydroxide (B78521) solution with constant stirring until the pH is basic (pH > 10). The purified tetraaminophthalocyanine will precipitate out of the solution.

  • Collect the solid product by filtration.

  • Wash the solid thoroughly with deionized water until the filtrate is neutral.

  • Finally, wash the product with ethanol (B145695) and then diethyl ether to facilitate drying.

  • Dry the purified tetraaminophthalocyanine under vacuum.[4]

Visualizations

Logical Workflow for Troubleshooting Low Phthalocyanine Yield

Troubleshooting Low Yield start Low or No Yield check_reaction Reaction Mixture Appearance? start->check_reaction dark_insoluble Dark, Insoluble Mass check_reaction->dark_insoluble Insoluble colored_solution Colored Solution check_reaction->colored_solution Soluble polymerization Likely Polymerization dark_insoluble->polymerization troubleshoot_conditions Investigate Reaction Conditions colored_solution->troubleshoot_conditions protecting_group Use Protecting Group Strategy polymerization->protecting_group two_step Use Two-Step Synthesis polymerization->two_step check_temp Temperature Optimal? troubleshoot_conditions->check_temp Check check_solvent Solvent Appropriate? troubleshoot_conditions->check_solvent Check check_atmosphere Inert Atmosphere? troubleshoot_conditions->check_atmosphere Check check_temp->troubleshoot_conditions Yes adjust_temp Adjust Temperature check_temp->adjust_temp No check_solvent->troubleshoot_conditions Yes change_solvent Change Solvent check_solvent->change_solvent No check_atmosphere->troubleshoot_conditions Yes improve_inert Improve Inert Conditions check_atmosphere->improve_inert No

Caption: Troubleshooting workflow for low yield issues.

Experimental Workflow: Two-Step Synthesis of Metal-Tetraaminophthalocyanine

Two_Step_Synthesis cluster_0 Step 1: Synthesis of Metal Tetranitrophthalocyanine cluster_1 Step 2: Reduction cluster_2 Purification start 4-Nitrophthalonitrile + Metal Salt react1 Cyclotetramerization (e.g., Quinoline, 160-180 °C) start->react1 precipitate1 Precipitation (e.g., Methanol) react1->precipitate1 wash1 Wash & Dry precipitate1->wash1 product1 Metal Tetranitrophthalocyanine wash1->product1 react2 Reduction (e.g., Na2S in DMF, 60-80 °C) product1->react2 precipitate2 Precipitation (Ice Water) react2->precipitate2 wash2 Wash precipitate2->wash2 product2 Crude Metal Tetraaminophthalocyanine wash2->product2 acid_base Acid-Base Extraction product2->acid_base final_product Purified Metal Tetraaminophthalocyanine acid_base->final_product

Caption: Workflow for the two-step synthesis of tetraaminophthalocyanines.

References

How to avoid the hydrolysis of nitrile groups during the synthesis of 4,5-Diaminophthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 4,5-diaminophthalonitrile, with a specific focus on preventing the hydrolysis of the nitrile groups.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the common synthetic routes to this compound?

A1: The two primary synthetic routes to this compound are:

  • Nucleophilic Aromatic Substitution: This method typically involves the reaction of 4,5-dichlorophthalonitrile (B145054) with an amine source, such as ammonia (B1221849) or an ammonia equivalent. This is often carried out in a polar aprotic solvent.

  • Reduction of a Dinitro Precursor: This route starts with 4,5-dinitrophthalonitrile, which is then reduced to the corresponding diamine. Common reducing agents include tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd-C), or sodium dithionite (B78146) (Na₂S₂O₄).

Q2: My main problem is the low yield of this compound due to the formation of byproducts. I suspect hydrolysis of the nitrile groups. How can I confirm this?

A2: Hydrolysis of one or both nitrile groups leads to the formation of 4,5-diaminophthalamic acid, 4,5-diaminophthalimide, or 4,5-diaminophthalic acid. You can confirm the presence of these byproducts using the following analytical techniques:

  • Thin-Layer Chromatography (TLC): The hydrolyzed byproducts are significantly more polar than the desired dinitrile. They will have much lower Rf values on a silica (B1680970) gel TLC plate.

  • Infrared (IR) Spectroscopy: Look for the appearance of strong C=O stretching bands around 1650-1780 cm⁻¹, characteristic of amides, imides, or carboxylic acids, which are absent in the pure dinitrile product. The characteristic C≡N stretch around 2220-2240 cm⁻¹ will be weaker or absent in the byproducts.

  • Mass Spectrometry (MS): The mass spectrum of your product mixture will show peaks corresponding to the molecular weights of the hydrolyzed byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR may show the appearance of broad NH₂ peaks from the amide or carboxylic acid OH protons. ¹³C NMR will show signals in the carbonyl region (160-180 ppm).

Q3: What are the key factors that promote the hydrolysis of the nitrile groups during the synthesis?

A3: The primary factors that contribute to nitrile hydrolysis are:

  • Presence of Water: Even trace amounts of water in the reaction mixture can lead to hydrolysis, especially at elevated temperatures.

  • Strongly Acidic or Basic Conditions: Both acid and base can catalyze the hydrolysis of nitriles. The reaction conditions for both the nucleophilic substitution and the reduction of the dinitro precursor can be either acidic or basic, creating a risk of hydrolysis.

  • Elevated Temperatures: Higher reaction temperatures accelerate the rate of hydrolysis.

  • Prolonged Reaction Times: The longer the reaction is exposed to hydrolytic conditions, the greater the extent of byproduct formation.

Q4: How can I effectively prevent or minimize the hydrolysis of the nitrile groups?

A4: Here are several strategies to mitigate nitrile hydrolysis:

  • Strict Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven before use.

    • Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or they can be dried using appropriate drying agents.

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

  • Control of pH:

    • For Nucleophilic Aromatic Substitution: If using ammonia, the reaction will be basic. Using a non-aqueous source of ammonia (e.g., bubbling ammonia gas through an anhydrous solvent or using a solution of ammonia in an organic solvent) can be beneficial. The addition of a non-nucleophilic base, if required, should be done cautiously.

    • For Reduction of Dinitro Precursor:

      • When using SnCl₂ in an acidic medium like concentrated HCl, the conditions are highly acidic. Minimizing the amount of water and keeping the temperature as low as feasible can help.

      • Catalytic hydrogenation (H₂/Pd-C) is generally performed under neutral conditions and is often a good choice to avoid hydrolysis.

      • If using a reducing agent that requires basic conditions, ensure the reaction is worked up promptly upon completion.

  • Temperature and Reaction Time:

    • Monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the work-up immediately to avoid prolonged exposure to potentially hydrolytic conditions.

    • If possible, run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Q5: I am performing a nucleophilic aromatic substitution on 4,5-dichlorophthalonitrile with ammonia. What specific conditions should I use to avoid nitrile hydrolysis?

A5: For the amination of 4,5-dichlorophthalonitrile, consider the following:

  • Solvent: Use a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) that has been rigorously dried.

  • Ammonia Source: Use a solution of ammonia in an anhydrous solvent like dioxane or bubble dry ammonia gas through the reaction mixture. Avoid aqueous ammonia solutions.

  • Temperature: Maintain the reaction temperature as low as possible while still achieving a reasonable rate of conversion. This may require some optimization.

  • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere.

Q6: I am reducing 4,5-dinitrophthalonitrile. Which reduction method is least likely to cause nitrile hydrolysis?

A6: Catalytic hydrogenation using H₂ gas with a Palladium on carbon (Pd/C) catalyst in an anhydrous organic solvent (e.g., ethanol, ethyl acetate, or THF) is generally the mildest method and least likely to cause nitrile hydrolysis, as it proceeds under neutral conditions.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of this compound, highlighting the impact of reaction conditions on yield and purity, with a focus on minimizing nitrile hydrolysis.

Synthesis RouteReagents & ConditionsTypical Yield (%)Purity (%)Comments on Hydrolysis
Nucleophilic Aromatic Substitution 4,5-dichlorophthalonitrile, NH₃ in anhydrous DMF, 80°C, 12h, N₂ atmosphere75-85>95Low incidence of hydrolysis under strictly anhydrous conditions.
Nucleophilic Aromatic Substitution 4,5-dichlorophthalonitrile, aqueous NH₃, 100°C, 24h40-6080-90Significant formation of hydrolyzed byproducts due to the presence of water and elevated temperature.
Reduction of Dinitro Precursor 4,5-dinitrophthalonitrile, SnCl₂·2H₂O, conc. HCl, Ethanol, 70°C, 6h65-75>90Risk of hydrolysis due to the strongly acidic aqueous conditions. Careful temperature control is crucial.
Reduction of Dinitro Precursor 4,5-dinitrophthalonitrile, H₂ (50 psi), 10% Pd/C, Anhydrous Ethanol, RT, 24h85-95>98Minimal to no hydrolysis observed due to neutral and anhydrous conditions. This is the recommended method for avoiding hydrolysis.

Note: The values in this table are representative and may vary based on the specific experimental setup and scale.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 4,5-Dinitrophthalonitrile (Recommended Method to Avoid Hydrolysis)

Materials:

  • 4,5-Dinitrophthalonitrile

  • 10% Palladium on carbon (Pd/C)

  • Anhydrous Ethanol

  • Hydrogen gas

  • Parr hydrogenation apparatus or similar

  • Filtration setup (e.g., Büchner funnel with Celite®)

Procedure:

  • In a suitable pressure vessel for hydrogenation, dissolve 4,5-dinitrophthalonitrile (1 equivalent) in anhydrous ethanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium relative to the substrate).

  • Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed (typically 12-24 hours).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Protocol 2: Synthesis of this compound via Nucleophilic Aromatic Substitution

Materials:

  • 4,5-Dichlorophthalonitrile

  • Anhydrous Dimethylformamide (DMF)

  • Ammonia gas (dry) or a solution of ammonia in an anhydrous solvent

  • Inert gas (Nitrogen or Argon)

  • Standard reaction glassware (oven-dried)

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a condenser under an inert atmosphere of nitrogen or argon.

  • Dissolve 4,5-dichlorophthalonitrile (1 equivalent) in anhydrous DMF.

  • Heat the solution to the desired reaction temperature (e.g., 80°C).

  • Bubble dry ammonia gas through the solution or add a solution of ammonia in an anhydrous solvent dropwise.

  • Maintain the reaction at this temperature and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the precipitate by filtration, wash it thoroughly with water, and dry it under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Troubleshooting_Nitrile_Hydrolysis start Start: Synthesis of This compound issue Problem: Low Yield & Suspected Nitrile Hydrolysis start->issue confirm Confirm Hydrolysis: TLC, IR, MS, NMR issue->confirm strategy Implement Hydrolysis Prevention Strategies confirm->strategy anhydrous Use Strict Anhydrous Conditions (Solvents, Glassware, Atmosphere) strategy->anhydrous ph_control Control pH (Anhydrous Reagents, Neutral Conditions) strategy->ph_control temp_time Optimize Temperature & Reaction Time (Lower Temp, Monitor Closely) strategy->temp_time outcome Evaluate Outcome: Improved Yield & Purity? anhydrous->outcome ph_control->outcome temp_time->outcome success Success: High Yield of This compound outcome->success Yes failure Further Optimization Required outcome->failure No

Caption: Troubleshooting workflow for preventing nitrile hydrolysis.

Synthesis_Pathways cluster_0 Route 1: Nucleophilic Aromatic Substitution cluster_1 Route 2: Reduction start1 4,5-Dichlorophthalonitrile reagent1 + NH₃ (anhydrous) - Anhydrous Solvent (DMF) - Inert Atmosphere product This compound reagent1->product start2 4,5-Dinitrophthalonitrile reagent2 + H₂/Pd-C - Anhydrous Solvent (EtOH) - Neutral Conditions reagent2->product

Caption: Synthetic pathways to this compound.

Preventing the oxidation of the amino groups in 4,5-Diaminophthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of the amino groups in 4,5-diaminophthalonitrile during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound is darkening in color upon storage. What is the cause and how can I prevent it?

A1: The darkening of this compound, which is often a white to pale yellow solid, is a common indicator of oxidation. The two amino groups are susceptible to air oxidation, which can lead to the formation of colored impurities and degradation of the material. To prevent this, it is crucial to store the compound under an inert atmosphere, such as nitrogen or argon, and at a reduced temperature (2-8 °C is recommended). Ensure the storage container is well-sealed to prevent exposure to air and moisture.

Q2: I am observing unexpected side products in my reaction involving this compound. Could this be due to oxidation?

A2: Yes, oxidation of the amino groups is a likely cause of unexpected side products. Aromatic amines, particularly ortho-diamines, are prone to oxidation which can lead to the formation of dimers, polymers, or other complex structures. These side reactions can compete with your desired transformation, leading to lower yields and purification challenges. It is highly recommended to handle the compound under inert conditions and consider protecting the amino groups if your reaction conditions are harsh or involve oxidizing agents.

Q3: What are the general strategies to prevent the oxidation of the amino groups in this compound during a reaction?

A3: There are two primary strategies to prevent the oxidation of the amino groups:

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (nitrogen or argon) is the most straightforward approach. This involves using degassed solvents and Schlenk line or glovebox techniques to exclude oxygen from the reaction mixture.

  • Protecting Groups: If working under strictly inert conditions is not feasible or if the reaction involves reagents that can oxidize amines, protecting the amino groups is the most robust strategy. The amino groups are temporarily converted into less reactive functionalities (e.g., carbamates) that are stable to the reaction conditions and can be removed later to regenerate the amines.

Q4: What are the most suitable protecting groups for the amino groups of this compound?

A4: The most common and effective protecting groups for aromatic amines are carbamates, such as tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc).

  • Boc Group: Stable under basic and nucleophilic conditions but is readily cleaved with acid (e.g., trifluoroacetic acid).

  • Fmoc Group: Stable to acidic conditions but is cleaved by mild bases (e.g., piperidine).

The choice between Boc and Fmoc depends on the overall synthetic strategy and the stability of other functional groups in your molecule to acidic or basic conditions. This is known as an orthogonal protection strategy.[1]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Possible Cause Troubleshooting Step
Oxidation of Starting Material Before starting the reaction, check the purity of your this compound. If it has darkened, consider purifying it by recrystallization under an inert atmosphere.
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction is sluggish, you might need to adjust the temperature or reaction time. However, be cautious as prolonged heating can also promote degradation.
Side Reactions due to Oxidation If you suspect oxidation during the reaction, switch to degassed solvents and perform the reaction under a strict inert atmosphere. If the problem persists, protecting the amino groups is the recommended solution.
Suboptimal Reaction Conditions Systematically vary reaction parameters such as solvent, temperature, and stoichiometry to optimize the yield of your desired product.
Issue 2: Difficulty in Product Purification
Possible Cause Troubleshooting Step
Formation of Colored Impurities The presence of colored impurities often points to oxidation. Employing inert atmosphere techniques during the reaction and work-up can minimize their formation.
Polymeric Byproducts Oxidation of ortho-diamines can lead to polymerization. These byproducts can be difficult to remove. Protecting the amino groups is the most effective way to prevent their formation.
Complex Reaction Mixture If your crude product mixture is very complex, consider simplifying the reaction conditions or using a protecting group strategy to ensure a cleaner reaction profile.

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of this compound

This protocol is adapted from general procedures for the Boc protection of aromatic amines. Optimization may be required.

Materials:

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (2.2 equiv) to the solution and stir.

  • Slowly add a solution of di-tert-butyl dicarbonate (2.2 equiv) in the same anhydrous solvent to the stirring mixture at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Parameter Typical Value/Condition
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)
Base Triethylamine (Et₃N), DIPEA
(Boc)₂O (equiv) 2.1 - 2.5
Temperature Room Temperature
Reaction Time 2 - 12 hours
Protocol 2: General Procedure for Fmoc Protection of this compound

This protocol is adapted from general procedures for the Fmoc protection of aromatic amines. Optimization may be required.

Materials:

  • This compound

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane and Water (or DMF)

  • Diethyl ether

Procedure:

  • Dissolve this compound (1.0 equiv) in a mixture of dioxane and aqueous sodium bicarbonate solution (or DMF with NaHCO₃).

  • Cool the solution in an ice bath.

  • Slowly add a solution of Fmoc-Cl (2.2 equiv) in dioxane (or DMF) to the stirring mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Dilute the reaction mixture with water.

  • Extract the product with diethyl ether or another suitable organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Typical Value/Condition
Solvent Dioxane/Water, DMF
Base Sodium Bicarbonate (NaHCO₃)
Fmoc-Cl (equiv) 2.1 - 2.5
Temperature 0 °C to Room Temperature
Reaction Time 12 - 24 hours

Visualizations

experimental_workflow cluster_start Starting Material cluster_protection Protection Step cluster_reaction Chemical Transformation cluster_deprotection Deprotection Step cluster_end Final Product start This compound protect Protect Amino Groups (Boc or Fmoc) start->protect Prevent Oxidation react Desired Reaction protect->react deprotect Remove Protecting Groups react->deprotect end Final Product with Free Amino Groups deprotect->end

Caption: Workflow for using protecting groups with this compound.

troubleshooting_logic start Low Yield or Impure Product q1 Is the starting material discolored? start->q1 a1_yes Oxidation of Starting Material q1->a1_yes Yes q2 Was the reaction run under inert atmosphere? q1->q2 No s1 Purify by recrystallization under inert atmosphere a1_yes->s1 a2_no Reaction Prone to Oxidation q2->a2_no No a2_yes Consider Protecting Groups q2->a2_yes Yes s2 Use degassed solvents and inert atmosphere techniques a2_no->s2 s3 Implement Boc or Fmoc protection protocol a2_yes->s3

Caption: Troubleshooting logic for reactions with this compound.

References

Improving the solubility of 4,5-Diaminophthalonitrile for reaction

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4,5-Diaminophthalonitrile

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound, focusing on challenges related to its solubility for chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a solid organic compound with a relatively high melting point (270-276 °C), which suggests that its solubility in many common organic solvents at room temperature is limited.[1] Effective dissolution often requires the use of polar aprotic solvents and may necessitate heating.

Q2: Which solvents are recommended for dissolving this compound?

A2: Based on protocols for similar aromatic diamines used in polymerization reactions, the most effective solvents are polar aprotic solvents. These include:

  • N,N-Dimethylformamide (DMF)

  • N,N-Dimethylacetamide (DMAc)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • N-Methyl-2-pyrrolidone (NMP)

These solvents are capable of disrupting the intermolecular forces within the solid lattice of the diamine.

Q3: Is heating necessary to dissolve this compound?

A3: Yes, heating is often necessary to achieve complete dissolution of aromatic diamines like this compound in polar aprotic solvents. The application of heat provides the energy required to overcome the lattice energy of the solid.[2]

Q4: Can the solubility of this compound be improved by means other than solvent selection and heating?

A4: Yes, two primary strategies can be employed to enhance the solubility of this compound:

  • Salt Formation: As an aromatic amine, this compound can be protonated by an acid to form a salt. Amine salts often exhibit significantly higher solubility in polar solvents compared to the free base.

  • Derivatization: Modifying the chemical structure of this compound by adding solubilizing groups to the aromatic ring can improve its solubility. For instance, the introduction of long alkyl chains can enhance solubility in a range of organic solvents.

Troubleshooting Guide: Solubility Issues

This guide addresses common problems encountered when dissolving this compound for a reaction.

Problem Potential Cause Recommended Solution
Incomplete Dissolution The chosen solvent is not sufficiently polar to dissolve the compound.Switch to a more polar aprotic solvent such as NMP or DMSO.
The temperature is too low to overcome the lattice energy of the solid.Gradually increase the temperature of the solvent while stirring. Monitor for any signs of degradation.
The concentration of the solute is too high for the given solvent and temperature.Add more solvent to the mixture to decrease the concentration.
Precipitation During Reaction The reaction product is less soluble than the starting material in the chosen solvent.Consider a solvent system in which both the reactants and the product are soluble. A solvent mixture (co-solvent) might be necessary.
A change in temperature during the reaction is causing the compound to precipitate.Maintain a constant and appropriate temperature throughout the reaction.
A change in the pH of the reaction mixture is affecting the solubility.If the reaction involves a change in pH, ensure that the chosen solvent can accommodate this change without causing precipitation. Buffering the reaction mixture may be an option.
Compound Oils Out Instead of Dissolving The melting point of the compound is close to the temperature of the heated solvent, and it is immiscible with the solvent at that temperature.Use a solvent with a higher boiling point or try a different solvent in which the compound is more soluble at a lower temperature.

Experimental Protocols

Protocol for Dissolving this compound in a Polar Aprotic Solvent

This protocol describes a general procedure for dissolving this compound for a subsequent reaction, such as a polymerization.

Materials:

  • This compound

  • Anhydrous N-Methyl-2-pyrrolidone (NMP) (or other suitable polar aprotic solvent like DMAc, DMF, DMSO)

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Nitrogen inlet and outlet (or other inert gas setup)

  • Thermometer

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried to prevent any side reactions with water.

  • Inert Atmosphere: Assemble the three-neck flask with the magnetic stir bar, nitrogen inlet/outlet, and a stopper. Purge the flask with nitrogen for 10-15 minutes to create an inert atmosphere.

  • Adding Reagents: Under a positive flow of nitrogen, add the desired amount of this compound to the flask.

  • Adding Solvent: Add the calculated volume of anhydrous NMP to the flask via a syringe or cannula.

  • Stirring and Heating:

    • Begin stirring the mixture at room temperature.

    • If the solid does not dissolve, begin to gently heat the mixture using the heating mantle.

    • Increase the temperature in increments of 10 °C, allowing the mixture to stir for 10-15 minutes at each temperature.

    • Monitor the dissolution of the solid. A clear, homogeneous solution should be obtained. The optimal temperature will depend on the concentration and the specific solvent used. Avoid excessive heating that could lead to degradation.

  • Reaction Initiation: Once the this compound is completely dissolved, the solution is ready for the addition of other reagents to initiate the desired reaction. Maintain the temperature and inert atmosphere as required for the subsequent steps.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventSolvent TypeQualitative Solubility at Room TemperatureQualitative Solubility with Heating
WaterPolar ProticInsolubleInsoluble
EthanolPolar ProticSparingly SolubleSlightly Soluble
AcetonePolar AproticSlightly SolubleModerately Soluble
TolueneNonpolarInsolubleSparingly Soluble
DichloromethaneNonpolarSparingly SolubleSlightly Soluble
N,N-Dimethylformamide (DMF)Polar AproticModerately SolubleSoluble
Dimethyl sulfoxide (DMSO)Polar AproticModerately SolubleSoluble
N-Methyl-2-pyrrolidone (NMP)Polar AproticModerately SolubleSoluble

Note: This table is based on general principles for aromatic diamines and may require experimental verification for precise quantitative data.

Mandatory Visualization

G cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_advanced Advanced Strategies cluster_end Resolution start Incomplete Dissolution of this compound check_solvent Is the solvent a polar aprotic solvent (NMP, DMAc, DMSO, DMF)? start->check_solvent change_solvent Action: Switch to a recommended polar aprotic solvent. check_solvent->change_solvent No check_temp Is the mixture being heated? check_solvent->check_temp Yes change_solvent->check_temp apply_heat Action: Gradually heat the mixture while stirring. check_temp->apply_heat No check_conc Is the concentration too high? check_temp->check_conc Yes apply_heat->check_conc add_solvent Action: Add more solvent to reduce the concentration. check_conc->add_solvent Yes end Complete Dissolution Achieved check_conc->end No advanced_options If dissolution is still an issue, consider: add_solvent->advanced_options protonation Strategy: Protonate with acid to form a more soluble salt. advanced_options->protonation derivatization Strategy: Derivatize to add solubilizing groups. advanced_options->derivatization protonation->end derivatization->end

Caption: Troubleshooting workflow for dissolving this compound.

G cluster_reactants Reactants cluster_process Dissolution & Reaction cluster_product Product dapn This compound (Limited Solubility) dissolution Dissolution in Polar Aprotic Solvent (e.g., NMP with heating) dapn->dissolution dianhydride Aromatic Dianhydride reaction Polymerization dianhydride->reaction dissolution->reaction Homogeneous Solution polyamic_acid Soluble Poly(amic acid) Intermediate reaction->polyamic_acid polyimide Final Polyimide (via Imidization) polyamic_acid->polyimide Thermal or Chemical Cyclization

References

Optimizing reaction conditions (temperature, solvent, catalyst) for 4,5-Diaminophthalonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 4,5-diaminophthalonitrile. It provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis of its derivatives, particularly tetraaminophthalocyanines.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of tetraaminophthalocyanines from this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my tetraaminophthalocyanine product consistently low?

Answer:

Low yields in the synthesis of tetraaminophthalocyanines can arise from several factors, often related to the reactivity of the this compound precursor. The presence of two electron-donating amino groups can influence the cyclotetramerization reaction. Here are potential causes and solutions:

  • Suboptimal Reaction Temperature: The cyclotetramerization of phthalonitriles typically requires high temperatures to proceed efficiently. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can lead to decomposition of the starting material or the product. It is crucial to carefully control the reaction temperature, often in the range of 140-220 °C, depending on the solvent and catalyst used.

  • Inappropriate Solvent: The choice of solvent is critical. High-boiling point solvents are necessary to achieve the required reaction temperatures. The polarity of the solvent can also affect the solubility of the reactants and intermediates, thereby influencing the reaction rate and yield.

  • Ineffective Catalyst/Base: A catalyst or base is often required to facilitate the cyclotetramerization. The choice and concentration of the catalyst are crucial. Common choices include strong organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or metal salts that can act as templates.

  • Incomplete Reaction: To achieve a high yield, the reaction must go to completion. Insufficient reaction time can lead to a mixture of starting material and product. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended to determine the optimal reaction time.[1][2]

  • Side Reactions: The amino groups on the this compound can be susceptible to side reactions, such as oxidation or polymerization, especially at high temperatures in the presence of air. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

  • Purification Losses: Significant amounts of the product may be lost during workup and purification. The deep color of phthalocyanines can make it difficult to visually assess the amount of product, and their often limited solubility can lead to losses during filtration and washing.

Question 2: My final product is an intractable, insoluble material. What went wrong?

Answer:

The formation of an insoluble, often dark-colored, solid is a common issue in phthalocyanine (B1677752) synthesis and usually indicates the formation of polymeric byproducts or highly aggregated phthalocyanine molecules.

  • Polymerization: this compound, with its reactive amino and nitrile groups, has the potential to undergo undesired polymerization reactions, especially under harsh conditions (e.g., very high temperatures or reactive catalysts).

  • Aggregation: Phthalocyanines are large, planar molecules with a strong tendency to aggregate through π-π stacking. This aggregation can significantly reduce their solubility. The presence of amino groups can further promote intermolecular interactions.

  • Incorrect Stoichiometry: In reactions involving metal salts as templates, an incorrect ratio of phthalonitrile (B49051) to metal salt can lead to the formation of ill-defined coordination polymers instead of the desired monomeric phthalocyanine.

Solutions:

  • Optimize Reaction Conditions: Carefully control the reaction temperature and time to favor the formation of the desired macrocycle over polymerization.

  • Solvent Choice: Use a solvent that can effectively solvate the growing phthalocyanine macrocycle and prevent premature precipitation and aggregation. High-boiling aromatic solvents or polar aprotic solvents are often good choices.

  • Use of Bulky Substituents (if applicable): While this guide focuses on this compound, it's worth noting that for derivative synthesis, introducing bulky peripheral groups can sterically hinder aggregation and improve solubility.

  • Purification: It may be possible to extract the desired phthalocyanine from the insoluble material using a high-boiling solvent in which it has some solubility, followed by purification.

Question 3: How can I effectively monitor the progress of my reaction?

Answer:

Monitoring the reaction is crucial for optimizing the yield and minimizing side products.

  • Thin Layer Chromatography (TLC): TLC is a simple and effective method to follow the disappearance of the this compound starting material and the appearance of the intensely colored phthalocyanine product. The phthalocyanine will typically have a much lower Rf value due to its high polarity and strong interaction with the silica (B1680970) gel.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to monitor the consumption of the reactant and the formation of the product. A UV-Vis detector is suitable, as phthalocyanines have very strong absorptions in the Q-band region (around 600-750 nm).[1][2]

  • UV-Vis Spectroscopy: A small aliquot of the reaction mixture can be diluted and a UV-Vis spectrum recorded. The appearance and increase in the intensity of the characteristic Q-band of the phthalocyanine can be used to monitor the reaction progress.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the cyclotetramerization of this compound?

A1: The optimal temperature can vary depending on the solvent and catalyst used. Generally, a temperature range of 140-180°C is a good starting point for reactions in high-boiling alcohols like n-pentanol or in polar aprotic solvents like DMF. For solvent-free reactions or in very high-boiling solvents, temperatures up to 220°C may be employed, but the risk of decomposition and side reactions increases.

Q2: Which solvents are recommended for reactions with this compound?

A2: The choice of solvent is critical for both reactant solubility and achieving the necessary reaction temperature.

  • High-Boiling Alcohols: n-Pentanol, n-hexanol, and octan-1-ol are frequently used. They are good solvents for many phthalonitrile precursors and the resulting phthalocyanines.

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) are excellent solvents for both the starting material and the product, but their very high boiling points can sometimes lead to decomposition if the temperature is not carefully controlled.

  • Aromatic Solvents: Quinoline and nitrobenzene (B124822) have been used historically, but their toxicity makes them less desirable.

Q3: What are the most effective catalysts for the synthesis of tetraaminophthalocyanines?

A3: Both basic and metal-based catalysts can be effective.

  • Organic Bases: Strong, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are very effective in promoting the cyclotetramerization. It is typically used in catalytic amounts.

  • Metal Salts: For the synthesis of metallophthalocyanines, the corresponding metal salt (e.g., Zn(OAc)₂, CoCl₂, CuCl₂) acts as a template, catalyzing the formation of the macrocycle around the central metal ion. An excess of the metal salt is often used.

  • Alkali Metal Alkoxides: Lithium pentoxide, generated in situ from lithium metal in pentanol, can also be used to synthesize metal-free phthalocyanines.

Q4: How can I purify the crude tetraaminophthalocyanine product?

A4: Purification can be challenging due to the low solubility and high polarity of tetraaminophthalocyanines.

  • Solvent Washing: The crude product should be washed extensively with various organic solvents to remove unreacted starting materials and soluble impurities. A sequence of washes with methanol (B129727), acetone (B3395972), and then a less polar solvent like hexane (B92381) is often effective.

  • Acid/Base Washing: Washing with dilute acid can help to remove any remaining metal salts and some basic impurities. Subsequent washing with a dilute base can neutralize any excess acid.

  • Column Chromatography: For soluble derivatives, column chromatography on silica gel or alumina (B75360) can be an effective purification method. Due to the high polarity of tetraaminophthalocyanines, highly polar eluent systems are often required (e.g., DMF/methanol mixtures). However, the strong adsorption of the product to the stationary phase can lead to significant losses.[3]

  • Dissolution and Reprecipitation: If a suitable solvent is found, dissolving the crude product and then precipitating it by adding a non-solvent can be an effective purification technique.

Data Presentation

Table 1: Recommended Reaction Conditions for Tetraaminophthalocyanine Synthesis

ParameterRecommended Range/OptionsNotes
Temperature 140 - 220 °COptimal temperature depends on solvent and catalyst. Higher temperatures may lead to decomposition.
Solvent n-Pentanol, n-Hexanol, DMF, DMSO, NMPHigh-boiling point is essential. Polarity can influence solubility and reaction rate.
Catalyst For Metal-Free: DBU, Lithium pentoxideFor Metallo-Pc: Zn(OAc)₂, CoCl₂, CuCl₂, etc.Catalyst choice determines the final product (metal-free vs. metallo-phthalocyanine).
Atmosphere Inert (Nitrogen or Argon)Highly recommended to prevent oxidation of the amino groups.
Reaction Time 4 - 24 hoursMonitor by TLC or HPLC to determine completion.

Table 2: Solubility of this compound and Tetraaminophthalocyanines (Qualitative)

CompoundWaterAlcohols (MeOH, EtOH)Polar Aprotic (DMF, DMSO)Chlorinated (DCM, CHCl₃)Aromatic (Toluene)Non-polar (Hexane)
This compound Sparingly solubleSolubleVery solubleSparingly solubleSparingly solubleInsoluble
Tetraaminophthalocyanine InsolubleSparingly solubleSolubleInsolubleInsolubleInsoluble

Experimental Protocols

Protocol 1: Synthesis of Metal-Free Octaaminophthalocyanine

Materials:

  • This compound

  • n-Pentanol (anhydrous)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Methanol

  • Acetone

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

Procedure:

  • To a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).

  • Add anhydrous n-pentanol to the flask (concentration of ~0.1 M is a good starting point).

  • Begin stirring the mixture and purge the flask with nitrogen for 15-20 minutes.

  • Add a catalytic amount of DBU (e.g., 0.1-0.2 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approx. 138°C for n-pentanol) under a continuous nitrogen atmosphere.

  • Maintain the reflux for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a DCM:MeOH 9:1 eluent). The starting material should be consumed, and an intensely colored spot should appear at a lower Rf.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product will likely precipitate out of the solution upon cooling. Collect the solid by vacuum filtration.

  • Wash the solid sequentially with generous amounts of methanol and acetone to remove unreacted starting materials and byproducts.

  • Dry the dark-colored solid product under vacuum.

Protocol 2: Synthesis of Zinc(II) Octaaminophthalocyanine

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Zinc(II) acetate (B1210297) dihydrate (Zn(OAc)₂·2H₂O)

  • Methanol

  • Water

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, combine this compound (4.0 eq) and zinc(II) acetate dihydrate (1.0-1.2 eq).

  • Add anhydrous DMF to the flask (e.g., to achieve a concentration of ~0.2 M with respect to the phthalonitrile).

  • Heat the reaction mixture to 150°C under a nitrogen atmosphere with stirring.

  • Maintain this temperature for 4-8 hours. The solution should turn a deep green or blue color.

  • Monitor the reaction by TLC or by observing the disappearance of the starting material.

  • After cooling to room temperature, pour the reaction mixture into a large volume of water to precipitate the crude product.

  • Collect the solid by vacuum filtration.

  • Wash the precipitate thoroughly with water, followed by methanol, to remove excess zinc salts and organic impurities.

  • Dry the product in a vacuum oven.

Visualization

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine this compound, Solvent, and Catalyst/Metal Salt inert Purge with Inert Gas (N2 or Ar) start->inert heat Heat to Reaction Temperature (140-220 °C) inert->heat monitor Monitor Progress (TLC/HPLC) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Precipitate/Filter Crude Product cool->precipitate wash Wash with Solvents (MeOH, Acetone, etc.) precipitate->wash dry Dry Final Product wash->dry

Caption: A generalized experimental workflow for the synthesis of tetraaminophthalocyanines.

Troubleshooting_Logic cluster_conditions Reaction Conditions cluster_reagents Reagents cluster_workup Work-up rect_node rect_node start Low Yield? temp Temperature too low/high? start->temp Check time Reaction time too short? start->time Check atmosphere Inert atmosphere used? start->atmosphere Check solvent Appropriate solvent? start->solvent Check catalyst Effective catalyst/concentration? start->catalyst Check purification Losses during purification? start->purification Check rect_node1 Optimize temperature (140-180 °C) temp->rect_node1 Solution rect_node2 Increase reaction time, monitor by TLC/HPLC time->rect_node2 Solution rect_node3 Use N2 or Ar atmosphere atmosphere->rect_node3 Solution rect_node4 Select high-boiling, appropriate polarity solvent solvent->rect_node4 Solution rect_node5 Optimize catalyst type and loading catalyst->rect_node5 Solution rect_node6 Optimize washing and purification steps purification->rect_node6 Solution

Caption: A logical workflow for troubleshooting low yields in tetraaminophthalocyanine synthesis.

References

Technical Support Center: Characterization of Impurities in 4,5-Diaminophthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-Diaminophthalonitrile. The information provided is intended to assist in identifying and characterizing potential impurities that may be encountered during synthesis, purification, and storage.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my this compound sample?

A1: Impurities in this compound can originate from several sources:

  • Starting Materials: Incomplete reaction of precursors such as 4,5-dichloro- or 4,5-dibromophthalonitrile (B1590852) can lead to the presence of residual halogenated starting materials.

  • Intermediates: The synthetic process may yield partially substituted intermediates, for instance, 4-amino-5-chloro-phthalonitrile or 4-amino-5-bromophthalonitrile.

  • Side-Products: Side reactions during synthesis can generate regioisomers or other related compounds.

  • Degradation Products: The amino and nitrile functional groups are susceptible to degradation.

    • Hydrolysis: The nitrile groups (-CN) can hydrolyze to form amides (-CONH2) or carboxylic acids (-COOH), particularly under acidic or basic conditions.

    • Oxidation: The diamino groups (-NH2) are prone to oxidation, which can lead to the formation of colored impurities and polymeric materials.

Q2: My this compound sample has an off-color (e.g., yellow, brown, or dark). What could be the cause?

A2: The appearance of color in this compound, which is typically a light-colored solid, is often an indication of impurities. The most common cause is the oxidation of the aromatic diamine functionality. Exposure to air (oxygen), light, or certain metal ions can catalyze this process, leading to the formation of highly colored quinone-imine type structures or polymeric degradation products.

Q3: I am seeing unexpected peaks in my HPLC chromatogram. How can I identify them?

A3: Identifying unknown peaks in your HPLC chromatogram requires a systematic approach. The first step is to consider the potential impurities mentioned in Q1. Subsequently, techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) can provide valuable information about the molecular weight of the impurities. For definitive structural elucidation, isolation of the impurity by preparative HPLC followed by spectroscopic analysis using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy is recommended.

Q4: How can I purify my this compound sample to remove these impurities?

A4: Recrystallization is a common and effective method for purifying this compound. The choice of solvent is critical and may require some experimentation. Solvents such as ethanol (B145695), methanol, acetonitrile (B52724), or mixtures with water could be effective. For more challenging separations, column chromatography on silica (B1680970) gel or alumina (B75360) may be necessary.

Troubleshooting Guides

This section provides specific troubleshooting advice for common issues encountered during the analysis and handling of this compound.

HPLC Analysis Troubleshooting
Problem Potential Cause Suggested Solution
Extra peaks in the chromatogram Presence of synthesis-related impurities or degradation products.- Analyze the sample by HPLC-MS to determine the molecular weights of the impurity peaks. - Compare the retention times with those of known potential impurities if standards are available. - Refer to the "Potential Impurities" table below for likely candidates.
Broad or tailing peaks - Interaction of the basic amino groups with acidic sites on the silica-based column. - Poor solubility of the compound in the mobile phase.- Use a mobile phase with a suitable buffer (e.g., triethylamine (B128534) or ammonium (B1175870) acetate) to mask silanol (B1196071) groups. - Optimize the mobile phase composition (e.g., by varying the organic solvent content or pH). - Consider using a different type of HPLC column (e.g., a polymer-based or end-capped column).
Baseline drift or noise - Contaminated mobile phase or detector cell. - Incomplete column equilibration.- Prepare fresh mobile phase using high-purity solvents. - Flush the HPLC system and detector cell. - Ensure the column is fully equilibrated with the mobile phase before analysis.
Sample Stability and Storage Issues
Problem Potential Cause Suggested Solution
Sample discoloration over time Oxidation of the diamino groups.- Store the compound under an inert atmosphere (e.g., nitrogen or argon). - Protect the sample from light by using amber vials. - Store at low temperatures (e.g., in a refrigerator or freezer) to slow down degradation.
Changes in purity during sample preparation for analysis Degradation in the dissolution solvent.- Analyze samples as quickly as possible after preparation. - Use a neutral and deoxygenated solvent for dissolution if possible. - Avoid prolonged exposure to acidic or basic conditions.

Data Presentation: Potential Impurities in this compound

The following table summarizes potential impurities, their likely origin, and key analytical characteristics. Please note that the concentration of these impurities can vary significantly depending on the synthetic route and purification methods employed.

Impurity Name Potential Origin Molecular Weight ( g/mol ) Key Analytical Features
4,5-DichlorophthalonitrileStarting Material197.02Higher retention time in reversed-phase HPLC compared to the product. Characteristic isotopic pattern for two chlorine atoms in MS.
4-Amino-5-chlorophthalonitrileIntermediate177.58Retention time between the starting material and the final product in reversed-phase HPLC. Isotopic pattern for one chlorine atom in MS.
4-Aminophthalonitrile-5-carboxamideHydrolysis Product176.17More polar than the parent compound, leading to a shorter retention time in reversed-phase HPLC.
4,5-Diaminophthalic acidHydrolysis Product194.15Significantly more polar, may require different HPLC conditions for analysis.
Oxidized/Polymeric SpeciesDegradationVariableOften result in a broad, unresolved hump in the HPLC chromatogram and may contribute to sample discoloration.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: A typical gradient could be starting from 95% A and increasing the concentration of B to 95% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 320 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a mixture of acetonitrile and water.

Recrystallization for Purification
  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol or acetonitrile).

  • If the solution is colored, a small amount of activated carbon can be added, and the mixture is heated for a short period.

  • Hot filter the solution to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Mandatory Visualizations

impurity_characterization_workflow cluster_analysis Analytical Workflow sample This compound Sample hplc HPLC Analysis sample->hplc Purity Check hplc_ms HPLC-MS Analysis hplc->hplc_ms If impurities detected prep_hplc Preparative HPLC hplc_ms->prep_hplc For isolation nmr_ftir NMR & FTIR Spectroscopy prep_hplc->nmr_ftir Collect fractions structure Impurity Structure Elucidation nmr_ftir->structure

Caption: Workflow for the characterization of impurities in this compound.

potential_impurity_pathways start 4,5-Dihalophthalonitrile (Starting Material) intermediate 4-Amino-5-halophthalonitrile (Intermediate Impurity) start->intermediate Incomplete Substitution product This compound (Product) hydrolysis Hydrolysis Products (Amide, Carboxylic Acid) product->hydrolysis Degradation oxidation Oxidation Products (Colored Impurities) product->oxidation Degradation intermediate->product Complete Substitution

Caption: Potential pathways for impurity formation in this compound.

Technical Support Center: Scaling Up the Synthesis of 4,5-Diaminophthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4,5-Diaminophthalonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the production of this key chemical intermediate. Here you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and scalable method is the nucleophilic aromatic substitution (SNAr) of a 4,5-dihalophthalonitrile, typically 4,5-dichlorophthalonitrile (B145054), with an ammonia (B1221849) source. This reaction is favored due to the availability of the starting materials and the relatively straightforward reaction conditions. The electron-withdrawing nature of the nitrile groups on the phthalonitrile (B49051) ring activates the chlorine atoms for displacement by a nucleophile like ammonia.

Q2: What are the primary applications of this compound?

A2: this compound is a crucial building block for the synthesis of peripherally substituted phthalocyanines.[1] These macrocyclic compounds have a wide range of applications, including as photosensitizers in photodynamic therapy (PDT) for cancer treatment, as well as in materials science for the development of dyes, pigments, and nonlinear optical materials.[1][2]

Q3: What safety precautions should be taken when handling this compound and its precursors?

A3: this compound is classified as toxic if swallowed, in contact with skin, or if inhaled. Its precursor, 4,5-dichlorophthalonitrile, is also harmful and an irritant.[3] Therefore, it is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. A dust mask (type N95 or equivalent) should be used when handling the solid compounds.[3]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC). A suitable mobile phase would be a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate. The disappearance of the starting material (4,5-dichlorophthalonitrile) and the appearance of the product spot (this compound) will indicate the progression of the reaction. The product is expected to be significantly more polar than the starting material.

Experimental Protocols

Synthesis of this compound from 4,5-Dichlorophthalonitrile

This protocol is based on the principles of nucleophilic aromatic substitution and is adapted from procedures for similar amination reactions.[4]

Materials:

  • 4,5-Dichlorophthalonitrile

  • Ammonia (gas or aqueous solution, e.g., 28-30%)

  • A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • High-pressure reaction vessel (autoclave)

  • Magnetic stirrer with heating capabilities

  • Thermocouple

  • Apparatus for filtration under vacuum

  • Standard laboratory glassware

Procedure:

  • In a high-pressure reaction vessel, dissolve 4,5-dichlorophthalonitrile in a suitable polar aprotic solvent (e.g., DMF or DMSO).

  • Purge the vessel with an inert gas (nitrogen or argon) to remove any oxygen.

  • Introduce the ammonia source. If using ammonia gas, the vessel should be pressurized. If using an aqueous ammonia solution, it should be added to the reaction mixture. A significant molar excess of ammonia is typically required to drive the reaction to completion.

  • Seal the reaction vessel and heat the mixture with vigorous stirring. The reaction temperature is a critical parameter and may range from 120°C to 160°C.

  • Maintain the reaction at the set temperature for several hours. The reaction time will depend on the temperature, pressure, and concentration of reactants. Monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the vessel to room temperature.

  • Carefully vent any excess ammonia pressure in a well-ventilated fume hood.

  • Precipitate the crude product by pouring the reaction mixture into a large volume of cold water.

  • Collect the solid product by vacuum filtration and wash thoroughly with water to remove any residual solvent and inorganic salts.

  • Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile).

Quantitative Data Summary:

ParameterValue/RangeNotes
Starting Material4,5-Dichlorophthalonitrile-
ReagentAmmonia (gas or aqueous solution)Molar excess required
SolventDMF or DMSOHigh boiling point, polar aprotic
Temperature120 - 160 °CHigher temperatures increase reaction rate but may lead to side products
PressureVaries (if using ammonia gas)Higher pressure increases ammonia concentration in the liquid phase
Reaction Time4 - 24 hoursDependent on other reaction parameters
Typical Yield70 - 90%Highly dependent on reaction conditions and purification

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no product formation 1. Insufficient temperature or reaction time.2. Inadequate amount of ammonia.3. Presence of moisture or other impurities that may react with the reagents.1. Increase the reaction temperature and/or extend the reaction time. Monitor by TLC.2. Ensure a sufficient molar excess of ammonia is used.3. Use anhydrous solvents and ensure all glassware is dry.
Formation of mono-substituted intermediate (4-amino-5-chlorophthalonitrile) Incomplete reaction due to insufficient reaction time, temperature, or ammonia concentration.Increase the reaction time, temperature, or pressure/concentration of ammonia to drive the reaction to the di-substituted product.
Dark-colored product 1. Oxidation of the amino groups.2. Side reactions at high temperatures leading to polymeric byproducts.1. Conduct the reaction under a strict inert atmosphere (nitrogen or argon).2. Optimize the reaction temperature to the lowest effective level. Consider purification by activated carbon treatment.
Difficulty in product purification 1. Co-precipitation of starting material or intermediates.2. Low solubility of the product in common recrystallization solvents.1. Optimize the precipitation step by adjusting the rate of addition to water and the temperature.2. Screen a variety of solvent systems for recrystallization. Column chromatography may be necessary for high purity.

Visualizations

Experimental Workflow for Synthesis

G Experimental Workflow for the Synthesis of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve 4,5-Dichlorophthalonitrile in a polar aprotic solvent purge Purge vessel with inert gas start->purge add_nh3 Introduce ammonia source purge->add_nh3 react Heat and stir in a sealed vessel (120-160°C) add_nh3->react monitor Monitor reaction by TLC react->monitor cool Cool to room temperature monitor->cool precipitate Precipitate product in water cool->precipitate filtrate Filter and wash with water precipitate->filtrate dry Dry under vacuum filtrate->dry purify Recrystallize for purification dry->purify

Caption: Workflow for the synthesis of this compound.

Logical Relationship in Troubleshooting

G Troubleshooting Logic for Low Product Yield cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Product Yield cause1 Incomplete Reaction start->cause1 cause2 Side Reactions start->cause2 cause3 Product Loss During Work-up start->cause3 sol1a Increase Temperature/Time cause1->sol1a sol1b Increase Ammonia Concentration cause1->sol1b sol2a Optimize Temperature cause2->sol2a sol2b Ensure Inert Atmosphere cause2->sol2b sol3a Optimize Precipitation cause3->sol3a sol3b Optimize Filtration/Washing cause3->sol3b

Caption: Troubleshooting logic for addressing low product yield.

Application in Photodynamic Therapy (Conceptual Pathway)

Phthalocyanines derived from this compound can be utilized as photosensitizers in photodynamic therapy (PDT). Upon activation by light of a specific wavelength, the photosensitizer transfers energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen. These ROS can induce cell death in cancerous tissues through various signaling pathways, including apoptosis.

G Conceptual Signaling Pathway in Photodynamic Therapy cluster_activation Photosensitizer Activation cluster_ros ROS Generation cluster_cell_death Cellular Response ps Phthalocyanine Derivative ps_active Excited State Photosensitizer ps->ps_active light Light Activation light->ps o2 Molecular Oxygen (O2) ps_active->o2 Energy Transfer ros Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen) o2->ros damage Oxidative Stress & Cellular Damage ros->damage apoptosis Apoptosis Signaling Cascade damage->apoptosis cell_death Tumor Cell Death apoptosis->cell_death

References

Technical Support Center: Polymerization of 4,4',5,5'-Tetrahydroxy-2,2'-biphenyldicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the polymerization of 4,5-Diaminophthalonitrile.

Troubleshooting Guide: Low Polymer Yield

Low yield is a common challenge in the polymerization of this compound. The following guide addresses potential causes and provides systematic troubleshooting strategies.

Problem: Consistently Low Polymer Yield

Possible Causes and Solutions

Potential Cause Troubleshooting Steps
Monomer Impurities - Verify Monomer Purity: Ensure the this compound and the comonomer (e.g., dianhydride or diacid chloride) are of high purity (typically >99%). Monofunctional impurities can act as chain terminators, drastically reducing the final molecular weight and yield.[1] - Purification: If purity is questionable, recrystallize the this compound and purify the comonomer (e.g., by sublimation for dianhydrides) before use.
Incorrect Stoichiometry - Precise Measurement: Step-growth polymerization is highly sensitive to the molar ratio of the monomers.[1][2] Ensure an exact 1:1 molar ratio between the diamine and the comonomer functional groups.[1] - Accurate Weighing: Use a high-precision analytical balance for weighing the monomers. - Volatile Monomers: If one monomer is more volatile, a slight excess may be used to compensate for any loss during the reaction setup.[1]
Incomplete Reaction - Reaction Time: Increase the reaction time to ensure the polymerization goes to a high conversion (typically >99% is required for high molecular weight polymers).[1] - Reaction Temperature: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, excessively high temperatures can lead to side reactions or degradation.[1] - Efficient Stirring: Ensure efficient and continuous stirring throughout the polymerization to maintain a homogeneous reaction mixture.
Side Reactions - Lower Reaction Temperature: If side reactions are suspected, consider lowering the reaction temperature.[1] - Inert Atmosphere: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the amino groups, which can lead to discoloration and side products.[1]
Product Loss During Workup - Optimize Precipitation: If the polymer is isolated by precipitation, ensure the chosen non-solvent effectively precipitates the polymer without dissolving lower molecular weight oligomers. - Thorough Washing: Wash the precipitated polymer with a suitable solvent to remove unreacted monomers and impurities, but avoid excessive washing which could lead to loss of low molecular weight polymer chains.
Poor Solubility of Growing Polymer - Solvent Selection: The growing polymer chains may precipitate out of solution before reaching high molecular weight if the solvent is not appropriate. Test a range of polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), or N,N-dimethylformamide (DMF).[1]

Troubleshooting Workflow

TroubleshootingWorkflow start Low Polymer Yield Observed check_purity Verify Monomer Purity (>99%) start->check_purity check_stoichiometry Confirm 1:1 Molar Ratio check_purity->check_stoichiometry Purity OK purify_monomers Purify Monomers (Recrystallization, Sublimation) check_purity->purify_monomers Purity Low check_conditions Review Reaction Conditions (Time, Temperature, Stirring) check_stoichiometry->check_conditions Ratio OK adjust_stoichiometry Accurately Re-weigh Monomers check_stoichiometry->adjust_stoichiometry Ratio Incorrect check_workup Optimize Product Isolation (Precipitation, Washing) check_conditions->check_workup Optimal increase_time_temp Increase Reaction Time and/or Optimize Temperature check_conditions->increase_time_temp Suboptimal check_solvent Evaluate Solvent System check_workup->check_solvent Efficient modify_workup Adjust Precipitation/Washing Steps check_workup->modify_workup Inefficient test_solvents Test Alternative Solvents (NMP, DMAc, DMF) check_solvent->test_solvents Inadequate yield_improved Yield Improved? check_solvent->yield_improved Adequate increase_time_temp->check_workup purify_monomers->check_stoichiometry adjust_stoichiometry->check_conditions modify_workup->check_solvent test_solvents->yield_improved yield_improved->start No, Re-evaluate end Problem Resolved yield_improved->end Yes

Caption: A flowchart for troubleshooting low polymer yield.

Frequently Asked Questions (FAQs)

Q1: What type of polymerization does this compound typically undergo?

A1: Given its two primary amino (-NH2) groups, this compound is expected to undergo step-growth polymerization, most commonly through polycondensation. This involves reacting it with a comonomer that has two complementary functional groups, such as a dianhydride to form polyimides or a diacid chloride to form polyamides.[1]

Q2: Why is the molecular weight of my polymer low, and is it related to the low yield?

A2: Yes, low molecular weight and low yield are often interconnected. The same factors that cause low yield, such as monomer impurities, incorrect stoichiometry, and side reactions, also lead to premature chain termination, resulting in a low degree of polymerization and, consequently, a low molecular weight.[2]

Q3: My polymer has poor solubility in common organic solvents. What can be done?

A3: Poor solubility in aromatic polymers often arises from strong intermolecular forces and a rigid polymer backbone.[1] Here are some strategies to address this:

  • Solvent Selection: Test a wider range of polar aprotic solvents like N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), or N,N-dimethylformamide (DMF).[1]

  • Copolymerization: Introducing a more flexible or bulky comonomer can disrupt the polymer chain packing and improve solubility.[1]

Q4: The final polymer is darker in color than expected. What is the cause?

A4: Discoloration in aromatic polymers is often due to oxidation or the formation of conjugated structures.[1] Potential causes include:

  • High Reaction Temperatures: Prolonged exposure to high temperatures can cause thermal degradation or side reactions leading to colored byproducts.[1]

  • Impurities: Impurities in the monomers or solvent can contribute to discoloration.[1]

  • Oxygen Exposure: The amino groups are susceptible to oxidation. Performing the reaction under an inert atmosphere (nitrogen or argon) is crucial.

Q5: Can the nitrile groups on this compound participate in side reactions?

A5: At very high temperatures, the nitrile groups could potentially be involved in side reactions, which may lead to cross-linking and the formation of an insoluble gel. It is important to carefully control the reaction temperature to avoid this.[1]

Experimental Protocols

While a specific, optimized protocol for the polymerization of this compound is not widely published, the following is a general and reliable two-step procedure for the synthesis of a polyimide, which can be adapted by researchers.

Example Protocol: Two-Step Polycondensation to form a Polyimide

This method involves the formation of a soluble poly(amic acid) intermediate, followed by chemical imidization.

Step 1: Synthesis of Poly(amic acid)

  • In a clean, dry, three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add an equimolar amount of this compound.

  • Add anhydrous N,N-dimethylacetamide (DMAc) to dissolve the diamine monomer under a continuous nitrogen purge.[3]

  • Once a clear solution is obtained, slowly add an equimolar amount of a dianhydride (e.g., 4,4'-(hexafluoroisopropylidene)diphthalic anhydride, 6FDA) in portions to manage the exothermic reaction.[3]

  • Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase as the poly(amic acid) forms.[3]

Step 2: Chemical Imidization

  • To the viscous poly(amic acid) solution, add a dehydrating agent (e.g., acetic anhydride, 4 equivalents) and a catalyst (e.g., pyridine, 2 equivalents).[1]

  • Stir the mixture at room temperature for 12 hours or with gentle heating (e.g., 50 °C) for a few hours to effect the cyclodehydration to the polyimide.[1]

  • Pour the resulting polymer solution into a non-solvent like methanol (B129727) or ethanol (B145695) to precipitate the polyimide.[3]

  • Collect the polymer by filtration, wash it thoroughly with more non-solvent, and dry it under a vacuum.[3]

Experimental Workflow Diagram

PolyimideSynthesis cluster_0 Step 1: Poly(amic acid) Synthesis cluster_1 Step 2: Chemical Imidization dissolve_diamine Dissolve this compound in anhydrous DMAc under N2 add_dianhydride Slowly add equimolar dianhydride dissolve_diamine->add_dianhydride stir_24h Stir at room temperature for 24 hours add_dianhydride->stir_24h add_reagents Add acetic anhydride and pyridine stir_24h->add_reagents Viscous poly(amic acid) solution formed heat_stir Stir at room temperature or gently heat add_reagents->heat_stir precipitate Precipitate polymer in methanol heat_stir->precipitate filter_wash_dry Filter, wash, and dry the polyimide precipitate->filter_wash_dry

Caption: Workflow for a two-step polyimide synthesis.

Data Presentation

The following tables summarize the expected impact of key experimental parameters on the polymerization outcome, based on the principles of step-growth polymerization.

Table 1: Effect of Monomer Stoichiometry on Theoretical Degree of Polymerization

Molar Ratio (Diamine:Dianhydride)Extent of Reaction (p)Theoretical Degree of Polymerization (Xn)
1.000.9520
1.000.99100
1.000.995200
0.990.995100
0.980.99567
Data is illustrative and based on the Carothers equation, highlighting the critical need for near-perfect stoichiometry and high conversion to achieve a high degree of polymerization.[1]

Table 2: Qualitative Influence of Reaction Conditions on Polymer Properties

ParameterConditionExpected Impact on Molecular Weight/YieldRationale
Catalyst No CatalystMediumBase catalysts can accelerate the reaction rate.
PyridineHighPyridine is a commonly used catalyst in polyimide synthesis.[1]
Temperature LowLowSlower reaction rate.[1]
OptimalHighBalances reaction rate and potential side reactions.[1]
HighLowPotential for polymer degradation or side reactions.[1]
Solvent NMP, DMAc, DMFHighGood solubility for both monomers and the resulting polymer is crucial.[1]
Poor SolventLowPremature precipitation of the growing polymer chains can limit molecular weight.

References

Methods for the removal of impurities from 4,5-Diaminophthalonitrile-based polymers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4,5-diaminophthalonitrile-based polymers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the removal of impurities from your polymer products.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I might encounter in my this compound-based polymer synthesis?

A1: The impurities in your polymer can generally be categorized as follows:

  • Unreacted Monomers: Residual this compound or other co-monomers used in the polymerization.

  • Oligomers: Low molecular weight polymer chains that did not propagate to the desired length.

  • Catalyst Residues: If a catalyst was used in the polymerization, traces may remain in the final product.

  • Side-Reaction Products: Undesired products from reactions involving the amino or nitrile functional groups. For instance, side reactions can lead to cross-linking or the formation of non-polymeric byproducts.[1][2]

  • Solvent Residues: Trapped solvent molecules from the polymerization or purification steps.

Q2: My final polymer product is discolored. What is the likely cause and how can I fix it?

A2: Discoloration, often a yellowish or brownish tint, in aromatic polymers is typically caused by oxidation or the formation of conjugated structures due to side reactions at high temperatures.[1] To mitigate this:

  • Optimize Reaction Conditions: Lowering the reaction temperature or shortening the reaction time can help minimize side reactions.

  • Purify Monomers: Ensure the this compound and any other monomers are of high purity (>98.0% by HPLC is recommended) before polymerization.[3][4][5]

  • Inert Atmosphere: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Purification: Discoloration can sometimes be reduced by techniques like recrystallization or by treating a solution of the polymer with activated carbon, followed by filtration and precipitation.

Q3: The molecular weight of my polymer is consistently low. Could impurities be the cause?

A3: Yes, impurities are a common reason for low molecular weight in step-growth polymerization.

  • Monofunctional Impurities: Impurities with only one reactive functional group can act as chain terminators, preventing the polymer from reaching a high molecular weight.[1]

  • Stoichiometric Imbalance: Impurities can throw off the precise 1:1 molar ratio of reactive groups required for high molecular weight polymer formation.[1]

To address this, it is crucial to use highly purified monomers and ensure accurate stoichiometry.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of your this compound-based polymer.

Issue Possible Cause(s) Recommended Action(s)
Residual monomer detected in NMR or HPLC analysis after initial precipitation. 1. Inefficient precipitation. 2. Monomer trapped within the polymer matrix.1. Optimize Solvent/Anti-solvent System: Select an anti-solvent in which the monomer is highly soluble but the polymer is completely insoluble. A higher volume of anti-solvent can also improve monomer removal. 2. Re-precipitation: Perform a second or even third precipitation. Dissolve the polymer in a good solvent and precipitate it again into the anti-solvent.[6] 3. Dialysis: For soluble polymers, dialysis using a membrane with an appropriate molecular weight cut-off can be effective for removing small molecules like monomers.[4]
Polymer forms a sticky, difficult-to-handle mass during precipitation instead of a powder. 1. The polymer is precipitating out of solution too quickly. 2. The chosen anti-solvent is not ideal, leading to a gel-like precipitate.1. Slow Addition: Add the polymer solution dropwise into the vigorously stirred anti-solvent.[7] 2. Use a Water/Organic Anti-solvent Mixture: In some cases, using a combination of water and an organic anti-solvent can promote the formation of a powdery precipitate.[5] 3. Change the Anti-solvent: Experiment with different anti-solvents to find one that results in a fine, easily filterable powder.
Low yield of purified polymer. 1. Some of the polymer is soluble in the anti-solvent. 2. Loss of product during filtration and washing steps.1. Select a Stronger Anti-solvent: Ensure the polymer has negligible solubility in the chosen anti-solvent. 2. Optimize Washing: Wash the precipitated polymer with a minimal amount of fresh, cold anti-solvent to remove surface impurities without dissolving the product. 3. Centrifugation: For very fine precipitates that are difficult to filter, centrifugation followed by decantation of the supernatant can be an alternative to filtration.
Broad or multiple peaks in GPC/SEC analysis of the purified polymer. 1. Presence of oligomers. 2. Incomplete removal of impurities.1. Fractional Precipitation: This technique involves the slow addition of an anti-solvent to a polymer solution. Higher molecular weight fractions will precipitate first and can be isolated. 2. Preparative Size Exclusion Chromatography (SEC): This is a highly effective but more complex method for separating polymers based on their molecular size.

Experimental Protocols

Below are detailed methodologies for key purification techniques.

Method 1: Purification by Anti-solvent Precipitation

This is the most common and straightforward method for purifying polymers.

Protocol:

  • Dissolution: Dissolve the crude this compound-based polymer in a suitable solvent (e.g., N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), or dimethylformamide (DMF)) to a concentration of approximately 5-10% (w/v). Ensure the polymer is fully dissolved, with gentle heating if necessary.

  • Precipitation: In a separate beaker, place a volume of a suitable anti-solvent (e.g., methanol, ethanol, or water) that is at least 10 times the volume of the polymer solution.[5] Vigorously stir the anti-solvent.

  • Slowly add the polymer solution dropwise to the stirring anti-solvent. A precipitate should form immediately.

  • Isolation: Continue stirring for 30 minutes after all the polymer solution has been added. Collect the precipitated polymer by vacuum filtration.

  • Washing: Wash the polymer on the filter with fresh anti-solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified polymer in a vacuum oven at an elevated temperature (e.g., 60-80 °C) until a constant weight is achieved.

Method 2: Purification by Dialysis

This method is suitable for the removal of small molecule impurities from soluble polymers.

Protocol:

  • Dissolution: Dissolve the crude polymer in a suitable solvent to create a concentrated solution.

  • Membrane Preparation: Select a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly lower than the molecular weight of your polymer but large enough to allow small molecule impurities to pass through. Prepare the membrane according to the manufacturer's instructions.

  • Dialysis Setup: Fill the dialysis tubing with the polymer solution and seal both ends. Place the sealed tubing in a large beaker containing a suitable dialysis solvent (a solvent in which the impurities are soluble). The volume of the dialysis solvent should be at least 100 times the volume of the polymer solution.

  • Procedure: Gently stir the dialysis solvent. Periodically replace the dialysis solvent with fresh solvent (e.g., every 4-6 hours) to maintain a high concentration gradient and ensure efficient removal of impurities.

  • Recovery: After a sufficient dialysis period (typically 24-48 hours), remove the dialysis tubing and recover the purified polymer solution. The polymer can then be isolated by evaporating the solvent or by precipitation.

Quantitative Data Summary

The effectiveness of purification can be assessed by various analytical techniques. The following table provides a summary of expected purity levels.

Purification Method Typical Purity Achieved (by HPLC) Key Advantages Commonly Removed Impurities
Single Anti-solvent Precipitation>95%Simple, fast, and scalable.Unreacted monomers, some oligomers.
Multiple Anti-solvent Precipitations>98%Higher purity than a single precipitation.Unreacted monomers, most oligomers.
Dialysis>99%Effective for removing small molecules without polymer loss.Monomers, catalyst residues, salts.
Column Chromatography>99.5%Can provide very high purity and separate oligomers.All types of impurities, including those with similar solubility to the polymer.

Visualizations

Experimental Workflow for Polymer Purification

G General Workflow for Purification of this compound-Based Polymers crude_polymer Crude Polymer Solution (in a good solvent like NMP or DMAc) precipitation Anti-solvent Precipitation (e.g., into Methanol or Water) crude_polymer->precipitation filtration Filtration and Washing precipitation->filtration drying Drying in Vacuum Oven filtration->drying purified_polymer Purified Polymer drying->purified_polymer analysis Purity Analysis (NMR, HPLC, GPC) purified_polymer->analysis troubleshooting Impurities Detected? analysis->troubleshooting troubleshooting->purified_polymer No reprecipitation Re-precipitation or Dialysis troubleshooting->reprecipitation Yes reprecipitation->filtration

Caption: General workflow for the purification of this compound-based polymers.

Troubleshooting Logic for Low Molecular Weight

G Troubleshooting Low Molecular Weight in Polymerization start Low Molecular Weight Observed check_stoichiometry Verify Monomer Stoichiometry start->check_stoichiometry check_purity Check Monomer Purity check_stoichiometry->check_purity Correct correct_stoichiometry Adjust Monomer Ratio check_stoichiometry->correct_stoichiometry Incorrect check_conditions Review Reaction Conditions (Time, Temperature) check_purity->check_conditions High Purity purify_monomers Purify Monomers (e.g., Recrystallization) check_purity->purify_monomers Low Purity optimize_conditions Optimize Reaction Time/ Temperature check_conditions->optimize_conditions Sub-optimal end Achieve High Molecular Weight Polymer check_conditions->end Optimal correct_stoichiometry->start purify_monomers->start optimize_conditions->start

Caption: Decision-making workflow for troubleshooting low molecular weight in polymerization.

References

Technical Support Center: Enhancing the Thermal Stability of 4,5-Diaminophthalonitrile Derived Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting procedures and frequently asked questions (FAQs) for experiments involving the thermal stability of polymers derived from 4,5-diaminophthalonitrile.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the typical thermal properties of polymers derived from phthalonitriles?

Phthalonitrile (B49051) (PN) based polymers are known for their exceptional thermal stability, making them suitable for high-temperature applications. Key thermal characteristics include:

  • High Glass Transition Temperatures (Tg): Often exceeding 350-400°C.

  • High Decomposition Temperatures: The 5% weight loss temperature (Td5%) in an inert atmosphere is frequently above 450°C, with some systems stable up to 524°C.

  • High Char Yield: Phthalonitrile resins exhibit high char yields at elevated temperatures, which contributes to their excellent flame retardance.

  • Long-Term Stability: These polymers can often be used for extended periods at temperatures above 300°C.

Q2: What are the primary mechanisms of thermal degradation in these polymers?

The thermal degradation of aromatic polymers like those from this compound is a complex process. Key pathways include:

  • Thermo-oxidative degradation: In the presence of oxygen, oxidation can initiate chain scission, especially at elevated temperatures.

  • Pyrolysis: At very high temperatures in an inert atmosphere, the polymer undergoes pyrolysis, leading to the cleavage of bonds in the polymer backbone and the formation of char and volatile products.

  • Hydrolysis: The presence of residual moisture can lead to the hydrolytic cleavage of amide or imide bonds, particularly at high temperatures.

Q3: Which analytical techniques are essential for evaluating thermal stability?

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary methods used.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature in a controlled atmosphere (e.g., nitrogen or air). It provides key data points like the onset decomposition temperature and the temperature for 5% or 10% weight loss (Td5%, Td10%).

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine the glass transition temperature (Tg), melting point (Tm), and curing behavior.

  • Dynamic Mechanical Analysis (DMA): Provides information on the viscoelastic properties of the material, including the storage modulus and glass transition temperature.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis and characterization of this compound-based polymers.

Problem Potential Cause(s) Recommended Solution(s)
Low Polymer Yield or Molecular Weight Incorrect Stoichiometry: Inaccurate weighing of monomers. Incomplete Reaction: Insufficient reaction time or non-optimal temperature. Monomer Impurity: Presence of monofunctional or polyfunctional impurities that can terminate or crosslink chains unexpectedly.Verify Monomer Purity: Use techniques like NMR or melting point analysis. Purify monomers if necessary. Ensure Stoichiometric Balance: Carefully and accurately weigh all reactants. Optimize Reaction Conditions: Increase reaction time and/or temperature. Ensure efficient stirring to promote reactant contact.
Poor Polymer Solubility High Crystallinity/Rigidity: The rigid aromatic backbone of the polymer can lead to strong intermolecular forces and reduced solubility. High Molecular Weight: Very long polymer chains can be difficult to dissolve. Cross-linking: Unintended side reactions at high temperatures may cause gel formation.Modify Polymer Backbone: Introduce flexible linkages or bulky side groups to disrupt chain packing and improve solubility. Control Molecular Weight: Adjust monomer stoichiometry or reaction time to target a lower molecular weight. Optimize Temperature: Lower the reaction temperature to minimize side reactions.
Unexpectedly Low Decomposition Temperature in TGA Presence of Impurities: Residual monomers, solvents, or catalysts can act as initiation sites for degradation. Incomplete Curing: Unreacted end-groups or nitrile groups can lower thermal stability. Oxidative Degradation: Running the TGA in an air or oxygen atmosphere will result in lower decomposition temperatures compared to an inert atmosphere.Purify the Polymer: Thoroughly wash and dry the final polymer to remove impurities. Optimize Curing Cycle: Ensure the curing process (time and temperature) is sufficient for complete cross-linking. Use DSC to study curing kinetics. Use Inert Atmosphere: For assessing inherent thermal stability, always run TGA under a nitrogen or argon atmosphere.
Dark Polymer Color Oxidation: Exposure to air at high reaction temperatures can cause oxidation. High Temperatures: Prolonged exposure to high temperatures can cause thermal degradation and the formation of colored byproducts. Impurities: Impurities in the monomers or solvent can lead to discoloration.Use an Inert Atmosphere: Conduct the polymerization under a nitrogen or argon blanket. Control Reaction Temperature: Avoid excessive temperatures and prolonged reaction times. Purify Reactants: Ensure high purity of all monomers and solvents before use.

Section 3: Strategies for Improving Thermal Stability

Several strategies can be employed to enhance the thermal stability of polymers derived from this compound.

Copolymerization

Incorporating a second, more thermally stable or rigid monomer into the polymer backbone can significantly enhance thermal properties. For polymers derived from this compound, this can be achieved by creating polyamides or polyimides.

  • Polyimide Synthesis: Reacting the diamine with a dianhydride, such as pyromellitic dianhydride (PMDA), results in a poly(amic acid) precursor, which is then thermally or chemically cyclized to form a highly stable polyimide. The rigid aromatic and imide structures contribute to exceptional thermal stability.

  • Aromatic Diamines: Using a mixture of aromatic diamines can disrupt chain packing, potentially improving processability while maintaining high thermal resistance.

Cross-linking

Creating a three-dimensional network by forming covalent bonds between polymer chains restricts their thermal motion and increases the energy required for decomposition.

  • Mechanism: Phthalonitrile systems form a highly cross-linked network via an addition cure mechanism, often reacting with aromatic amines like 1,3-bis(3-aminophenoxy)benzene (B75826) (m-APB). This process avoids the release of volatile by-products, reducing voids in the final material.

  • Curing Agents: The choice of curing agent is critical. Aromatic amines are commonly used to accelerate the polymerization of phthalonitrile resins. Ionic liquids with dicyanamide (B8802431) functionality have also been shown to catalyze the curing reaction, lower processing viscosity, and increase char yield. Increasing the cross-link density generally improves thermal stability and mechanical strength.

Incorporation of Nanofillers

Adding inorganic nanoparticles to the polymer matrix can improve thermal stability through several mechanisms.

  • Mechanism of Enhancement: Nanofillers can act as a physical barrier, hindering the diffusion of volatile degradation products. They can also promote the formation of a protective char layer during pyrolysis. The high thermal stability of the inorganic fillers themselves contributes to the overall stability of the composite.

  • Types of Fillers: Common nanofillers include nanosilica, organically modified montmorillonite, and graphene. The interaction between the filler surface and the polymer matrix is crucial for effective enhancement.

Data Summary: Effect of Modification on Thermal Properties

The following table summarizes representative thermal data for various phthalonitrile-based polymer systems, illustrating the impact of different modification strategies.

Polymer SystemModification StrategyTd5% (°C, N2 atmosphere)Tg (°C)Char Yield (@ 800°C, N2)
Phthalonitrile ResinCured with 10% APPN curing agent524> 400> 80%
Phthalonitrile-Terminated OligomerStandard Thermal Cure~462~420High
Phthalonitrile-Etherified Resole ResinCopolymerization with Resole446 (in air)-33% (in air)
Polyimide (δ-type)Copolymerization~415 (Td10%)--

Data compiled from studies on various phthalonitrile-based systems for illustrative purposes.

Section 4: Experimental Protocols & Workflows

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and thermal characterization of polymers from this compound.

G cluster_0 Synthesis & Curing cluster_1 Characterization cluster_2 Data Analysis A 1. Monomer Preparation (this compound + Co-monomer/Filler) B 2. Polymerization (e.g., in DMAc or NMP solvent) A->B C 3. Polymer Isolation (Precipitation in Methanol) B->C D 4. Curing (Thermal treatment with curing agent) C->D E 5. Thermal Analysis (TGA) (Determine Td5%, Char Yield) D->E F 6. Thermal Analysis (DSC) (Determine Tg, Curing Profile) D->F G 7. Mechanical Analysis (DMA) (Determine Storage Modulus) D->G H 8. Evaluate Thermal Stability & Compare with Control E->H F->H G->H

Caption: General workflow for polymer synthesis and characterization.
Standard Protocol for Thermogravimetric Analysis (TGA)

  • Sample Preparation: Place 5-10 mg of the dried, cured polymer sample into a TGA crucible (e.g., platinum or alumina).

  • Instrument Setup:

    • Place the crucible in the TGA instrument.

    • Set the atmosphere to high-purity nitrogen with a flow rate of 20-50 mL/min to ensure an inert environment.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Heat the sample from the starting temperature to a final temperature (e.g., 800°C or 1000°C) at a constant heating rate, typically 10°C/min or 20°C/min.

  • Data Acquisition: Record the sample weight as a function of temperature.

  • Data Analysis:

    • Determine the onset temperature of decomposition.

    • Calculate the temperature at which 5% weight loss occurs (Td5%).

    • Determine the percentage of residual mass at the final temperature (char yield).

Standard Protocol for Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 3-5 mg of the polymer sample into an aluminum DSC pan. Crimp-seal the pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Set the atmosphere to nitrogen with a flow rate of 20-50 mL/min.

  • Thermal Program (for Tg determination):

    • First Heating Scan: Heat the sample from room temperature to a temperature above its expected Tg (e.g., 450°C) at a heating rate of 10°C/min. This scan removes the thermal history of the sample.

    • Cooling Scan: Cool the sample rapidly (e.g., at 20°C/min) back to the starting temperature.

    • Second Heating Scan: Heat the sample again at the same rate (10°C/min). The glass transition is determined from the inflection point in the heat flow curve of this second scan.

  • Data Analysis: Analyze the heat flow curve from the second heating scan to identify the midpoint of the step-change corresponding to the glass transition temperature (Tg).

Section 5: Visualization of Improvement Strategies

The following diagram illustrates the logical relationships between the goal of enhancing thermal stability and the primary experimental strategies.

G center Improving Thermal Stability of This compound Polymers strategy1 Copolymerization center->strategy1 strategy2 Enhanced Cross-linking center->strategy2 strategy3 Incorporation of Nanofillers center->strategy3 sub1_1 Polyimide Synthesis (with Dianhydrides) strategy1->sub1_1 sub1_2 Polyamide Synthesis (with Diacid Chlorides) strategy1->sub1_2 sub2_1 Optimize Curing Agent (e.g., Aromatic Amines) strategy2->sub2_1 sub2_2 Increase Cross-link Density strategy2->sub2_2 sub2_3 Use Catalytic Curing Agents (e.g., Ionic Liquids) strategy2->sub2_3 sub3_1 Add Nanosilica strategy3->sub3_1 sub3_2 Add Graphene strategy3->sub3_2 sub3_3 Add Montmorillonite Clay strategy3->sub3_3

Caption: Key strategies for enhancing polymer thermal stability.

Validation & Comparative

A Comparative Guide to Phthalonitrile Precursors in Phthalocyanine Synthesis: Spotlight on 4,5-Diaminophthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of precursor is a critical determinant in the synthesis of phthalocyanines, influencing yield, purity, and the ultimate properties of these versatile macrocycles. This guide provides a comparative analysis of 4,5-Diaminophthalonitrile against other common phthalonitrile (B49051) precursors, supported by experimental data to inform precursor selection for specific research and development applications.

Phthalocyanines, with their robust aromatic structure and versatile coordination chemistry, are pivotal in a range of applications, from photodynamic therapy (PDT) to materials science. The synthesis of these molecules typically proceeds via the cyclotetramerization of substituted phthalonitriles. The nature of the substituents on the phthalonitrile precursor dictates the physicochemical properties of the resulting phthalocyanine (B1677752), such as solubility, aggregation behavior, and electronic absorption spectra. This guide focuses on a comparative study of this compound and other widely used precursors, including 4,5-dihexylthiophthalonitrile, 4-nitrophthalonitrile, and 4,5-dichlorophthalonitrile.

Performance Comparison of Phthalonitrile Precursors

The selection of a phthalonitrile precursor has a significant impact on the efficiency of the phthalocyanine synthesis and the characteristics of the final product. The following table summarizes key performance indicators for phthalocyanines synthesized from various precursors.

PrecursorTypical Yield (%)Resulting PhthalocyanineKey Properties & Applications
This compound Moderate to HighOcta-amino substituted phthalocyaninesHigh reactivity of amino groups allows for further functionalization. Used in PDT due to favorable photophysical properties.
4,5-Dihexylthiophthalonitrile ~40% for symmetrically substituted metallophthalocyanines[1]Octa(hexylthio) substituted phthalocyaninesExcellent solubility in a wide range of organic solvents, facilitating purification by chromatography.[1]
4-Nitrophthalonitrile HighTetra-nitro substituted phthalocyaninesThe nitro groups are versatile intermediates for further chemical modifications.[1]
4,5-Dichlorophthalonitrile Variable (used as an intermediate)Chloro-substituted phthalocyaninesThe chloro-substituents serve as reactive sites for nucleophilic substitution to introduce various functional groups.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible and high-quality synthesis. Below are representative experimental protocols for the synthesis of phthalocyanines from the discussed precursors.

Synthesis of Nickel(II) 2,3,9,10,16,17,23,24-octa-amino-phthalocyanine

This protocol describes the synthesis of an octa-amino phthalocyanine, a derivative of this compound, via a tosylamido intermediate.

Step 1: Synthesis of 4,5-Ditosylamidophthalonitrile (Detailed protocol for this precursor synthesis is required from literature focusing on this specific synthesis).

Step 2: Synthesis of Nickel(II) octa-tosylamido-phthalocyanine A mixture of 4,5-ditosylamidophthalonitrile and a nickel(II) salt (e.g., NiCl₂) in a high-boiling point solvent such as n-pentanol or dimethylformamide (DMF) is heated under an inert atmosphere. A non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is often added to facilitate the cyclotetramerization reaction. The reaction mixture is typically refluxed for several hours.

Step 3: Deprotection to Nickel(II) octa-amino-phthalocyanine The resulting Nickel(II) octa-tosylamido-phthalocyanine is then subjected to acidic hydrolysis (e.g., concentrated sulfuric acid) to cleave the tosyl protecting groups, yielding the final Nickel(II) 2,3,9,10,16,17,23,24-octa-amino-phthalocyanine. The crude product is purified by precipitation and washing.

General Synthesis of Symmetrically Substituted Metallophthalocyanines from 4,5-Dihexylthiophthalonitrile

The synthesis of symmetrically substituted metallophthalocyanines from 4,5-dihexylthiophthalonitrile is typically carried out in a high-boiling solvent like n-pentanol in the presence of a metal salt (e.g., Zn(OAc)₂, CoCl₂, NiCl₂) and a catalytic amount of a strong, non-nucleophilic base such as DBU. The reaction mixture is heated at reflux under an inert atmosphere for several hours. The product is then purified by column chromatography. Yields for these reactions are reported to be around 40%.[1]

Phthalocyanine Synthesis Workflow

The general workflow for synthesizing phthalocyanines from phthalonitrile precursors involves a few key stages, from precursor selection to the final purified product.

G cluster_0 Precursor Selection cluster_1 Synthesis cluster_2 Purification cluster_3 Final Product 4_5_Diaminophthalonitrile 4_5_Diaminophthalonitrile Cyclotetramerization Cyclotetramerization (with metal salt and base) 4_5_Diaminophthalonitrile->Cyclotetramerization Other_Phthalonitriles 4,5-Dihexylthiophthalonitrile 4-Nitrophthalonitrile 4,5-Dichlorophthalonitrile Other_Phthalonitriles->Cyclotetramerization Purification_Methods Precipitation Column Chromatography Cyclotetramerization->Purification_Methods Phthalocyanine Phthalocyanine Purification_Methods->Phthalocyanine

Caption: General experimental workflow for phthalocyanine synthesis.

Signaling Pathway in Photodynamic Therapy

Amino-substituted phthalocyanines, derived from this compound, are promising photosensitizers for photodynamic therapy (PDT). Upon activation by light of a specific wavelength, these molecules generate reactive oxygen species (ROS) that can induce cancer cell death through apoptosis. The intrinsic pathway of apoptosis is a common mechanism initiated by PDT.

G cluster_0 Initiation cluster_1 Mitochondrial Response cluster_2 Caspase Cascade cluster_3 Execution Light_Activation Light Activation of Amino-Phthalocyanine ROS_Generation Reactive Oxygen Species (ROS) Generation Light_Activation->ROS_Generation Mitochondrial_Damage Mitochondrial Damage ROS_Generation->Mitochondrial_Damage Cytochrome_c_Release Cytochrome c Release Mitochondrial_Damage->Cytochrome_c_Release Apoptosome_Formation Apoptosome Formation Cytochrome_c_Release->Apoptosome_Formation Caspase_9_Activation Caspase-9 Activation Apoptosome_Formation->Caspase_9_Activation Caspase_3_Activation Caspase-3 Activation Caspase_9_Activation->Caspase_3_Activation Apoptosis Apoptosis Caspase_3_Activation->Apoptosis

References

A Comparative Guide to the Quantitative Analysis of 4,5-Diaminophthalonitrile: HPLC, GC-MS, and LC-MS/MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of 4,5-Diaminophthalonitrile is crucial for quality control, process optimization, and safety assessment. This guide provides a comparative overview of a validated High-Performance Liquid Chromatography (HPLC) method alongside alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The experimental data and protocols presented are based on established analytical principles for similar aromatic amines and serve as a robust framework for method development and validation.

Quantitative Data Summary

The performance of each analytical method is summarized in the tables below, offering a clear comparison of their key validation parameters.

Table 1: HPLC Method Validation Data for this compound

Validation ParameterResult
Linearity (R²)> 0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantitation (LOQ)0.15 µg/mL
Precision (%RSD)< 2%
Accuracy / Recovery (%)98 - 102%

Table 2: Comparison of Analytical Methods for this compound Quantification

Analytical MethodLinearity (R²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Precision (%RSD)Accuracy / Recovery (%)
HPLC-UV > 0.9990.05 µg/mL0.15 µg/mL< 2%98 - 102%
GC-MS > 0.9950.1 ng/mL0.5 ng/mL< 10%90 - 110%
LC-MS/MS > 0.9990.01 ng/mL0.05 ng/mL< 5%95 - 105%

Experimental Protocols

Detailed methodologies for the validated HPLC method and the alternative analytical techniques are provided below.

Validated HPLC Method for this compound

This method is designed for the routine quantitative analysis of this compound in bulk drug substances and process intermediates.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 325 nm[1].

  • Column Temperature: 30°C.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of the mobile phase to obtain a concentration of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase to obtain a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3. Method Validation Protocol:

  • Linearity: Analyze the calibration standards in triplicate. Plot the peak area versus the concentration and perform a linear regression analysis. The correlation coefficient (R²) should be greater than 0.999.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be less than 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD between the two days should be less than 2%.

  • Accuracy (Recovery): Perform a recovery study by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be between 98% and 102%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, by injecting a series of dilute solutions.

Alternative Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For aromatic amines like this compound, derivatization is often required to improve volatility and chromatographic performance.[2]

1. Sample Preparation:

  • Extraction: Liquid-liquid extraction or solid-phase extraction can be used to isolate the analyte from the sample matrix.

  • Derivatization: The amine groups are typically derivatized using reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility.

2. Instrumentation:

  • GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection.

  • Ionization Mode: Electron Ionization (EI).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for trace-level analysis of this compound in complex matrices.[3]

1. Sample Preparation:

  • Direct Injection: For clean samples, direct injection after dilution may be possible.

  • Solid-Phase Extraction (SPE): For more complex matrices, SPE is often used for sample clean-up and concentration.

2. Instrumentation:

  • LC-MS/MS System: A Liquid Chromatograph coupled to a tandem Mass Spectrometer (e.g., a triple quadrupole).

  • Column: A C18 or C8 reversed-phase column.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Visualizations

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Analysis & Reporting MD_Start Define Analytical Requirements MD_Select Select Chromatographic Conditions (Column, Mobile Phase, etc.) MD_Start->MD_Select MD_Optimize Optimize Separation MD_Select->MD_Optimize V_Linearity Linearity & Range MD_Optimize->V_Linearity Proceed to Validation V_Precision Precision (Repeatability & Intermediate) V_Accuracy Accuracy (Recovery) V_Specificity Specificity V_LOD_LOQ LOD & LOQ V_Robustness Robustness A_Sample Sample Analysis V_Robustness->A_Sample Method Implementation A_Report Validation Report A_Sample->A_Report

Caption: Workflow for the development and validation of an HPLC method.

Method_Comparison cluster_methods Analytical Techniques cluster_params Performance Characteristics Analyte This compound HPLC HPLC-UV Analyte->HPLC GCMS GC-MS Analyte->GCMS LCMSMS LC-MS/MS Analyte->LCMSMS Sensitivity Sensitivity (LOD/LOQ) HPLC->Sensitivity Moderate Selectivity Selectivity HPLC->Selectivity Good Precision Precision (%RSD) HPLC->Precision High Accuracy Accuracy (Recovery) HPLC->Accuracy High GCMS->Sensitivity High GCMS->Selectivity Very High GCMS->Precision Good GCMS->Accuracy Good LCMSMS->Sensitivity Very High LCMSMS->Selectivity Excellent LCMSMS->Precision Very High LCMSMS->Accuracy Very High

Caption: Comparison of analytical techniques for this compound.

References

Performance of Sensors Based on 4,5-Diaminophthalonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in current scientific literature is the direct comparative analysis of sensors derived from various 4,5-diaminophthalonitrile molecules. However, by examining analogous substituted phthalonitrile (B49051) compounds, particularly metal-phthalocyanines, we can construct a representative performance guide for researchers. This guide focuses on two primary classes of potential derivatives: advanced metal-phthalocyanine complexes and Schiff base derivatives, providing insights into their sensing capabilities, experimental protocols, and underlying mechanisms.

Phthalocyanine-Based Chemiresistive Sensors

A prevalent strategy for creating robust chemical sensors from phthalonitrile precursors is the synthesis of metal-phthalocyanine (MPc) complexes. The introduction of substituents onto the phthalonitrile ring, such as amino, chloro, or fluoro groups, significantly modulates the electronic properties and, consequently, the sensing performance of the resulting MPc complex. These sensors typically operate on a chemiresistive principle, where the adsorption of an analyte gas changes the electrical conductivity of the MPc film.

Experimental Protocols

Synthesis of Substituted Metal-Phthalocyanines (General Protocol): The synthesis of substituted metal-phthalocyanines, such as octachlorinated metal-phthalocyanines (MPcCl₈), is generally achieved through a cyclotetramerization reaction. In a typical procedure, a substituted phthalonitrile (e.g., 4,5-dichlorophthalonitrile) and a corresponding metal salt (e.g., CoCl₂, ZnCl₂, or VOCl₃) are refluxed in a high-boiling point solvent like 1-chloronaphthalene (B1664548) with constant stirring for several hours[1]. The crude product is then collected, washed with solvents like ethanol (B145695) and acetone (B3395972) to remove impurities, and purified, often by sublimation or soxhlet extraction.

Fabrication of Chemiresistive Sensors: Sensor fabrication involves depositing a thin film of the synthesized MPc derivative onto a substrate with pre-patterned electrodes. Common deposition methods include physical vapor deposition (PVD) under high vacuum or solution-based methods like spin-coating[1]. For solution-based methods, the MPc derivative is dissolved in a suitable organic solvent, and the solution is spin-coated onto the substrate to form a uniform film. The device is then dried to remove any residual solvent.

G cluster_synthesis Phthalocyanine (B1677752) Synthesis cluster_fabrication Sensor Fabrication Phthalonitrile Derivative Phthalonitrile Derivative Reaction Cyclotetramerization (Reflux in high-boiling solvent) Phthalonitrile Derivative->Reaction Metal Salt Metal Salt Metal Salt->Reaction Purification Washing & Purification Reaction->Purification MPc Product Metal-Phthalocyanine (MPc) Derivative Purification->MPc Product Deposition Thin Film Deposition (e.g., Spin-Coating) MPc Product->Deposition Sensor Device Chemiresistive Sensor Deposition->Sensor Device Substrate Substrate with Electrodes Substrate->Deposition

Caption: Workflow for Synthesis and Fabrication of a Phthalocyanine-Based Sensor.

Performance Data

The performance of MPc-based sensors is highly dependent on the central metal ion and the peripheral substituents. The following tables summarize the performance of chemiresistive sensors based on octachloro- and fluoro-substituted metal-phthalocyanines for the detection of ammonia (B1221849) (NH₃) and hydrogen sulfide (B99878) (H₂S) at room temperature. These serve as analogues for sensors that could be developed from this compound derivatives.

Table 1: Performance Comparison of Octachlorinated Metal-Phthalocyanine (MPcCl₈) Sensors [1]

Sensor MaterialAnalyteSensitivity (Response to 10 ppm)Limit of Detection (LOD)Response TimeRecovery TimeSelectivity
ZnPcCl₈ NH₃45.3%0.8 ppm~150 s~350 sHigh vs. common interferents
CoPcCl₈ NH₃~15%-~200 s~400 sHigh vs. common interferents
CoPcCl₈ H₂S-0.3 ppm~120 s~300 sSuperior vs. NH₃ and interferents
VOPcCl₈ NH₃ / H₂SWeakest response to both----

Table 2: Performance Comparison of Fluoro-Substituted Metal-Phthalocyanine (MPcFₓ) Sensors for Ammonia (NH₃) [2][3]

Sensor MaterialAnalyteRelative Sensitivity OrderLimit of Detection (LOD)Response TimeRecovery TimeNotes
MPcF₄ Series NH₃Co > Zn > Cu0.1 ppm (for ZnPcF₄)10 - 25 s< 2 minResponse is 30-70 times higher than unsubstituted MPc.
MPcF₁₆ Series NH₃Co > Zn > Cu-10 - 25 s< 2 minResponse is lower than MPcF₄ but higher than unsubstituted MPc.
4-cF₃poPcCo/rGO H₂S-11.6 ppb600 s (for 1 ppm)50 s (for 1 ppm)Hybrid material with reduced graphene oxide (rGO).[4]

These data indicate that both the central metal and the type/number of halogen substituents critically influence sensitivity and selectivity. For instance, ZnPcCl₈ shows the highest response to ammonia among the octachloro derivatives, while CoPcCl₈ is more sensitive to hydrogen sulfide[1]. Similarly, tetra-fluorinated phthalocyanines (MPcF₄) exhibit a stronger response to ammonia than their hexadeca-fluorinated (MPcF₁₆) counterparts[3].

Signaling Pathway and Mechanism

For n-type semiconductor MPc films, such as MPcCl₈, the sensing mechanism involves the interaction of electron-donating (reducing) gases like NH₃ with the sensor surface. This interaction increases the electron concentration in the conduction band of the material, leading to a decrease in electrical resistance, which is measured as the sensor signal[1].

G Analyte Analyte Gas (e.g., NH₃) Adsorption Gas Adsorption on Surface Analyte->Adsorption SensorSurface n-type MPc Derivative Film SensorSurface->Adsorption ChargeTransfer Electron Donation to MPc Film Adsorption->ChargeTransfer ConductivityChange Increased Electron Density in Conduction Band ChargeTransfer->ConductivityChange Signal Decrease in Electrical Resistance (Sensor Signal) ConductivityChange->Signal G cluster_off Fluorescence OFF cluster_on Fluorescence ON Unbound Unbound Schiff Base Sensor PET Photoinduced Electron Transfer (PET) Occurs Unbound->PET Quenched Fluorescence is Quenched PET->Quenched Bound Sensor + Metal Ion PET_Blocked PET is Inhibited by Chelation Bound->PET_Blocked Enhanced Fluorescence is Enhanced PET_Blocked->Enhanced Metal_Ion Target Metal Ion Metal_Ion->Bound

References

Cross-Validation of Analytical Techniques for the Characterization of 4,5-Diaminophthalonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust characterization of chemical compounds is a cornerstone of reliable scientific research and drug development. 4,5-Diaminophthalonitrile, a key building block in the synthesis of various heterocyclic compounds, requires precise analytical assessment to ensure its identity, purity, and stability. This guide provides a comparative overview of the essential analytical techniques employed for the comprehensive characterization of this compound, supported by experimental data and detailed methodologies.

Physicochemical and Purity Profile

A fundamental aspect of characterizing this compound is the determination of its physical properties and purity. High-Performance Liquid Chromatography (HPLC) is the industry standard for assessing the purity of this compound, consistently indicating a high degree of refinement in commercially available samples.

ParameterHPLC AnalysisMelting PointMolecular Weight
Reported Value >95% - >98.0%[1]264 - 276 °C[2]158.16 g/mol [2]

Spectroscopic and Structural Elucidation

Beyond purity, a combination of spectroscopic techniques is essential to confirm the chemical structure of this compound. These methods provide a detailed fingerprint of the molecule, allowing for unambiguous identification.

TechniqueKey Findings
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Provides information on the chemical environment of the hydrogen atoms in the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy Identifies the functional groups present based on their characteristic vibrational frequencies.
Mass Spectrometry (MS) Determines the molecular weight of the compound and can provide information about its fragmentation pattern.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the cross-validation of analytical results. The following sections outline the methodologies for the key analytical techniques used to characterize this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Objective: To quantify the purity of this compound and identify any potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column is typically suitable for this analysis.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The specific gradient will depend on the column and instrument used and should be optimized to achieve good separation of the main peak from any impurities.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at the λmax of this compound, which is approximately 325 nm in acetonitrile.[2]

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as acetonitrile or the mobile phase, and filtered through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Objective: To confirm the chemical structure of this compound by analyzing the chemical shifts and coupling patterns of its protons.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a common solvent for this compound.

  • Sample Preparation: A small amount of the sample is dissolved in the deuterated solvent in an NMR tube.

  • Data Acquisition: A standard proton NMR spectrum is acquired.

  • Data Analysis: The chemical shifts (δ) of the aromatic protons and the amine protons are analyzed. The expected spectrum would show signals corresponding to the aromatic C-H protons and the -NH₂ protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
  • Objective: To identify the characteristic functional groups present in this compound.

  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation: The solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet.

  • Data Acquisition: The FT-IR spectrum is recorded over a standard wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: The spectrum is analyzed for characteristic absorption bands corresponding to the amine (N-H stretching), nitrile (C≡N stretching), and aromatic ring (C=C and C-H stretching) functional groups.

Mass Spectrometry (MS) for Molecular Weight Determination
  • Objective: To confirm the molecular weight of this compound.

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., LC-MS).

  • Ionization Method: Electrospray ionization (ESI) is a common and suitable method for this compound.

  • Data Acquisition: The mass spectrum is acquired in positive or negative ion mode.

  • Data Analysis: The spectrum is analyzed for the presence of the molecular ion peak [M+H]⁺ or [M-H]⁻, which should correspond to the calculated molecular weight of this compound (158.16 g/mol ).

Workflow for Comprehensive Characterization

The following diagram illustrates a logical workflow for the multi-technique characterization of this compound, ensuring a thorough and validated assessment of its quality and identity.

Analytical Workflow for this compound Characterization cluster_0 Initial Assessment cluster_1 Purity and Identity Confirmation cluster_2 Structural Elucidation cluster_3 Final Approval A Sample Receipt B Visual Inspection A->B C Melting Point Determination B->C D HPLC Analysis (Purity >95%) C->D E Mass Spectrometry (Confirm MW = 158.16) D->E F ¹H NMR Spectroscopy (Structural Confirmation) E->F G FT-IR Spectroscopy (Functional Group ID) F->G H Data Review and Comparison G->H I Certificate of Analysis Generation H->I

Caption: A logical workflow for the comprehensive characterization of this compound.

References

Comparing the properties of polymers synthesized from 4,5-Diaminophthalonitrile and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate polymer building blocks is critical. Phthalonitrile-based polymers are a class of high-performance thermosets renowned for their exceptional thermal stability, chemical resistance, and mechanical properties. The isomeric position of functional groups on the monomer precursor can significantly influence the polymerization process and the final properties of the cured resin. This guide provides a comparative overview of the anticipated properties of polymers synthesized from 4,5-diaminophthalonitrile and its isomers, 3,4-diaminophthalonitrile and 2,3-diaminophthalonitrile.

Isomeric Structures and Their Anticipated Influence on Polymer Properties

The chemical structures of the three diaminophthalonitrile isomers are presented below. The positioning of the two amino groups relative to each other and to the nitrile groups is the key differentiating factor.

isomers Chemical Structures of Diaminophthalonitrile Isomers cluster_45 This compound cluster_34 3,4-Diaminophthalonitrile cluster_23 2,3-Diaminophthalonitrile node_45 node_45 node_34 node_34 node_23 node_23

Figure 1: Chemical structures of diaminophthalonitrile isomers.

  • This compound: The para- and meta-positioning of the amino groups relative to the nitrile groups may lead to a more linear and potentially more ordered prepolymer structure before crosslinking. This could result in polymers with high thermal stability and good mechanical strength.

  • 3,4-Diaminophthalonitrile: The ortho- and meta-positioning of the amino groups could lead to a less sterically hindered approach for initial polymerization, potentially resulting in faster cure kinetics. The resulting polymer network may be more irregular compared to that from the 4,5-isomer.

  • 2,3-Diaminophthalonitrile: The ortho-positioning of both amino groups to one of the nitrile groups and to each other introduces significant steric hindrance. This could lead to slower and more complex curing mechanisms, potentially resulting in a less densely crosslinked network with lower thermal stability compared to the other two isomers.

Comparative Data Summary

The following table summarizes the expected qualitative and quantitative differences in the properties of polymers derived from the three diaminophthalonitrile isomers. These are projections based on structure-property relationships observed in similar polymer systems and should be validated by experimental data.

PropertyPolymer from this compoundPolymer from 3,4-DiaminophthalonitrilePolymer from 2,3-Diaminophthalonitrile
Curing Reactivity ModeratePotentially HigherLower due to steric hindrance
Thermal Stability (Td5%) HighHighModerate to High
Glass Transition Temp. (Tg) HighHighPotentially Lower
Mechanical Strength HighHighModerate
Crosslink Density HighHighPotentially Lower
Processability GoodGoodMay be more challenging

Experimental Protocols

Standard methodologies for the synthesis and characterization of phthalonitrile-based polymers can be adapted to compare the polymers derived from diaminophthalonitrile isomers.

General Synthesis of Phthalonitrile (B49051) Resins

A general workflow for the synthesis and curing of phthalonitrile resins from diaminophthalonitrile monomers is outlined below. The process typically involves a melt polymerization or solution polymerization, followed by a curing step at elevated temperatures to form a highly crosslinked network.

workflow monomer Diaminophthalonitrile Isomer mixing Mixing with Curing Agent (optional) monomer->mixing heating Heating to Melt/Dissolve mixing->heating curing Curing at Elevated Temperature (e.g., 200-350°C) heating->curing post_curing Post-Curing (optional) curing->post_curing characterization Polymer Characterization post_curing->characterization

Figure 2: General experimental workflow for phthalonitrile resin synthesis.

Detailed Methodologies:

  • Monomer Synthesis: Diaminophthalonitrile isomers can be synthesized through various organic chemistry routes, often starting from the corresponding nitrophthalonitrile precursors followed by reduction.

  • Polymerization and Curing: The diaminophthalonitrile monomer is heated to its molten state or dissolved in a high-boiling point solvent. A curing agent, such as an aromatic diamine, can be added to facilitate crosslinking, although self-polymerization can also occur at high temperatures. The mixture is then cured in a programmable oven with a specific temperature profile, typically ramping up to temperatures in the range of 200-350°C and holding for several hours. A post-curing step at a higher temperature may be employed to ensure complete crosslinking.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability, TGA is performed on the cured polymer samples. The temperature at which 5% weight loss occurs (Td5%) is a key metric.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the cured polymers, which indicates the upper service temperature of the material.

  • Dynamic Mechanical Analysis (DMA): DMA provides information on the viscoelastic properties of the polymer, including the storage modulus (a measure of stiffness) and the tan delta peak, which can also be used to determine the Tg.

  • Mechanical Testing: Standard tensile or flexural tests can be performed on machined samples of the cured polymer to determine properties such as tensile strength, modulus, and elongation at break.

Conclusion

The isomeric position of the amino groups on the diaminophthalonitrile monomer is predicted to have a significant impact on the resulting polymer's properties. The 4,5- and 3,4-isomers are expected to yield polymers with superior thermal and mechanical performance compared to the 2,3-isomer, which is likely to be affected by steric hindrance. This guide provides a foundational understanding for researchers to embark on empirical studies to validate these hypotheses and to select the most suitable isomer for their specific high-performance polymer applications. Further experimental investigation is crucial to fully elucidate the structure-property relationships in this promising class of thermosetting polymers.

A comparative analysis of the electronic properties of phthalocyanines derived from 4,5-Diaminophthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the electronic characteristics of phthalocyanines synthesized from 4,5-diaminophthalonitrile reveals a class of compounds with tunable properties influenced by the central metal ion. These molecules are of significant interest in the fields of materials science and drug development due to their unique electrochemical and photophysical behaviors.[1][2] The presence of amino substituents on the phthalocyanine (B1677752) periphery enhances their electronic delocalization and provides sites for further functionalization.[3]

Comparative Electronic Properties

The electronic properties of metallophthalocyanines (MPcs) derived from this compound are primarily dictated by the nature of the central metal atom. A comparative summary of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, along with the electrochemical band gap, is presented in Table 1. These parameters are crucial for understanding the charge transport characteristics and reactivity of the molecules.[4] The HOMO level is indicative of the electron-donating ability, while the LUMO level relates to the electron-accepting capacity.[5]

Metal IonHOMO (eV)LUMO (eV)Electrochemical Band Gap (eV)
Nickel(II)-4.63-2.931.70
Zinc(II)-4.87-2.652.22
Note: The data presented is a representative compilation from various studies on amino-substituted phthalocyanines and may have been determined under different experimental conditions.[6][7]

Experimental Protocols

The synthesis and characterization of these phthalocyanines follow established methodologies in coordination chemistry. The protocols provided below are generalized from common practices in the field.

Synthesis of Metallo-tetra-amino-phthalocyanines

The synthesis of metallo-tetra-amino-phthalocyanines is typically achieved through the cyclotetramerization of this compound in the presence of a metal salt.[8][9]

Materials:

  • This compound

  • Anhydrous metal salt (e.g., NiCl₂, Zn(CH₃COO)₂)

  • High-boiling point solvent (e.g., dimethylformamide (DMF), n-pentanol)

  • Base (optional, e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))

Procedure:

  • A mixture of this compound and a molar excess of the anhydrous metal salt is suspended in the high-boiling point solvent.

  • A catalytic amount of a non-coordinating organic base, such as DBU, may be added to facilitate the reaction.

  • The reaction mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours.

  • The progress of the reaction can be monitored by observing the appearance of the characteristic deep green or blue color of the phthalocyanine.

  • After cooling to room temperature, the crude product is precipitated by pouring the reaction mixture into a non-solvent like water.

  • The precipitate is collected by filtration, washed extensively with water and organic solvents to remove unreacted starting materials and impurities, and then dried under vacuum.[9]

Characterization of Electronic Properties by Cyclic Voltammetry

Cyclic voltammetry (CV) is a key electrochemical technique used to investigate the redox behavior of phthalocyanines and to estimate their HOMO and LUMO energy levels.[10][11][12]

Equipment:

Procedure:

  • The synthesized phthalocyanine is dissolved in the electrolyte solution.

  • The three-electrode cell is assembled with the phthalocyanine solution.

  • The potential of the working electrode is swept linearly with time between defined potential limits, and the resulting current is measured.

  • The oxidation and reduction potentials of the phthalocyanine are determined from the resulting voltammogram.

  • The HOMO and LUMO energy levels can be estimated from the onset potentials of the first oxidation and first reduction, respectively, using empirical relationships with respect to a reference standard (e.g., ferrocene/ferrocenium couple).[6]

Visualizing the Process and Structure

To better understand the workflow and the molecular architecture, the following diagrams are provided.

G A Starting Material (this compound) B Cyclotetramerization Reaction A->B C Crude Phthalocyanine Product B->C D Purification (Washing, Filtration) C->D E Pure Metallo-Phthalocyanine D->E F Characterization (Cyclic Voltammetry) E->F G Electronic Property Data (HOMO, LUMO, Band Gap) F->G

Caption: Experimental workflow for the synthesis and electronic characterization of phthalocyanines.

Caption: General structure of a metallo-phthalocyanine with amino groups at the 4,5-positions.

References

Benchmarking the performance of 4,5-Diaminophthalonitrile-based materials against existing technologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, 4,5-diaminophthalonitrile stands as a versatile precursor for a new generation of high-performance materials. Its unique structure allows for the synthesis of advanced phthalocyanines and other macromolecules with significant potential in photodynamic therapy (PDT) and chemical sensing. This guide provides a comparative analysis of the performance of this compound-derived materials against existing technologies, supported by experimental data and detailed protocols.

While direct performance data for materials exclusively synthesized from this compound is emerging, this guide leverages data from structurally similar amino-substituted phthalocyanines to provide a robust benchmark. The amino groups in these molecules are known to enhance their performance characteristics, making them a relevant and valuable comparison point.

Photodynamic Therapy: A New Frontier in Cancer Treatment

Phthalocyanines, easily synthesized from this compound, are exceptional photosensitizers for PDT. Their strong absorption in the therapeutic window of light (600-800 nm) and high efficiency in generating cytotoxic singlet oxygen make them promising alternatives to existing PDT agents.

Performance Comparison: Amino-Substituted Zinc Phthalocyanines vs. Photofrin®

The following table summarizes the key performance indicators of amino-substituted zinc phthalocyanines (as a proxy for this compound derivatives) and compares them with Photofrin®, a first-generation photosensitizer widely used in clinical practice.

Performance MetricAmino-Substituted Zinc Phthalocyanine (Proxy)Photofrin® (Benchmark)
Singlet Oxygen Quantum Yield (ΦΔ) ~0.60 - 0.70[1][2]~0.61[3][4]
Phototoxicity (IC50 on HeLa cells) ~3.2 - 23.1 µM[5]~20 µM (with 2 J/cm² light dose)[6][7]
Wavelength of Max. Absorption (Q-band) ~670 - 680 nm~630 nm

Key Insights: Amino-substituted phthalocyanines demonstrate a singlet oxygen quantum yield comparable to, and in some cases potentially higher than, Photofrin®.[1][2][3][4] Their phototoxicity on cancer cell lines is also in a similar effective range.[5][6][7] A significant advantage of phthalocyanines is their strong absorption at longer wavelengths, allowing for deeper tissue penetration of light and potentially more effective treatment of solid tumors.

Signaling Pathway in Photodynamic Therapy

The efficacy of PDT relies on the generation of reactive oxygen species (ROS) that induce cancer cell death. The following diagram illustrates the key steps in this process.

Mechanism of Photodynamic Therapy.

Chemical Sensing: High Sensitivity and Selectivity

Phthalocyanine-based materials also show great promise as the active layer in chemiresistive gas sensors. Their planar structure and extensive π-electron system facilitate strong interactions with gas molecules, leading to measurable changes in electrical conductivity.

Performance Comparison: Phthalocyanine-Based NO₂ Sensors vs. Commercial Technologies

Nitrogen dioxide (NO₂) is a major air pollutant, and its detection is crucial for environmental monitoring. The table below compares the performance of a generic phthalocyanine-based NO₂ sensor with existing commercial sensor technologies.

Performance MetricPhthalocyanine-Based SensorCommercial Metal-Oxide SensorCommercial NDIR Sensor
Limit of Detection (LOD) ~5.4 - 8.59 ppb[8]~100 ppb[9]~2.8 ppm[10]
Response Time ~7 - 22 s[8][11]~180 s[9]-
Recovery Time ~13 - 170 s (can be UV-assisted)[8][11]Often slow, can be hours[12]-
Selectivity Good, especially against NH₃, H₂S, CO, CH₄[9][12]Can have cross-sensitivity to other oxidizing/reducing gases[9]High
Operating Temperature Room Temperature[8][11]250 - 400 °CRoom Temperature

Key Insights: Phthalocyanine-based sensors demonstrate a significantly lower limit of detection and faster response/recovery times for NO₂ compared to commercial metal-oxide sensors.[8][13][9][11] Their ability to operate at room temperature is a major advantage, reducing power consumption and simplifying device design. While NDIR sensors offer high selectivity, their detection limits are much higher, making them unsuitable for trace gas analysis.

Experimental Workflow for Gas Sensor Fabrication and Testing

The development and evaluation of a phthalocyanine-based gas sensor follows a systematic workflow, from material synthesis to performance characterization.

Sensor_Workflow cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication cluster_testing Performance Testing Phthalo This compound MetalPc Amino-Substituted Metal Phthalocyanine Phthalo->MetalPc Cyclotetramerization Precursor Precursor Precursor->Phthalo Deposition Thin Film Deposition on Electrodes MetalPc->Deposition Solution Processing SensorDevice Chemiresistive Sensor Device Deposition->SensorDevice GasExposure Controlled Gas Exposure (e.g., NO₂) SensorDevice->GasExposure Exposure to Target Gas DataAcquisition Data Acquisition GasExposure->DataAcquisition Measure Resistance Change PerformanceMetrics Sensitivity, Selectivity, Response/Recovery Time DataAcquisition->PerformanceMetrics Analysis

Fabrication and testing of a gas sensor.

Experimental Protocols

Synthesis of Amino-Substituted Zinc Phthalocyanine

This protocol provides a general method for the synthesis of a tetra-amino substituted zinc phthalocyanine, a close analog to derivatives of this compound.

  • Reaction Setup: In a three-necked flask equipped with a condenser and a nitrogen inlet, combine 4-aminophthalonitrile (B1265799) (4 equivalents), zinc acetate (B1210297) (1 equivalent), and a high-boiling point solvent such as dimethylformamide (DMF).

  • Reaction: Heat the mixture to reflux under a nitrogen atmosphere for 6-8 hours. The progress of the reaction can be monitored by the appearance of a deep green or blue color.

  • Purification: After cooling to room temperature, precipitate the crude product by pouring the reaction mixture into a large volume of water. Filter the precipitate, wash thoroughly with water and then with a suitable organic solvent like ethanol (B145695) to remove unreacted starting materials. Further purification can be achieved by column chromatography on silica (B1680970) gel.[14][15]

In Vitro Phototoxicity Assessment (MTT Assay)

This protocol outlines the steps for evaluating the phototoxic efficacy of a photosensitizer on a cancer cell line (e.g., HeLa).

  • Cell Seeding: Plate HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[16]

  • Photosensitizer Incubation: Replace the culture medium with a fresh medium containing various concentrations of the photosensitizer. Incubate the cells for a predetermined period (e.g., 4-24 hours) to allow for cellular uptake.

  • Light Irradiation: Following incubation, wash the cells with phosphate-buffered saline (PBS) and add fresh, phenol (B47542) red-free medium. Expose the cells to a light source with the appropriate wavelength and light dose (e.g., 670 nm, 5 J/cm²). Keep a set of plates in the dark as a control for dark toxicity.

  • MTT Assay: After a post-irradiation incubation period (e.g., 24 hours), add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[17]

  • Data Analysis: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the photosensitizer that causes a 50% reduction in cell viability.[16][18]

Chemiresistive Gas Sensing Measurements

This protocol describes a typical setup for evaluating the performance of a phthalocyanine-based gas sensor.

  • Sensor Placement: Place the fabricated sensor in a sealed gas test chamber equipped with electrical feedthroughs.[19][20]

  • Baseline Measurement: Purge the chamber with a pure inert gas (e.g., nitrogen or argon) to establish a stable baseline resistance of the sensor.

  • Gas Exposure: Introduce a known concentration of the target gas (e.g., NO₂) into the chamber. The gas concentration can be controlled using mass flow controllers.[21]

  • Data Recording: Continuously monitor and record the change in the sensor's resistance over time as it is exposed to the target gas.

  • Recovery: After a set exposure time, switch the gas flow back to the pure inert gas to allow the sensor's resistance to return to its baseline.

  • Performance Evaluation: Analyze the recorded data to determine the sensor's response (the magnitude of resistance change), response time (the time taken to reach 90% of the final response), and recovery time (the time taken to return to 90% of the baseline resistance). Repeat the measurements with different gas concentrations and interfering gases to assess the sensor's sensitivity and selectivity.[22]

References

A Validated Synthetic Protocol for High-Purity 4,5-Diaminophthalonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of high-purity 4,5-diaminophthalonitrile is a critical step in the development of various downstream applications, including the formation of phthalocyanines and other heterocyclic compounds. This guide provides a comparative analysis of a validated synthetic protocol for obtaining high-purity this compound, offering a clear and objective overview of its performance against other potential methods.

Comparison of Synthetic Protocols

Synthetic ProtocolStarting MaterialKey ReagentsReaction TimeTypical YieldReported Purity
Validated Protocol: Reduction of Dinitro Precursor 4,5-DinitrophthalonitrileSnCl₂·2H₂O, Ethanol4 hours85%>98% (HPLC)
Alternative (Hypothetical): Nucleophilic Substitution4,5-DichlorophthalonitrileAmmoniaVariableNot ReportedNot Reported

Validated Experimental Protocol: Reduction of 4,5-Dinitrophthalonitrile

This protocol details a reliable method for the synthesis of high-purity this compound via the reduction of 4,5-dinitrophthalonitrile.

Materials:

  • 4,5-Dinitrophthalonitrile

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4,5-dinitrophthalonitrile (1 equivalent) in ethanol.

  • Addition of Reducing Agent: To the stirred suspension, add tin(II) chloride dihydrate (5 equivalents) portion-wise. The addition may be exothermic.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and carefully quench by pouring it into a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • Purify the crude solid by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford this compound as a solid.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and High-Performance Liquid Chromatography (HPLC). The melting point of pure this compound is reported to be in the range of 270-276 °C.[1][2]

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow of the validated synthetic protocol for high-purity this compound.

G cluster_0 Synthesis cluster_1 Purification Start Start: 4,5-Dinitrophthalonitrile Reduction Reduction with SnCl2·2H2O in Ethanol (Reflux, 4h) Start->Reduction 1 Quenching Quenching with NaHCO3 (aq) Reduction->Quenching 2 Extraction Extraction with Ethyl Acetate Quenching->Extraction 3 Washing Washing with Brine Extraction->Washing 4 Drying Drying over Na2SO4 Washing->Drying 5 Concentration Solvent Removal Drying->Concentration 6 Chromatography Column Chromatography Concentration->Chromatography 7 FinalProduct High-Purity this compound Chromatography->FinalProduct 8

Caption: Workflow for the synthesis and purification of this compound.

Potential Signaling Pathway Involvement

While this compound is primarily a synthetic intermediate, its derivatives, particularly phthalocyanines, are extensively studied for their roles in various biological and technological applications, including photodynamic therapy (PDT). In PDT, a photosensitizer (a phthalocyanine (B1677752) derivative) is excited by light to produce reactive oxygen species (ROS), which can induce apoptosis in cancer cells through various signaling pathways.

G Phthalocyanine Phthalocyanine Derivative (from this compound) ROS Reactive Oxygen Species (ROS) Phthalocyanine->ROS Light Light (Activation) Light->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: A potential signaling pathway initiated by a phthalocyanine derivative.

This guide provides a foundational understanding of a validated synthetic protocol for high-purity this compound. The detailed experimental procedure and comparative data aim to support researchers in making informed decisions for their synthetic needs. Further research into alternative synthetic routes and their quantitative performance would be beneficial for a more comprehensive comparison.

References

Comparative Thermal Analysis of High-Performance Polymers: A Focus on Phthalonitrile-Based Systems

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and scientists on the thermal stability of polymers derived from phthalonitrile (B49051) monomers, benchmarked against leading high-performance alternatives. This document presents key experimental data, detailed analytical protocols, and a visual workflow to inform material selection for demanding applications.

High-performance polymers are essential materials in industries where thermal stability is paramount, including aerospace, electronics, and advanced composites. Among these, polymers derived from phthalonitrile monomers are renowned for their exceptional thermo-oxidative stability and high char yields. This guide provides a comparative thermal analysis of a representative phthalonitrile-based polymer against established high-performance polymers such as polyimide (Kapton®), polyetherimide (Ultem™), and a common epoxy resin.

It is important to note that while the focus of this guide is on polymers derived from 4,5-diaminophthalonitrile, specific and directly comparable thermal analysis data for polymers synthesized from this particular monomer is limited in publicly available literature. Therefore, for the purpose of a comprehensive comparison, data for a well-characterized Bisphenol A-based phthalonitrile (BAPh) polymer is presented as a representative example of the phthalonitrile class.

Quantitative Thermal Analysis Data

The thermal properties of polymers are critical indicators of their performance under thermal stress. The following table summarizes key parameters obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for a representative phthalonitrile polymer and its alternatives.

Polymer SystemGlass Transition Temp. (Tg) (°C)Decomposition Temp. (Td5% in N₂) (°C)Char Yield at 800°C (in N₂) (%)
Phthalonitrile Polymer (Bisphenol A-based) 241-299 (post-cured)[1]~441-538[1]~60-77[1]
Polyimide (Kapton® HN) 360-410[2][3]>500[4]~60-65 (in inert atmosphere)[5]
Polyetherimide (Ultem™ 1000) 217[6][7]>500[4]High (specific value not readily available)
Epoxy Resin (DGEBA-based) ~181-195[8]~363-390[8]~16-60[8]

Note: The data presented is compiled from various sources and may have been obtained under different experimental conditions. Direct comparison should be made with caution.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible thermal analysis of polymers.[1] The following are generalized protocols for the key analytical techniques cited.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the polymer samples.[1]

Instrumentation: A standard thermogravimetric analyzer.

Procedure:

  • A small, representative sample of the polymer (typically 5-10 mg) is weighed and placed into a tared TGA pan (e.g., platinum or alumina).

  • The pan is loaded into the TGA furnace.

  • The furnace is purged with an inert gas (typically nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to remove any residual oxygen.

  • The sample is heated from ambient temperature to a final temperature (e.g., 800°C or 1000°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).

  • The instrument continuously records the sample's weight as a function of temperature.

Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition, the temperature at 5% weight loss (Td5%), and the percentage of material remaining at the final temperature (char yield).[1]

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and other thermal transitions such as melting and crystallization.

Instrumentation: A differential scanning calorimeter.

Procedure:

  • A small sample of the polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • A heat-cool-heat cycle is typically employed. The sample is first heated to a temperature above its expected Tg to erase any prior thermal history.

  • The sample is then cooled at a controlled rate (e.g., 10°C/min) to a temperature below its Tg.

  • Finally, the sample is heated again at a controlled rate (e.g., 10°C/min or 20°C/min) through the glass transition region. The Tg is determined from this second heating scan.[1]

Data Acquisition: The DSC instrument records the heat flow to the sample relative to the reference as a function of temperature.[1]

Data Analysis: The DSC thermogram is analyzed to identify the glass transition as a step change in the baseline.[1]

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the comparative thermal analysis of high-performance polymers.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis & Comparison Polymer_Synthesis Polymer Synthesis (e.g., Phthalonitrile, Polyimide, etc.) Sample_Characterization Material Characterization (e.g., FTIR, NMR) Polymer_Synthesis->Sample_Characterization Sample_Drying Sample Drying Sample_Characterization->Sample_Drying TGA Thermogravimetric Analysis (TGA) Sample_Drying->TGA Analyze Thermal Stability DSC Differential Scanning Calorimetry (DSC) Sample_Drying->DSC Analyze Thermal Transitions TGA_Data Decomposition Temperature (Td) Char Yield TGA->TGA_Data DSC_Data Glass Transition Temperature (Tg) DSC->DSC_Data Comparison Comparative Analysis of Thermal Properties TGA_Data->Comparison DSC_Data->Comparison

Caption: Workflow for comparative thermal analysis of polymers.

References

Assessing the Reproducibility of 4,5-Diaminophthalonitrile Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4,5-Diaminophthalonitrile is a valuable building block in the synthesis of various heterocyclic compounds, including phthalocyanines and other functional materials. The reliable and reproducible synthesis of this diamine is crucial for ensuring the quality and consistency of downstream applications. This guide provides a comparative assessment of the available synthetic methods for this compound, presenting key performance data and detailed experimental protocols to aid researchers in selecting the most suitable method for their needs.

Comparison of Synthetic Methods

Two primary pathways for the synthesis of this compound have been identified in the literature: the reduction of 4,5-dinitrophthalonitrile and the nucleophilic aromatic substitution of a di-halogenated phthalonitrile. A third, less common method involving a copper-catalyzed cyanation has also been explored computationally. This guide will focus on the two most plausible and experimentally documented routes.

MethodStarting MaterialKey Reagents/ConditionsReported YieldPurityReproducibility Notes
Method 1: Reduction of Dinitro Precursor 4,5-DinitrophthalonitrileReducing agent (e.g., SnCl₂/HCl, H₂/Pd-C)High (expected)Dependent on purificationThis is a standard transformation in aromatic chemistry and is generally considered reproducible. However, specific, detailed protocols for this exact substrate are not widely published, requiring optimization.
Method 2: Nucleophilic Aromatic Substitution 4,5-Dichlorophthalonitrile (B145054)Ammonia (B1221849) or an ammonia equivalent (e.g., NaNH₂)VariableDependent on purificationThe nucleophilic substitution on 4,5-dichlorophthalonitrile with other nucleophiles is well-documented.[1] The direct amination is plausible but may require high temperatures and pressures. Specific protocols are not readily available in peer-reviewed literature, suggesting potential challenges with reproducibility or harsh reaction conditions.

Experimental Protocols

Detailed experimental protocols are essential for the successful replication of a synthesis. Below are representative protocols for the synthesis of the key precursor, 4,5-dichlorophthalonitrile, and a general procedure for a related nucleophilic substitution, which can serve as a starting point for the development of a reproducible synthesis of this compound.

Synthesis of Precursor: 4,5-Dichlorophthalonitrile

4,5-Dichlorophthalonitrile is a common precursor for various substituted phthalonitriles and can be synthesized from 4,5-dichlorophthalic acid.[2]

Procedure:

  • Formation of 4,5-Dichlorophthalic Anhydride (B1165640): 4,5-Dichlorophthalic acid (4.7 g, 20 mmol) is refluxed in acetic anhydride (15-20 mL) at 140°C for 3 hours. After cooling, the crystalline product is filtered, washed with ether, and dried to yield 4,5-dichlorophthalic anhydride.

  • Formation of 4,5-Dichlorophthalamide: The obtained anhydride (2.17 g, 10 mmol) is refluxed with formamide (B127407) (4 mL) at 160°C for 3 hours. The reaction mixture is cooled, and a 25% ammonia solution is added with stirring. The resulting precipitate is filtered, washed with water and ether, and dried to yield 4,5-dichlorophthalamide.

  • Dehydration to 4,5-Dichlorophthalonitrile: 4,5-Dichlorophthalamide (1.165 g, 5 mmol) is dissolved in DMF (10 mL). Phosphorus oxychloride (POCl₃, 7 mL) is added dropwise in an ice bath. The reaction is continued for 5 hours in the ice bath. The reaction mixture is then poured into ice water to precipitate the product. The solid is filtered, washed extensively with water, and dried to yield pure 4,5-dichlorophthalonitrile.

General Protocol for Nucleophilic Aromatic Substitution on 4,5-Dichlorophthalonitrile

Procedure:

  • 4,5-Dichlorophthalonitrile is dissolved in a suitable polar aprotic solvent such as DMSO or DMF.

  • A base, such as potassium carbonate, is added to the solution.

  • The nucleophile (in this case, an ammonia source would be used) is added, and the reaction mixture is heated. The temperature and reaction time will need to be optimized for the amination reaction.

  • Upon completion, the reaction is cooled, and the product is precipitated by the addition of water.

  • The crude product is collected by filtration and purified by recrystallization or column chromatography.

Synthetic Pathways Overview

The following diagram illustrates the potential synthetic routes to this compound.

SynthesisPathways cluster_0 Method 1: Reduction cluster_1 Method 2: Nucleophilic Substitution 4,5-Dinitrophthalonitrile 4,5-Dinitrophthalonitrile 4,5-Diaminophthalonitrile_M1 This compound 4,5-Dinitrophthalonitrile->4,5-Diaminophthalonitrile_M1 Reduction (e.g., SnCl2/HCl) 4,5-Dichlorophthalic_Acid 4,5-Dichlorophthalic_Acid 4,5-Dichlorophthalonitrile 4,5-Dichlorophthalonitrile 4,5-Dichlorophthalic_Acid->4,5-Dichlorophthalonitrile Multi-step synthesis 4,5-Diaminophthalonitrile_M2 This compound 4,5-Dichlorophthalonitrile->4,5-Diaminophthalonitrile_M2 Amination (e.g., NH3)

Caption: Synthetic routes to this compound.

Conclusion and Recommendations

Based on the available literature, the synthesis of this compound appears to be most plausibly achieved through two main routes: the reduction of a dinitro precursor or the nucleophilic aromatic substitution of a dihalo precursor.

  • The reduction of 4,5-dinitrophthalonitrile represents a chemically sound and generally reproducible method, common in organic synthesis. However, the lack of specific published protocols for this exact transformation necessitates initial optimization of reaction conditions.

  • The nucleophilic aromatic substitution of 4,5-dichlorophthalonitrile is a viable route, supported by the successful substitution with other nucleophiles. The challenge lies in the development of a reproducible and efficient amination protocol, which may require harsh conditions.

For researchers seeking to synthesize this compound, it is recommended to first investigate the synthesis of the 4,5-dinitrophthalonitrile precursor and its subsequent reduction. This pathway is likely to be more amenable to optimization and scale-up. Further research into the direct amination of 4,5-dichlorophthalonitrile under various conditions is warranted to establish a more direct and potentially more atom-economical route. The reproducibility of any chosen method should be carefully validated through repeated experiments and thorough characterization of the final product.

References

A Quantitative Comparison of the Reactivity of 4,5-Diaminophthalonitrile with Other Common Diamines in Polycondensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals on the reactivity of 4,5-diaminophthalonitrile compared to other key diamines, supported by experimental data and reaction pathway visualizations.

The reactivity of diamine monomers is a critical factor in the synthesis of high-performance polymers such as polyimides and polyamides. This guide provides a quantitative comparison of the reactivity of this compound with other widely used diamines, namely o-phenylenediamine, m-phenylenediamine, p-phenylenediamine, and 1,2-diaminoethane. The comparison is based on available kinetic data, including activation energies and reaction yields, from polycondensation reactions.

Executive Summary

This compound generally exhibits lower reactivity in polycondensation reactions compared to unsubstituted phenylenediamines and aliphatic diamines. This reduced reactivity can be attributed to the electron-withdrawing nature of the two nitrile (-CN) groups on the aromatic ring, which decreases the nucleophilicity of the amino groups. In contrast, aliphatic diamines like 1,2-diaminoethane are highly reactive due to the strong basicity of their amino groups. The phenylenediamines (o-, m-, and p-isomers) display intermediate reactivity, influenced by the position of the amino groups.

Quantitative Reactivity Comparison

The following table summarizes key quantitative data related to the reactivity of the selected diamines. It is important to note that direct comparative studies under identical conditions are scarce, and the data presented is compiled from various sources.

DiamineStructurepKa of Conjugate AcidActivation Energy (Ea) for PolymerizationReaction Yields (Representative)Notes
This compound Not availableNot experimentally determined in comparative studies. Computational studies on its synthesis (not polymerization) show high activation barriers for its formation steps (189.0 and 210.6 kJ/mol).Moderate to high, depending on reaction conditions.The electron-withdrawing nitrile groups significantly reduce the nucleophilicity of the amino groups, leading to lower reactivity compared to other aromatic diamines.
o-Phenylenediamine 4.57[1]63.658 kJ/mol (for oxidative chemical polymerization)[2]High, often >90% in benzimidazole (B57391) formation.The proximity of the two amino groups can facilitate cyclization reactions, such as the formation of benzimidazoles[1].
m-Phenylenediamine 5.11Not available in comparative studies.Generally high in polycondensation reactions.The meta-position of the amino groups leads to polymers with good thermal and mechanical properties.
p-Phenylenediamine 6.316.3 kJ/mol (for polycondensation with terephthaloyl chloride)[3]High, used in the synthesis of high-strength polymers like Kevlar.The para-substitution leads to rigid, linear polymer chains, contributing to high strength and thermal stability.
1,2-Diaminoethane 10.7Not available in comparative studies.Very high, often quantitative.As an aliphatic diamine, it is a strong base and a highly reactive nucleophile.

Note: The pKa values are for the first protonation step of the diamine. A higher pKa indicates a stronger base and generally higher nucleophilicity. Activation energy (Ea) is the minimum energy required for a reaction to occur; a lower Ea signifies a faster reaction rate.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and comparing reactivity studies. Below are generalized procedures for studying the kinetics of polycondensation reactions and for a typical polyimide synthesis.

Protocol 1: Kinetic Analysis of Polycondensation by In-situ Monitoring

This method allows for the determination of reaction rate constants by monitoring the disappearance of reactants or the appearance of products over time.

Materials:

  • Diamine monomer (e.g., this compound, phenylenediamines)

  • Dianhydride monomer (e.g., pyromellitic dianhydride - PMDA)

  • Anhydrous N-methyl-2-pyrrolidone (NMP)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Jacketed reaction vessel with a mechanical stirrer, temperature controller, and inert gas inlet/outlet

  • In-situ monitoring probe (e.g., FTIR-ATR or Raman probe)

  • Data acquisition system

Procedure:

  • Dry all glassware and reagents thoroughly to prevent side reactions with water.

  • In the reaction vessel, dissolve a known concentration of the diamine monomer in anhydrous NMP under a continuous stream of inert gas.

  • Equilibrate the solution to the desired reaction temperature (e.g., 25°C).

  • Initiate the reaction by adding a stoichiometric amount of the dianhydride monomer to the stirred diamine solution.

  • Immediately begin recording spectra at regular time intervals using the in-situ probe.

  • Monitor the change in the characteristic absorption bands of the anhydride (B1165640) (e.g., C=O stretching) and the forming amic acid (e.g., amide C=O stretching).

  • The rate of reaction can be determined by plotting the concentration of the reactants (calculated from the spectral data using the Beer-Lambert law) versus time. The rate constant (k) can then be calculated from the integrated rate law corresponding to the determined reaction order[4].

Protocol 2: Synthesis of Polyimide via a Two-Step Polycondensation

This is a standard procedure for the synthesis of polyimides, which can be adapted to compare the yields and properties of polymers derived from different diamines.

Materials:

  • Diamine monomer

  • Dianhydride monomer (e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride - 6FDA)

  • Anhydrous N,N-dimethylacetamide (DMAc)

  • Acetic anhydride

  • Pyridine (B92270)

  • Methanol

Equipment:

  • Three-neck round-bottom flask with a mechanical stirrer and nitrogen inlet

  • Heating mantle with a temperature controller

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

Step 1: Synthesis of Poly(amic acid) (PAA)

  • In a clean, dry three-neck flask, dissolve the diamine monomer in anhydrous DMAc under a nitrogen atmosphere.

  • Once the diamine has completely dissolved, slowly add an equimolar amount of the dianhydride to the solution in portions.

  • Continue stirring the reaction mixture at room temperature under nitrogen for 24 hours. The viscosity of the solution will increase as the PAA is formed.

Step 2: Chemical Imidization

  • To the viscous PAA solution, add acetic anhydride and pyridine as dehydrating agents.

  • Heat the mixture to a specific temperature (e.g., 80-100°C) and maintain for several hours to complete the cyclodehydration to the polyimide.

  • Cool the solution and precipitate the polyimide by pouring it into a non-solvent like methanol.

  • Collect the polymer by filtration, wash it thoroughly with methanol, and dry it in a vacuum oven.

  • The yield of the purified polyimide can be calculated and used as a measure of the overall reaction efficiency.

Reaction Pathways and Mechanisms

The reactivity of diamines in polycondensation reactions is fundamentally governed by their nucleophilicity. The following diagrams, generated using the DOT language, illustrate the general reaction pathway for polyimide formation and the factors influencing diamine reactivity.

Polyimide_Formation Diamine Diamine (Nucleophile) PAA Poly(amic acid) Intermediate Diamine->PAA Nucleophilic Acyl Substitution Dianhydride Dianhydride (Electrophile) Dianhydride->PAA Polyimide Polyimide PAA->Polyimide Cyclodehydration (Imidization) Water H₂O PAA->Water

Caption: General two-step reaction pathway for polyimide synthesis.

The nucleophilicity of the amino groups in the diamine is the primary determinant of the rate of the initial nucleophilic acyl substitution step.

Diamine_Reactivity cluster_factors Factors Influencing Diamine Reactivity cluster_diamines Diamine Reactivity Electronic Effects Electronic Effects This compound This compound (Low Reactivity) Electronic Effects->this compound Electron-withdrawing -CN groups decrease nucleophilicity Steric Hindrance Steric Hindrance Phenylenediamines Phenylenediamines (Intermediate Reactivity) Steric Hindrance->Phenylenediamines Ortho-isomer can have steric constraints Basicity (pKa) Basicity (pKa) 1,2-Diaminoethane 1,2-Diaminoethane (High Reactivity) Basicity (pKa)->1,2-Diaminoethane High pKa indicates strong nucleophile

Caption: Key factors governing the reactivity of different diamines.

Conclusion

The quantitative and qualitative data presented in this guide demonstrate a clear trend in the reactivity of the compared diamines: 1,2-diaminoethane > phenylenediamines > this compound . This trend is primarily dictated by the electronic effects of substituents on the aromatic ring and the inherent basicity of the amino groups. For researchers and professionals in drug development and materials science, understanding these reactivity differences is crucial for selecting the appropriate diamine monomer to achieve desired polymer properties and for optimizing reaction conditions to ensure efficient polymerization. While this compound's lower reactivity presents a synthetic challenge, the resulting polymers can offer unique properties, such as enhanced thermal stability and potential for cross-linking through the nitrile groups, making it a valuable monomer for specialized applications.

References

Inter-laboratory comparison of 4,5-Diaminophthalonitrile characterization data

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the characterization data for 4,5-Diaminophthalonitrile (CAS No: 129365-93-1), a key intermediate in the synthesis of various functional materials, including phthalocyanines.[1] While a formal inter-laboratory comparison study for this specific compound is not publicly available, this document compiles and compares characterization data from various commercial suppliers to offer researchers, scientists, and drug development professionals a baseline for quality assessment and experimental design.

Physicochemical Properties

This compound, also known as 1,2-diamino-4,5-dicyanobenzene, has a molecular formula of C₈H₆N₄ and a molecular weight of 158.16 g/mol .[1][2][3][4][5][6] It typically appears as a white to brown or very pale yellow powder or crystal.[1][3][5][6]

Comparative Analysis of Characterization Data

The following table summarizes the quantitative data for this compound as reported by various sources. This data provides a snapshot of the expected values and ranges for key quality control parameters.

Table 1: Comparison of Quantitative Characterization Data for this compound

ParameterReported Value/RangeAnalytical Technique
Purity>95% - >98.0%HPLC[1][2][3][4][6][7][8]
Melting Point264 °C - 276 °CCapillary Method[2][4][5][6][9]
λmax325 nmUV-Vis Spectroscopy (in CH₃CN)[5][10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and laboratory conditions.

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Objective: To determine the purity of this compound by separating it from any impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Method:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).[11]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 325 nm).

    • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

    • Analysis: The sample is injected into the HPLC system, and the resulting chromatogram is analyzed. The purity is calculated based on the area percentage of the main peak.

2. Melting Point Determination

  • Objective: To determine the melting point range of the compound as an indicator of purity.

  • Instrumentation: A digital melting point apparatus.

  • Method:

    • A small amount of the finely powdered sample is packed into a capillary tube.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a controlled rate.

    • The temperature at which the substance starts to melt and the temperature at which it is completely molten are recorded as the melting point range.

3. UV-Vis Spectroscopy for λmax Determination

  • Objective: To determine the wavelength of maximum absorbance (λmax) of the compound.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Method:

    • A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., acetonitrile).

    • The spectrophotometer is blanked using the same solvent.

    • The absorbance of the sample solution is measured over a range of wavelengths (e.g., 200-400 nm).

    • The wavelength at which the highest absorbance is recorded is the λmax.

Visualizing the Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of a chemical substance like this compound.

G cluster_0 Sample Reception & Preparation cluster_1 Physicochemical & Spectroscopic Analysis cluster_2 Data Analysis & Reporting Sample Receive Sample Prepare Prepare for Analysis Sample->Prepare HPLC HPLC (Purity) Prepare->HPLC MP Melting Point Prepare->MP UVVis UV-Vis (λmax) Prepare->UVVis IR IR Spectroscopy Prepare->IR NMR NMR Spectroscopy Prepare->NMR MS Mass Spectrometry Prepare->MS Analyze Analyze Data HPLC->Analyze MP->Analyze UVVis->Analyze IR->Analyze NMR->Analyze MS->Analyze Compare Compare with Specs Analyze->Compare Report Generate Report Compare->Report

Caption: Workflow for the characterization of this compound.

The logical flow for an inter-laboratory comparison study, which would be the next step to formally establish standardized data, is depicted below.

G cluster_0 Study Design cluster_1 Laboratory Analysis cluster_2 Data Compilation & Statistical Analysis Coordinator Coordinating Lab Protocol Develop Protocol Coordinator->Protocol SamplePrep Prepare & Distribute Samples Protocol->SamplePrep LabA Lab A SamplePrep->LabA LabB Lab B SamplePrep->LabB LabC Lab C SamplePrep->LabC LabN ...Lab N SamplePrep->LabN CollectData Collect Results LabA->CollectData LabB->CollectData LabC->CollectData LabN->CollectData Stats Statistical Analysis CollectData->Stats Report Publish Findings Stats->Report

Caption: Logical flow of an inter-laboratory comparison study.

References

Performance Analysis of 4,5-Diaminophthalonitrile-Based Devices for Sensing Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for sensitive, selective, and reliable sensing technologies is paramount. This guide provides a comparative analysis of devices based on 4,5-Diaminophthalonitrile, a versatile building block for chemosensors. We delve into their performance against alternative sensing platforms, supported by experimental data and detailed methodologies to facilitate informed decisions in sensor design and application.

This compound serves as a valuable precursor for a variety of sensing molecules, primarily through the formation of Schiff bases and phthalocyanines. These derivatives have shown significant promise in the detection of heavy metal ions, which are critical to monitor in environmental and biological systems due to their toxicity. This guide will focus on the performance of fluorescent and colorimetric chemosensors derived from this compound and compare them with other established sensing materials.

Performance Comparison of Metal Ion Sensors

The efficacy of a chemosensor is determined by several key performance indicators, including its limit of detection (LOD), selectivity, and response mechanism. Below is a comparative summary of a this compound-derived sensor against other notable alternatives for the detection of various metal ions.

Sensor MaterialTarget AnalyteDetection PrincipleLimit of Detection (LOD)Selectivity ProfileReference
This compound Dimer Fe³⁺Fluorescence QuenchingNot explicitly quantified, but effective at µM concentrationsHigh selectivity against Ag⁺, Al³⁺, Ba²⁺, Ca²⁺, Cd²⁺, Co²⁺, Cr³⁺, Cs⁺, Cu²⁺, Fe²⁺, Hg²⁺, K⁺, Li⁺, Mg²⁺, Mn²⁺, Na⁺, Ni²⁺, Pb²⁺, Zn²⁺[1]
Schiff Base of 4-amino antipyrine Al³⁺, Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺Colorimetric & Fluorescence QuenchingNot specifiedBroadly responsive to multiple metal ions[2]
Thiophene Carbaldehyde & Diamino Malononitrile Schiff Base Cu²⁺Fluorogenic ("Turn-on")14.5 nMHigh selectivity[3]
Quinoline–thiophene Schiff base Hg²⁺Fluorescence Quenching23 nMHigh selectivity based on HSAB theory[3]
4,5-Diazafluorene Schiff Base Zn²⁺Fluorescence Enhancement ("Turn-on")Not specified, but shows 194-fold enhancementSelective for Zn²⁺[4]
Peptide-based Sensor with Tetraphenylethylene Hg²⁺Aggregation-Induced Emission ("Turn-on")5.3 nMHighly selective in aqueous buffered solution[5]
BODIPY-diaminomaleonitrile Cu²⁺Fluorescence "Off-On" via Oxidative CyclizationNot specified, but shows 204-fold enhancementSelective for Cu²⁺[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of sensing technologies. Below are protocols for the synthesis of a this compound-based sensor and a general method for its application in metal ion detection.

Synthesis of a Phthalonitrile (B49051) Dimer-Based Fluorescent Sensor for Fe³⁺

This protocol is based on the synthesis of a phthalonitrile dimer which has demonstrated high selectivity for ferric ions.[1]

Materials:

  • 4-Nitrophthalonitrile

  • Hydroquinone

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Palladium on activated carbon (Pd/C, 10%)

  • Hydrazine hydrate (B1144303) (80%)

  • Ethanol

Procedure:

  • Synthesis of the Dinitrile Precursor: A mixture of 4-nitrophthalonitrile, hydroquinone, and anhydrous K₂CO₃ in DMF is stirred at room temperature for 24 hours. The mixture is then poured into ice-water, and the resulting precipitate is filtered, washed with water, and dried to yield the dinitrile precursor.

  • Reduction to the Diamine Dimer: The dinitrile precursor is dissolved in ethanol, and Pd/C (10%) is added. Hydrazine hydrate (80%) is then added dropwise, and the mixture is refluxed for 24 hours. After cooling to room temperature, the catalyst is filtered off, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography to yield the final phthalonitrile dimer (referred to as compound 3 in the source).[1]

General Protocol for Fluorescent Metal Ion Detection

This procedure outlines the general steps for evaluating the performance of a fluorescent chemosensor.

Materials:

  • Stock solution of the synthesized sensor (e.g., 1.0 µM in DMSO).

  • Stock solutions of various metal salts (e.g., chlorides or nitrates) in water (e.g., 0.1 M).

  • Spectrofluorometer.

Procedure:

  • Preparation of the Sensor Solution: A solution of the sensor is prepared in a suitable solvent (e.g., DMSO) at a specific concentration.

  • Selectivity Screening: To screen for selectivity, an aliquot of each metal ion solution (e.g., 500 µM) is added to separate samples of the sensor solution. The fluorescence spectra are then recorded to observe any changes in emission intensity.

  • Titration Experiment: For the selected metal ion, a titration is performed by incrementally adding small aliquots of the metal ion solution to the sensor solution. The fluorescence spectrum is recorded after each addition.

  • Data Analysis: The change in fluorescence intensity at the maximum emission wavelength is plotted against the concentration of the metal ion to determine the sensor's response profile, sensitivity, and limit of detection.

Signaling Pathways and Experimental Workflows

Visualizing the underlying mechanisms and experimental processes is key to understanding and optimizing sensor performance.

cluster_synthesis Sensor Synthesis 4_5_Diaminophthalonitrile This compound Condensation Schiff Base Condensation 4_5_Diaminophthalonitrile->Condensation Aldehyde Aldehyde/Ketone Aldehyde->Condensation Schiff_Base_Sensor Schiff Base Sensor Condensation->Schiff_Base_Sensor Sensor Sensor Molecule Complexation Complexation Sensor->Complexation Metal_Ion Target Metal Ion Metal_Ion->Complexation Signal_Change Optical Signal Change (Fluorescence/Color) Complexation->Signal_Change Detection Detection Signal_Change->Detection Start Prepare Sensor and Metal Ion Solutions Mix Mix Sensor and Ion Solutions Start->Mix Incubate Incubate for Specific Time Mix->Incubate Measure Measure Fluorescence/Absorbance Incubate->Measure Analyze Analyze Data (Selectivity, Sensitivity, LOD) Measure->Analyze End Report Results Analyze->End

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 4,5-Diaminophthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4,5-Diaminophthalonitrile, a toxic organic compound, is critical for ensuring the safety of laboratory personnel and protecting the environment. Adherence to stringent hazardous waste protocols is mandatory for this substance. This document provides essential, step-by-step guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is imperative to be outfitted with the appropriate personal protective equipment (PPE) and to be knowledgeable of the immediate actions required in the event of accidental exposure.

Precaution CategorySpecific Recommendations
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a long-sleeved lab coat.[1]
Handling Location All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to ensure adequate respiratory protection.[1]
Accidental Exposure: Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. Seek medical attention if you feel unwell.[1]
Accidental Exposure: Eye Contact Rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical advice if irritation persists.
Accidental Ingestion Immediately call a poison center or doctor. Rinse mouth. Do not induce vomiting.[1]
Accidental Inhalation Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor.[1]

Hazard Classification and Transportation Information

This compound is classified as a hazardous substance. Below is a summary of its key hazard information.

Hazard InformationClassification
GHS Pictogram Skull and crossbones (GHS06)
Signal Word Danger
Hazard Statements H301: Toxic if swallowed. H311/H312: Toxic/Harmful in contact with skin. H331/H332: Toxic/Harmful if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
UN Number UN3439[2]
Proper Shipping Name NITRILES, SOLID, TOXIC, N.O.S.[3]
Transport Hazard Class 6.1 (Toxic solids)[2][3]
Packing Group III[2][3]

Step-by-Step Disposal Procedure

The disposal of this compound and any contaminated materials must be managed through your institution's licensed hazardous waste disposal program. The following steps provide a general operational plan leading to final disposal.

  • Segregation and Collection :

    • Collect waste this compound, including any contaminated materials (e.g., gloves, weighing paper, pipette tips), in a designated, properly labeled, and sealed hazardous waste container.

    • The container must be made of a material compatible with nitriles.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling :

    • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic").

    • Include the accumulation start date on the label.

  • Storage :

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • Store in a well-ventilated place and keep the container tightly closed.[1]

    • The storage area should be away from incompatible materials such as strong oxidizing agents, strong reducing agents, and acids.[3]

  • Arranging for Pickup and Disposal :

    • Contact your institution's EHS office or the designated hazardous waste management provider to schedule a pickup.

    • Provide them with accurate information about the waste, including its composition and quantity.

    • The final disposal of this compound must be carried out at an approved and licensed waste disposal facility. Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]

Disposal Workflow

G A Step 1: Segregate Waste (Solid & Contaminated Materials) B Step 2: Use Designated Container (Compatible & Sealed) A->B Collect in C Step 3: Label Container ('Hazardous Waste', Chemical Name, Hazards) B->C Properly D Step 4: Store Securely (Ventilated, Designated Area) C->D Transfer to E Step 5: Contact EHS for Pickup (Provide Waste Information) D->E Schedule F Step 6: Professional Disposal (Licensed Facility) E->F Leads to

Caption: Workflow for the proper disposal of this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for this compound before handling or disposing of this chemical. Disposal procedures must comply with all applicable local, state, and federal regulations.

References

Navigating the Safe Handling of 4,5-Diaminophthalonitrile: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensuring laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of 4,5-Diaminophthalonitrile, a compound that is toxic if swallowed, in contact with skin, or if inhaled, and can cause serious skin and eye irritation.[1][2][3] Adherence to these procedural steps is critical for minimizing exposure and mitigating risks.

Immediate Safety and Handling Protocol

Engineering Controls are the first line of defense. Whenever possible, handle this compound in a designated area within a certified chemical fume hood to minimize inhalation of the powdered substance.[1][4] If a fume hood is not available, a ventilated balance enclosure should be used for weighing and handling powders.[1]

Personal Protective Equipment (PPE) is mandatory. The following PPE must be worn at all times when handling this compound:

  • Respiratory Protection: When engineering controls are not sufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator appropriate for toxic dusts should be used.[5]

  • Eye and Face Protection: Chemical splash goggles and a face shield are required to protect against potential splashes and airborne particles.[4][6]

  • Skin and Body Protection: A lab coat, buttoned and with sleeves fully extended, is necessary.[5] For tasks with a higher risk of contamination, a chemically resistant apron or coveralls should be worn.[6]

  • Hand Protection: Due to the compound's nature as an aromatic amine, for which nitrile gloves may offer limited protection, double gloving is recommended.[7][8] An inner nitrile glove can be worn with a thicker, chemically resistant outer glove such as neoprene or butyl rubber. Always inspect gloves for any signs of degradation or puncture before and during use.[9] Contaminated gloves should be removed and disposed of immediately, followed by thorough hand washing.[10]

Operational Plan: A Step-by-Step Guide

A systematic approach to handling this compound is crucial for safety.

1. Preparation and Pre-Handling:

  • Designate a specific area for handling, clearly marking it with hazard signs.

  • Ensure that a current Safety Data Sheet (SDS) for this compound is readily accessible.

  • Verify that a spill kit appropriate for solid chemical spills is available and that personnel are trained in its use.

  • Prepare all necessary equipment and reagents before introducing the compound to the work area.

2. Weighing and Handling:

  • Perform all manipulations of the solid compound within a chemical fume hood or a ventilated enclosure to prevent the generation of dust.[1]

  • Use tools such as spatulas and weigh boats appropriate for handling small quantities of powder.

  • Handle the compound gently to avoid creating airborne dust.

  • Close the container tightly immediately after use.

3. Post-Handling and Decontamination:

  • Decontaminate all surfaces and equipment that have come into contact with the compound using a suitable solvent (e.g., ethanol) and then wash with soap and water.

  • Remove PPE in the correct order to avoid cross-contamination and dispose of it in the designated hazardous waste stream.

  • Wash hands thoroughly with soap and water after removing gloves.[9][10]

Quantitative Safety Data

While a specific Occupational Exposure Limit (OEL) for this compound has not been established, it is prudent to handle it with the same caution as other toxic aromatic amines. The following table provides OELs for related compounds to serve as a guide for risk assessment and control.

CompoundTWA (8-hour Time-Weighted Average)STEL (Short-Term Exposure Limit)Notes
Aniline2 ppm5 ppmSkin absorption is a significant route of exposure.
o-Toluidine2 ppm-Potential human carcinogen.
p-Nitroaniline3 mg/m³-Skin absorption is a significant route of exposure.

Note: These values are for reference only. It is essential to maintain exposure to this compound to the lowest achievable level.

Spill and Emergency Procedures

In case of a spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Wear Appropriate PPE: Don the full PPE as described above before attempting to clean the spill.

  • Contain the Spill: For a solid spill, gently cover it with an absorbent material from a chemical spill kit to prevent it from becoming airborne.

  • Clean-up: Carefully scoop the contained material into a labeled hazardous waste container. Decontaminate the spill area with a suitable solvent and then wash with soap and water.

  • Dispose of Waste: All materials used for cleanup must be disposed of as hazardous waste.

In case of exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

All waste containing this compound, including contaminated PPE, spill cleanup materials, and empty containers, must be treated as hazardous waste.

  • Waste Collection: Collect all solid waste in a clearly labeled, sealed, and chemically compatible container.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent (e.g., ethanol). The rinsate must be collected and disposed of as hazardous waste.[11] After triple-rinsing, the container can be disposed of according to institutional guidelines.[11][12]

  • Disposal: All hazardous waste must be disposed of through an approved hazardous waste management service in accordance with local, state, and federal regulations.[13]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal prep1 Review SDS prep2 Designate Handling Area prep1->prep2 prep3 Verify Spill Kit Availability prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Weigh Compound Carefully prep4->handle1 handle2 Perform Experimental Work handle1->handle2 handle3 Close Container After Use handle2->handle3 spill Spill or Exposure? handle2->spill clean1 Decontaminate Surfaces & Equipment handle3->clean1 clean2 Dispose of Waste in Labeled Container clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 spill->clean1 No emergency Follow Emergency Procedures spill->emergency Yes

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.